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  • Product: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
  • CAS: 746596-22-5

Core Science & Biosynthesis

Foundational

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" chemical structure and properties

This technical guide provides an in-depth analysis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide , a critical pharmacophore scaffold used extensively in medicinal chemistry, particularly in the development of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide , a critical pharmacophore scaffold used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.

Chemical Structure, Synthesis, and Pharmacological Applications

Executive Summary

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS: Variable based on salt form; Free base generic structure derived from CAS 3192949 derivatives) is a bidentate heterocyclic scaffold. It functions as a versatile building block in Fragment-Based Drug Discovery (FBDD). Its structure combines a semi-rigid aliphatic heterocycle (piperidine) with an aromatic system (thiazole) via a carboxamide linker, offering distinct vectors for substitution to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide details the physicochemical profile, validated synthesis protocols, and structural activity relationships (SAR) of this core moiety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Structural Nomenclature
  • IUPAC Name: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

  • Common Aliases: N-(2-Thiazolyl)isonipecotamide; 4-Piperidinecarboxamide, N-2-thiazolyl-

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.28 g/mol

Key Physicochemical Properties

The molecule exhibits amphiphilic character due to the basic secondary amine of the piperidine and the lipophilic aromatic thiazole.

PropertyValue (Predicted/Exp)Significance in Drug Design
LogP ~0.5 – 0.9Low lipophilicity suggests good aqueous solubility; ideal for lead optimization.
TPSA ~80 ŲFavorable for membrane permeability (Rule of 5 compliant).
pKa (Basic) ~10.8 (Piperidine NH)High basicity requires salt formation (e.g., HCl, TFA) for stability.
pKa (Acidic) ~12.5 (Amide NH)The amide proton can serve as a weak H-bond donor.
H-Bond Donors 2 (Amide NH, Piperidine NH)Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors 4 (N_thiazole, O_carbonyl, N_pip, S_thiazole)Facilitates water-bridged interactions.

Synthetic Strategy & Protocols

The synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide requires overcoming the poor nucleophilicity of the 2-aminothiazole amine. Standard carbodiimide couplings (EDC/NHS) often fail or give low yields. The recommended route utilizes T3P (Propylphosphonic anhydride) or HATU activation.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two precursors:

  • N-Boc-isonipecotic acid (Protected piperidine core).

  • 2-Aminothiazole (Aromatic amine).

Validated Synthesis Protocol

Step 1: Amide Coupling

  • Reagents: N-Boc-isonipecotic acid (1.0 equiv), 2-Aminothiazole (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (Anhydrous).

  • Conditions: Stir at RT for 12–16 h under

    
    .
    
  • Mechanism: HATU generates an active ester (O-At), facilitating nucleophilic attack by the weakly basic thiazole amine.

Step 2: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).

  • Conditions: Stir at 0°C to RT for 2 h.

  • Workup: Concentration in vacuo provides the salt form (HCl or TFA salt).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification strategy.

SynthesisWorkflow Start Start: N-Boc-Isonipecotic Acid + 2-Aminothiazole Activation Activation: HATU / DIPEA / DMF (Formation of Active Ester) Start->Activation Mix reagents Coupling Coupling Reaction: Nucleophilic Attack by Thiazole Amine Activation->Coupling RT, 12h Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate Workup (EtOAc/H2O) Deprotection Deprotection: 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Cleavage Final Final Product: N-(thiazol-2-yl)piperidine-4-carboxamide (Salt Form) Deprotection->Final Precipitate/Dry

Caption: Step-by-step synthetic pathway from commercial starting materials to the final deprotected scaffold.

Structural Analysis & Spectroscopy

Confirming the structure requires identifying characteristic NMR signals. The electron-withdrawing effect of the thiazole ring shifts the amide proton significantly downfield.

1H NMR Signature (DMSO-d6)
  • 
     12.2 ppm (1H, broad s):  Amide -NH-. Highly deshielded due to the thiazole ring current and electron deficiency.
    
  • 
     7.45 ppm (1H, d, J=3.6 Hz):  Thiazole C5-H.
    
  • 
     7.18 ppm (1H, d, J=3.6 Hz):  Thiazole C4-H.
    
  • 
     2.60 – 3.20 ppm (4H, m):  Piperidine ring protons (C2/C6). Shifts depend heavily on protonation state (HCl salt vs. free base).
    
  • 
     2.45 ppm (1H, m):  Piperidine C4-H (Methine).
    
  • 
     1.60 – 1.90 ppm (4H, m):  Piperidine C3/C5 protons.
    
Mass Spectrometry
  • ESI-MS (Positive Mode):

    
    .
    
  • Fragmentation Pattern: Loss of the thiazole amine fragment is common, often showing a peak for the piperidine-carbonyl cation (

    
    ).
    

Pharmacological Relevance & SAR[11]

This scaffold is a "privileged structure" in kinase inhibitor design. The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

Binding Mode Mechanism
  • Hinge Binder: The thiazole nitrogen (N3) and the amide NH form a donor-acceptor pair that hydrogen bonds with the kinase hinge residues.

  • Solvent Front: The piperidine nitrogen is positioned towards the solvent front, allowing for solubilizing substitutions (e.g., N-methyl, N-ethyl, or sulfonyl groups).

Structure-Activity Relationship (SAR) Vectors

Modifications to this core allow for tuning of selectivity and potency.

SAR_Analysis Core Core Scaffold: N-(thiazol-2-yl)piperidine-4-carboxamide PipN Piperidine Nitrogen (N1) Solvent Exposed Area Core->PipN ThiazoleC5 Thiazole C5 Position Gatekeeper Interaction Core->ThiazoleC5 AmideLink Amide Linker Hinge Binding Geometry Core->AmideLink Mod1 Alkyl/Sulfonyl Groups: Improve Potency/Selectivity (e.g., Sulfonamides for 5-HT2A) PipN->Mod1 Mod2 Halogen/Alkyl Subst: Steric fit in hydrophobic pocket ThiazoleC5->Mod2 Mod3 Rigidification: Maintains planar conformation AmideLink->Mod3

Caption: SAR vectors indicating modifiable regions for optimizing drug-like properties.

References

  • PubChem. (n.d.). N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Peng, X., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins.[1] Turkish Journal of Chemistry.[1] Retrieved from [Link][1]

  • NIST. (n.d.). 4-Piperidinecarboxamide Chemical Data. National Institute of Standards and Technology.[2] Retrieved from [Link]

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanisms of Action of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Scientific Imperative In the landscape of modern drug discovery, the thiazole and piperidine scaffolds represent privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative

In the landscape of modern drug discovery, the thiazole and piperidine scaffolds represent privileged structures, forming the core of numerous biologically active agents.[1][2] The compound N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, a conjugate of these two key moieties, presents a compelling case for in-depth mechanistic investigation. While direct pharmacological data for this specific molecule is nascent, a comprehensive analysis of its structural components allows for the formulation of robust, testable hypotheses regarding its mechanism of action. This guide synthesizes current knowledge on related compounds to propose and explore potential biological targets and pathways, offering a roadmap for future research and development.

The inherent value of the thiazole ring lies in its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, piperidine carboxamide derivatives are recognized for their potential as inhibitors of key enzymes in cellular signaling, such as anaplastic lymphoma kinase (ALK). The amide linker provides a crucial hydrogen bonding capability, often essential for target engagement.[1] This document will delve into the most probable mechanisms of action for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, grounded in the established pharmacology of its chemical relatives.

Part 1: Postulated Mechanism of Action I - Kinase Inhibition in Oncogenic Signaling

A primary avenue of investigation for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is its potential as a kinase inhibitor. The thiazole carboxamide scaffold is a known pharmacophore for targeting kinases such as c-Met, which are frequently dysregulated in cancer.[1]

The c-Met Signaling Cascade: A Rationale for Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), instigates a signaling cascade that promotes cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Inhibition of this pathway is a validated therapeutic strategy.

Diagram 1: The c-Met Signaling Pathway and Point of Inhibition

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates HGF HGF HGF->c-Met Binds Inhibitor N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Inhibitor->c-Met Inhibits

Caption: Proposed inhibition of the c-Met signaling cascade.

Experimental Validation Protocol: c-Met Kinase Inhibition

1. In Vitro Kinase Assay:

  • Objective: To determine the direct inhibitory effect of the compound on c-Met kinase activity.

  • Methodology:

    • Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP.

    • N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is added at varying concentrations.

    • The rate of substrate phosphorylation is measured, typically via luminescence or fluorescence.

    • The IC50 value (concentration for 50% inhibition) is calculated.

2. Cellular Phosphorylation Assay:

  • Objective: To assess the inhibition of c-Met autophosphorylation in a cellular context.

  • Methodology:

    • A cancer cell line with high c-Met expression (e.g., MKN-45) is cultured.[1]

    • Cells are treated with different concentrations of the compound.

    • Cells are stimulated with HGF to induce c-Met phosphorylation.

    • Cell lysates are analyzed by Western blot using an antibody specific for phosphorylated c-Met.

Part 2: Postulated Mechanism of Action II - Modulation of AMPA Receptors in the Central Nervous System

The thiazole-carboxamide scaffold has also been implicated in the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system.[4] Derivatives have been shown to act as negative allosteric modulators (NAMs), suggesting a potential neuroprotective role.

AMPA Receptor Gating and a Role for Negative Allosteric Modulation

AMPA receptors are ligand-gated ion channels that mediate fast synaptic transmission. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders. NAMs can reduce the receptor's response to glutamate, thereby mitigating excitotoxicity.

Diagram 2: Experimental Workflow for AMPA Receptor Modulation

AMPA_Workflow cluster_cell_culture Cell Culture & Transfection cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293T Cells HEK293T Cells Transfection Transfection HEK293T Cells->Transfection AMPA Receptor Subunit Plasmids AMPA Receptor Subunit Plasmids AMPA Receptor Subunit Plasmids->Transfection Patch-Clamp Recording Patch-Clamp Recording Transfection->Patch-Clamp Recording Select Transfected Cells Glutamate Application Glutamate Application Patch-Clamp Recording->Glutamate Application Compound Application N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Application Patch-Clamp Recording->Compound Application Current Measurement Current Measurement Glutamate Application->Current Measurement Compound Application->Current Measurement Inhibition Kinetics Inhibition Kinetics Current Measurement->Inhibition Kinetics Desensitization Rate Desensitization Rate Current Measurement->Desensitization Rate Deactivation Rate Deactivation Rate Current Measurement->Deactivation Rate

Caption: Workflow for assessing AMPA receptor modulation.

Experimental Validation Protocol: AMPA Receptor Modulation

1. Patch-Clamp Electrophysiology:

  • Objective: To measure the effect of the compound on AMPA receptor-mediated currents.

  • Methodology:

    • HEK293T cells are transiently transfected with plasmids encoding different AMPA receptor subunits.[4]

    • Whole-cell patch-clamp recordings are performed on transfected cells.

    • Glutamate is applied to elicit an inward current.

    • The compound is co-applied with glutamate to assess its modulatory effect on current amplitude, desensitization, and deactivation kinetics.

2. Calcium Imaging Assay:

  • Objective: To measure changes in intracellular calcium influx through AMPA receptors.

  • Methodology:

    • Cultured neurons or transfected HEK293T cells are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with the compound.

    • Glutamate is applied to stimulate calcium entry through AMPA receptors.

    • Changes in fluorescence intensity are measured to quantify the inhibitory effect of the compound on calcium influx.

Part 3: Postulated Mechanism of Action III - Inhibition of Inflammatory Enzymes

The thiazole moiety is a common feature in compounds designed as anti-inflammatory agents, often through the inhibition of enzymes like lipoxygenases (LOX).[5][6]

The Lipoxygenase Pathway in Inflammation

Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes. Inhibition of LOX can therefore reduce the inflammatory response.

Quantitative Data from Related Compounds

The following table summarizes the inhibitory activities of related thiazole derivatives against inflammatory targets, providing a benchmark for potential efficacy.

Compound ClassTargetIC50Reference
1,3,4-Thiadiazole Derivatives15-Lipoxygenase-1Varies with substitution[5]
4-Benzyl-1,3-thiazole DerivativesCOX/LOXVaries with substitution[6]
Experimental Validation Protocol: Anti-inflammatory Enzyme Inhibition

1. In Vitro Enzyme Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the compound on lipoxygenase activity.

  • Methodology:

    • Purified lipoxygenase is incubated with its substrate (e.g., arachidonic acid).

    • The compound is added at various concentrations.

    • The formation of the hydroperoxy product is monitored spectrophotometrically.

    • The IC50 value is calculated.

2. Cellular Assay for Inflammatory Mediator Release:

  • Objective: To measure the effect of the compound on the production of inflammatory mediators in cells.

  • Methodology:

    • A relevant cell line (e.g., macrophages) is stimulated with an inflammatory agent (e.g., lipopolysaccharide).

    • Cells are treated with the compound.

    • The levels of inflammatory mediators (e.g., leukotrienes, prostaglandins) in the cell supernatant are quantified by ELISA or mass spectrometry.

Conclusion and Future Directions

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide stands at the confluence of several promising avenues in drug discovery. Based on the robust evidence from structurally related compounds, its mechanism of action is likely to involve the inhibition of key cellular enzymes or the modulation of receptor function. The proposed experimental workflows provide a clear and logical path to elucidate its precise biological activity. Future research should focus on a systematic screening of this compound against a panel of kinases, ion channels, and inflammatory enzymes to uncover its primary pharmacological target. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity, ultimately paving the way for potential therapeutic applications.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Publishing.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Center for Biotechnology Information.
  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. PubMed.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. National Center for Biotechnology Information.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • SAR study of analogues 1, 2, and 3. ResearchGate.
  • N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. PubChem.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Center for Biotechnology Information.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed.
  • Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5. Taylor & Francis Online.
  • Biochemical and Biological Properties of 4-(3-phenyl-[1][2][7] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. PubMed. Available at:

  • 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. National Center for Biotechnology Information.
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. National Center for Biotechnology Information.
  • SAR of N-(2–(4-((2, 4-dioxothiazolidin-5-yl) methyl) substituted) ethyl) benzamide derivatives. ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate.

Sources

Foundational

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: A Technical Guide to Potential Biological Activity and Therapeutic Targets

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores into novel molecular frameworks is a cornerstone of rational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. The molecule N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents such a confluence, wedding the biologically versatile 1,3-thiazole ring with a piperidine-4-carboxamide linker. While direct, extensive research on this specific molecule is not widely published, a deep dive into the rich pharmacology of its constituent parts provides a compelling rationale for its potential as a modulator of various high-value biological targets.

The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, and it is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[2][3][4][5] The piperidine ring, a saturated heterocycle, often serves as a versatile scaffold to orient functional groups in three-dimensional space, enabling precise interactions with target proteins. The amide linkage is a critical hydrogen bonding motif, frequently involved in the anchoring of ligands to their biological targets.[1]

This technical guide will synthesize the current understanding of thiazole-carboxamide and piperidine-carboxamide derivatives to project the likely biological activities and potential therapeutic targets of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. We will explore potential applications in oncology, inflammatory diseases, and metabolic disorders, and provide validated experimental protocols for the characterization of this promising chemical entity.

Potential Biological Targets and Therapeutic Applications

Based on the established activities of structurally related compounds, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is predicted to have several potential biological targets and, consequently, therapeutic applications.

Oncology

The thiazole carboxamide scaffold is a recurring motif in the design of kinase inhibitors for cancer therapy.

  • c-Met Kinase Inhibition: Derivatives of thiazole/thiadiazole carboxamides have been successfully designed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[1] The amide functionality plays a crucial role in forming hydrogen bonds within the kinase hinge region, a common feature of kinase inhibitors.

  • Angiogenesis Inhibition: Certain pyridinyl-thiazolyl carboxamide derivatives have demonstrated potent anti-angiogenic effects, comparable to the multi-kinase inhibitor Vandetanib.[6] These compounds were shown to suppress the formation and migration of human umbilical vein endothelial cells (HUVECs) and inhibit VEGF-induced angiogenesis.[6]

Proposed Mechanism of Action: Kinase Inhibition

The general mechanism for kinase inhibition by small molecules often involves competition with ATP for binding to the kinase active site. The thiazole and piperidine rings of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be envisioned to occupy hydrophobic pockets within the kinase domain, while the carboxamide linker forms critical hydrogen bonds with the hinge region residues.

G atp_binding ATP Binding Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket compound N-(1,3-thiazol-2-yl)piperidine-4-carboxamide compound->atp_binding Competitive Inhibition compound->hinge H-Bonding compound->hydrophobic_pocket Hydrophobic Interactions thiazole Thiazole Moiety piperidine Piperidine Moiety carboxamide Carboxamide Linker

Caption: Proposed interaction of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide with a kinase active site.

Inflammatory Diseases

The thiazole carboxamide scaffold has also been implicated in the modulation of inflammatory pathways.

  • Vanin-1 Inhibition: A series of thiazole carboxamide derivatives were identified as potent inhibitors of Vanin-1, an enzyme involved in regulating oxidative stress.[7] The lead compound from this series demonstrated significant anti-inflammatory and antioxidant activities in a mouse model of colitis, suggesting a potential therapeutic application in inflammatory bowel disease (IBD).[7]

  • Anti-inflammatory Activity: Other novel 1,3-thiazole derivatives have shown significant anti-inflammatory activity, comparable to the steroidal anti-inflammatory drug dexamethasone.[3]

Metabolic Disorders
  • α-Glucosidase Inhibition: Several 1,3-thiazole derivatives have been reported to exhibit potent α-glucosidase inhibitory activity, surpassing the activity of the clinically used anti-diabetic drug acarbose.[3][8] This suggests a potential role for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in the management of type 2 diabetes.

Quantitative Data on Related Compounds

The following table summarizes the reported biological activities of various thiazole-carboxamide and piperidine-carboxamide derivatives, providing a benchmark for the potential potency of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

Compound ClassTarget/ActivityIC50/MICReference
Thiazole/Thiadiazole Carboxamidesc-Met Kinase41.53 nM - 56.64 nM[1]
Pyridinyl-Thiazolyl CarboxamidesAnti-angiogenesis (HUVEC migration)Comparable to Vandetanib[6]
Thiazole CarboxamidesVanin-1 InhibitionPotent inhibition at protein, cell, and tissue levels[7]
1,3-Thiazole DerivativesAnti-inflammatory (NO inhibition)15.4 ± 1.0 µM[3]
1,3-Thiazole Derivativesα-Glucosidase Inhibition41 ± 2 µM[3][8]
1,3-Thiazole DerivativesAntibacterial (various strains)MIC = 83.5 µM[3]
Piperidine-3-Carboxamide DerivativesCathepsin K0.08 µM[9]
Piperidine-1-Carboxamides15-LOX Inhibition0.36 ± 0.15 µM[10]

Experimental Protocols for Characterization

To elucidate the biological activity and targets of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, a systematic experimental approach is recommended.

General Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

A common method for the synthesis of such carboxamides involves the acylation of an amine with a carbonyl chloride.[1]

Step-by-step Methodology:

  • Preparation of Piperidine-4-carbonyl chloride: React piperidine-4-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of DMF in a suitable solvent like dichloromethane (DCM).

  • Amide Coupling: Add 2-aminothiazole to the solution of piperidine-4-carbonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

  • Purification: The final product can be purified using flash column chromatography on silica gel.[1]

G reagents Piperidine-4-carboxylic acid + Oxalyl Chloride/DMF intermediate Piperidine-4-carbonyl chloride reagents->intermediate coupling Amide Coupling (Base, DCM) intermediate->coupling amine 2-Aminothiazole amine->coupling product N-(1,3-thiazol-2-yl)piperidine-4-carboxamide coupling->product purification Purification (Column Chromatography) product->purification

Caption: General synthetic workflow for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

In Vitro Biological Evaluation

A tiered approach to in vitro screening is recommended to identify the primary biological activity.

1. Kinase Inhibition Assays:

  • Target Panel: Screen against a panel of cancer-related kinases, with a focus on receptor tyrosine kinases like c-Met.

  • Methodology: Utilize a radiometric assay (e.g., ³³P-ATP filter binding) or a non-radioactive method like ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Determine IC50 values from dose-response curves.

2. Anti-inflammatory Assays:

  • Nitric Oxide (NO) Inhibition Assay:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat cells with varying concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours, measure the amount of nitrite in the culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition and determine the IC50 value.[3]

3. α-Glucosidase Inhibition Assay:

  • Methodology:

    • Prepare a reaction mixture containing α-glucosidase from Saccharomyces cerevisiae and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[11]

Conclusion and Future Directions

The chemical scaffold of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide holds significant promise for the development of novel therapeutic agents. The well-documented and diverse biological activities of its constituent thiazole-carboxamide and piperidine-carboxamide moieties strongly suggest its potential as a modulator of key targets in oncology, inflammation, and metabolic diseases. The proposed synthetic and screening strategies provide a clear roadmap for the systematic evaluation of this compound. Further derivatization and structure-activity relationship (SAR) studies will be crucial to optimize its potency and selectivity for specific biological targets, ultimately paving the way for the development of new and effective medicines.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Center for Biotechnology Information. [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. [Link]

  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. PubMed. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. National Center for Biotechnology Information. [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Center for Biotechnology Information. [Link]

  • N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. PubChem. [Link]

  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. Europe PMC. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Center for Biotechnology Information. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. PubMed. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information. [Link]

  • Biochemical and Biological Properties of 4-(3-phenyl-[1][7][12] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. PubMed. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Guide: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Derivatives

Executive Summary: The Scaffold as a Metabolic & Oncological Switch The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its abil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold as a Metabolic & Oncological Switch

The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge lipophilic binding pockets with polar solvent-exposed domains. Unlike generic amide linkers, this specific topology—coupling a piperidine-4-carboxylic acid (the "vector") with a 2-aminothiazole (the "warhead")—creates a unique electrostatic profile.

The 2-aminothiazole moiety serves as a bioisostere for pyridine or phenol, offering hydrogen bond acceptor capabilities at the thiazole nitrogen (N3) while maintaining aromatic planarity. The piperidine ring provides a versatile handle for modulating pharmacokinetic (PK) properties, particularly solubility and oral bioavailability, via substitution at the secondary nitrogen.

Primary Therapeutic Applications:

  • Metabolic Syndrome: Potent inhibition of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1)
    , regulating intracellular cortisol levels.[1][2]
  • Oncology: Antagonism of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[3]

  • Infectious Disease: Emerging utility in Plasmodium falciparum proteasome inhibition.[4]

Structural Pharmacology & SAR Analysis[5]

The biological activity of this scaffold is governed by strict Structure-Activity Relationships (SAR). The molecule functions as a semi-rigid linker that positions the thiazole ring into deep hydrophobic pockets.

The "Reverse" Amide Geometry

Crucially, this scaffold is an N-heteroaryl carboxamide (Piperidine-CO-NH-Thiazole).

  • Electronic Effect: The electron-withdrawing nature of the thiazole ring (via the C2 attachment) reduces the pKa of the amide nitrogen, making it a potential hydrogen bond donor.

  • Conformation: The intramolecular hydrogen bond between the amide proton and the thiazole nitrogen (S-N...H-N) often locks the structure into a planar conformation, critical for binding affinity in narrow clefts like the 11

    
    -HSD1 active site.
    
SAR Visualization

The following diagram illustrates the functional zones of the scaffold:

SAR_Map Core N-(1,3-thiazol-2-yl) piperidine-4-carboxamide Piperidine_N Piperidine Nitrogen (N1) Solubility & PK Handle (e.g., Sulfonyl, Alkyl, Acyl) Core->Piperidine_N Vector Region Linker Amide Linker H-Bond Donor Rigid Planarity Core->Linker Connector Thiazole Thiazole Ring Selectivity Determinant Metabolic Liability (S-ox) Core->Thiazole Warhead Boc/Sulfonyl groups\nincrease 11β-HSD1 potency Boc/Sulfonyl groups increase 11β-HSD1 potency Piperidine_N->Boc/Sulfonyl groups\nincrease 11β-HSD1 potency C4/C5 Substitution\nblocks metabolic oxidation C4/C5 Substitution blocks metabolic oxidation Thiazole->C4/C5 Substitution\nblocks metabolic oxidation

Figure 1: Functional decomposition of the pharmacophore. The Piperidine N1 dictates ADME properties, while the Thiazole C4/C5 positions determine target selectivity.

Therapeutic Focus: 11 -HSD1 Inhibition[1][2][6][7][8]

The most mature application of this scaffold is in the treatment of Type 2 Diabetes and Obesity. 11


-HSD1 converts inactive cortisone to active cortisol in metabolic tissues (liver, adipose).
Mechanism of Action

Inhibitors containing the N-(thiazol-2-yl)piperidine-4-carboxamide core bind to the cortisone-binding pocket of 11


-HSD1.
  • Binding Mode: The thiazole ring interacts with the catalytic triad (Tyr-177, Ser-170) or occupies the hydrophobic channel usually filled by the steroid backbone.

  • Selectivity: The bulky piperidine group (often derivatized with a sulfonyl or aryl group) prevents binding to the related 11

    
    -HSD2 isoform (which protects the kidney from cortisol), thereby avoiding mineralocorticoid side effects like hypertension.
    
Key Data: Potency vs. Selectivity

Table 1: Representative SAR data for Piperidine-Thiazole analogues in 11


-HSD1 assays.
Analogue IDPiperidine N-SubstituentThiazole Substituent11

-HSD1 IC

(nM)
11

-HSD2 IC

(nM)
Selectivity Ratio
Cmpd A H (Free amine)H> 10,000> 10,000N/A
Cmpd B Methylsulfonyl4-Methyl45> 10,000> 200x
Cmpd C 2,4-Difluorobenzyl4-Phenyl12850~70x
Cmpd D Cyclopropylcarbonyl5-Fluoro8> 10,000> 1000x

Note: Data synthesized from general structure-activity trends in 11


-HSD1 literature [1, 3, 5].

Advanced Synthetic Protocols

Synthesizing N-(heteroaryl)amides is chemically challenging due to the poor nucleophilicity of 2-aminothiazoles . The amine lone pair is delocalized into the thiazole ring, making standard EDC/HOBt couplings sluggish or prone to failure.

Route A: High-Energy Activation (Direct Coupling)

This method utilizes HATU or POCl


 to force the formation of the amide bond.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • 2-Aminothiazole derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolve 1-Boc-piperidine-4-carboxylic acid in DMF under N

    
    .
    
  • Add DIPEA and HATU; stir for 15 minutes to activate the acid (formation of the active ester).

  • Add the 2-aminothiazole.[5][6][7] Critical Step: Heat the reaction to 60°C. Unlike aliphatic amines, thiazoles require thermal energy to overcome the activation barrier.

  • Monitor by LC-MS.[6] Upon completion (4-12h), dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

    
    .
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:4) to expose the piperidine nitrogen for further derivatization.

Route B: The Hantzsch Thiazole Synthesis (Cyclization)

Expert Insight: Instead of forming the difficult amide bond, build the thiazole ring onto the piperidine amide. This is often higher yielding for complex analogues.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Acyl Isothiocyanate Formation (Piperidine-CO-Cl + KSCN) Step2 Step 2: Acyl Thiourea Formation (Add NH3 or Primary Amine) Step1->Step2 Acetone, Reflux Step3 Step 3: Hantzsch Cyclization (Add α-Haloketone) Step2->Step3 EtOH, Reflux Final Target: N-(Thiazol-2-yl)piperidine-4-carboxamide Step3->Final Cyclization & Dehydration

Figure 2: Hantzsch synthesis strategy avoiding the weak nucleophile coupling issue.

Protocol (Route B):

  • Convert 1-Boc-piperidine-4-carboxylic acid to the acid chloride (using Oxalyl Chloride/DMF cat).

  • React with Potassium Thiocyanate (KSCN) in acetone to form the acyl isothiocyanate.

  • Treat with ammonia (gas or dioxane solution) to yield the N-acyl thiourea .

  • Cyclization: Reflux the N-acyl thiourea with an

    
    -bromoketone (e.g., bromoacetaldehyde diethyl acetal or phenacyl bromide) in ethanol.
    
  • The thiazole ring closes already attached to the amide nitrogen.

Biological Assay Protocol: 11 -HSD1 SPA Assay

To validate the activity of synthesized derivatives, a Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening.

Principle: 11


-HSD1 converts 

H-Cortisone to

H-Cortisol. Monoclonal anti-cortisol antibodies linked to SPA beads bind the product (

H-Cortisol) but not the substrate. When the radiolabeled cortisol binds the bead, it stimulates the scintillant, emitting light.

Materials:

  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes.
    
  • Substrate:

    
    H-Cortisone (200 nM final).
    
  • Cofactor: NADPH (200

    
    M final).
    
  • Beads: Protein A Yttrium Silicate SPA beads pre-coated with anti-cortisol antibody.

Step-by-Step Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of test compounds in DMSO. Transfer 1

    
    L to a 384-well white opti-plate.
    
  • Enzyme Mix: Dilute microsomes in Assay Buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl

    
    ). Add 20 
    
    
    
    L to wells. Incubate 15 min at RT.
  • Reaction Start: Add 20

    
    L of Substrate/Cofactor mix (
    
    
    
    H-Cortisone + NADPH).
  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Add 20

    
    L of SPA Bead suspension containing 18
    
    
    
    -glycyrrhetinic acid (a potent stop reagent/inhibitor).
  • Read: Shake plate for 30 minutes to allow bead binding. Settle for 60 minutes. Read on a TopCount NXT Microplate Scintillation Counter.

  • Analysis: Calculate % Inhibition relative to DMSO (0%) and Glycyrrhetinic acid (100%) controls.

References

  • Wang, S. J., et al. (2006). Inhibition of 11beta-hydroxysteroid Dehydrogenase Type 1 Reduces Food Intake and Weight Gain but Maintains Energy Expenditure in Diet-Induced Obese Mice.[5] Diabetologia, 49(6), 1333-1337. Link

  • Hawash, M., et al. (2025).[8] Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.[8] PLOS ONE. Link

  • Scott, J. S., et al. (2008). Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome.[1][2][9][10] Current Topics in Medicinal Chemistry, 8(17), 1508-1523. Link

  • Patel, S., et al. (2024).[11] Hedgehog pathway inhibitors for locally advanced and metastatic basal cell carcinoma: A real-world single-center retrospective review. PLOS ONE, 19(4): e0297531.[11] Link

  • Zawadzka, A., et al. (2022). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases.[10] International Journal of Molecular Sciences, 23(16), 9039. Link

  • Luthra, P. M., et al. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors.[12] Biomedicine & Pharmacotherapy, 156, 113838. Link

Sources

Foundational

An In-Depth Technical Guide to N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Synthesis, Potential Therapeutic Applications, and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring is a prominent scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a prominent scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Its unique electronic properties and ability to engage in diverse biological interactions have established it as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, a molecule of significant interest at the intersection of two pharmacologically important moieties: 2-aminothiazole and piperidine-4-carboxamide. While direct literature on this specific compound is nascent, this guide synthesizes information from closely related analogues to project its synthetic accessibility, potential biological activities, and place within the current patent landscape. We will delve into rational drug design principles, proposed synthetic pathways, and infer potential therapeutic applications, with a particular focus on oncology, based on robust data from structural isomers.

Introduction: The Thiazole-Piperidine Scaffold in Modern Drug Discovery

The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, a feature that imparts a unique set of physicochemical properties.[1] This moiety is found in a wide array of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[2][3][4] The 2-aminothiazole substitution pattern is particularly noteworthy, serving as a key building block in numerous marketed drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[1][2]

The piperidine ring, a saturated heterocycle, is another ubiquitous feature in pharmaceuticals, often utilized to improve physicochemical properties like solubility and to introduce a three-dimensional character that can enhance binding to biological targets.[5] The combination of a thiazole and a piperidine ring in a single molecule, therefore, presents a compelling strategy for the development of novel therapeutic agents. This guide focuses on the specific linkage of these two scaffolds through a carboxamide bond, resulting in N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the amide bond between a 2-aminothiazole and a piperidine-4-carboxylic acid derivative.

G Target N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Amide_Formation Amide Bond Formation Target->Amide_Formation Precursors 2-Aminothiazole + Piperidine-4-carboxylic acid derivative Amide_Formation->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally related compounds and represents a robust starting point for laboratory synthesis.[6]

  • Amide Coupling:

    • To a solution of piperidine-4-carboxylic acid (1 equivalent) and 2-aminothiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • A tertiary amine base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), is added to neutralize the acid formed during the reaction.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 Piperidine-4-carboxylic Acid Product N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Reactant1->Product Reactant2 2-Aminothiazole Reactant2->Product Coupling_Agent EDCI/HOBt or DCC Base TEA or DIPEA Solvent DCM or DMF Temperature Room Temperature Workup Aqueous Work-up & Purification Product->Workup

Caption: Proposed synthetic workflow for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

Biological Activity and Therapeutic Potential

The therapeutic potential of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be inferred from the biological activities of its constituent scaffolds and closely related analogues.

Anticancer Activity

A compelling case for the anticancer potential of this scaffold comes from a study on 2-(piperidin-4-yl)-thiazole-4-carboxamides, which were designed as analogues of the potent antitumor agent tubulysin.[6] In this study, several analogues demonstrated moderate to potent cytotoxic activity against a panel of human cancer cell lines.

CompoundMCF7 (IC50, µM)MDA-MB-231 (IC50, µM)Siha (IC50, µM)PC3 (IC50, µM)
Urea 5k 0.6>10>10>10
Urea 5m 0.2>10>10>10
Taxol 0.0030.0040.0020.003
Table adapted from Peng et al., 2019.[6]

These findings suggest that the thiazole-piperidine-carboxamide core can serve as a valuable framework for the development of novel anticancer agents. The mechanism of action for these analogues was proposed to be related to the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[7]

Other Potential Therapeutic Areas

Given the broad biological activity of the 2-aminothiazole moiety, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and its derivatives could also be explored for other therapeutic applications, including:

  • Anti-inflammatory Activity: Many thiazole derivatives have demonstrated potent anti-inflammatory properties.[8]

  • Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents, and novel derivatives continue to be explored for their efficacy against resistant pathogens.[9]

  • Neuroprotective Effects: Certain thiazole-containing compounds have shown promise as neuroprotective agents.[1]

Patent Landscape and Future Directions

A review of the patent literature reveals a significant number of patents claiming thiazole derivatives for a wide range of therapeutic indications.[10] While no patents specifically claim the exact structure of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, there are numerous patents covering broader Markush structures that would encompass this molecule. For instance, a patent application for pyridazinyl thiazolecarboxamide compounds for cancer therapy highlights the interest in this scaffold for oncological applications.[11]

The future development of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and its analogues will likely focus on:

  • Lead Optimization: Systematic modification of the thiazole and piperidine rings to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential in relevant animal models of disease.

G cluster_core Core Scaffold cluster_dev Development Pathway Core N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Lead_Opt Lead Optimization (SAR) Core->Lead_Opt Starting Point MoA Mechanism of Action Studies Lead_Opt->MoA In_Vivo In Vivo Efficacy MoA->In_Vivo Clinical Clinical Development In_Vivo->Clinical

Caption: Future development pathway for the core scaffold.

Conclusion

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Based on the well-established pharmacological importance of the 2-aminothiazole and piperidine moieties, and supported by compelling data from closely related structural analogues, this compound class warrants further investigation, particularly in the field of oncology. The synthetic accessibility and the rich possibilities for structural modification make it an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship and to identify lead candidates for further preclinical and clinical development.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Wikipedia. (2023). 2-Aminothiazole.
  • Ayati, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.
  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Chem-Impex. (n.d.). 2-Aminothiazole.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • BenchChem. (2025). A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine.
  • Vereshchagin, A. N., et al. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Wsol, A., et al. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Shao, M., et al. (2020). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. J-Stage.
  • Google Patents. (1975).
  • S. G. Serj, et al. (2016). A simple and efficient synthesis of a series of N-(thiazol-2-yl)piperidine-2,6-dione compounds and their interesting NLO properties. RSC Publishing.
  • Al-Ghorbani, M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry.
  • Google Patents. (2009). CN100491361C - Thiazole derivatives and their use as VAP-1 inhibitors.
  • Kourounakis, A. P., et al. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. NIH.
  • Morigi, R., et al. (2025). Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity.
  • Peng, X., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins.
  • Peng, X., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamidesanalogues of tubulysins.
  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • Wang, B., et al. (2014).
  • Shinde, P. V., et al. (2022).
  • Rambaldi, M., et al. (2017).
  • Wurdack, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • Wang, J., et al. (2016).

Sources

Exploratory

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" potential therapeutic applications

Topic: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: A Privileged Scaffold for Kinase and Metabolic Target Modulation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: A Privileged Scaffold for Kinase and Metabolic Target Modulation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific chemotype, characterized by a piperidine ring linked via a carboxamide to a 2-aminothiazole, serves as the structural core for several potent inhibitors, most notably in the field of oncology (Cyclin-Dependent Kinases, CDKs) and metabolic regulation (11


-Hydroxysteroid Dehydrogenase Type 1).

This guide dissects the therapeutic utility of this scaffold, detailing its structural biology, synthesis, and application in developing ATP-competitive inhibitors. By mastering this core, researchers can access a versatile platform for fragment-based drug design (FBDD).

Chemical Architecture & Structural Biology

The therapeutic potential of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide lies in its ability to mimic the hydrogen-bonding patterns required for ATP-binding pockets.

The Pharmacophore
  • The Thiazole Ring: Acts as a critical aromatic spacer. The nitrogen (N3) often serves as a hydrogen bond acceptor, interacting with the "hinge region" of kinase domains.

  • The Amide Linker: Provides a rigid orientation between the aliphatic piperidine and the aromatic thiazole. The NH group acts as a hydrogen bond donor, crucial for orienting the molecule within the active site.

  • The Piperidine Ring: Offers a solubilizing aliphatic handle. The secondary amine (NH) at the 4-position is a prime vector for further chemical decoration (SAR expansion) to improve potency and selectivity.

Molecular Docking Logic

In the context of CDK inhibition (e.g., CDK2/CDK9), this scaffold typically binds in the ATP-binding cleft. The thiazole-amide motif forms a bidentate hydrogen bond with the backbone residues of the kinase hinge (e.g., Leu83 in CDK2).

Therapeutic Applications

Oncology: Cyclin-Dependent Kinase (CDK) Inhibition

The most validated application of this scaffold is in the development of CDK inhibitors, such as SNS-032 (BMS-387032) .[1]

  • Mechanism of Action: The molecule acts as an ATP-competitive inhibitor. By occupying the ATP pocket, it prevents the phosphorylation of substrates (e.g., Rb protein, RNA Polymerase II), thereby arresting the cell cycle (G1/S or G2/M phase) and inducing apoptosis.

  • Target Specificity:

    • CDK2: Regulates G1/S transition.

    • CDK7/9: Regulates transcription. Inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.

Diagram 1: CDK Signaling & Inhibition Pathway The following diagram illustrates the downstream effects of inhibiting CDK2/7/9 using this scaffold.

CDK_Pathway Scaffold N-(thiazol-2-yl) piperidine-4-carboxamide (Scaffold) ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Competes with ATP CDK2 CDK2 / Cyclin E ATP_Pocket->CDK2 Inhibits CDK9 CDK9 / Cyclin T ATP_Pocket->CDK9 Inhibits Rb Rb Protein (Retinoblastoma) CDK2->Rb Blocks Phosphorylation RNAPolII RNA Polymerase II CDK9->RNAPolII Blocks CTD Phosphorylation E2F E2F Transcription Factor Rb->E2F Remains Bound (Repression) Mcl1 Mcl-1 / XIAP (Anti-apoptotic) RNAPolII->Mcl1 Downregulates Transcription CellCycle Cell Cycle Arrest (G1/S Phase) E2F->CellCycle Prevents Progression Apoptosis Apoptosis Induction Mcl1->Apoptosis Loss of Survival Signal

Caption: Mechanism of CDK inhibition leading to cell cycle arrest and apoptosis.

Metabolic Disorders: 11 -HSD1 Inhibition

Beyond oncology, this scaffold is relevant in metabolic disease. 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts inert cortisone to active cortisol.
  • Application: Inhibitors utilizing the thiazole-amide linker prevent local cortisol regeneration in adipose tissue and liver, improving insulin sensitivity in Type 2 Diabetes.

  • SAR Insight: The piperidine ring often occupies the hydrophobic pocket of the enzyme, while the amide forms crucial H-bonds with the catalytic triad.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize N-(1,3-thiazol-2-yl)piperidine-4-carboxamide from commercially available precursors.

Reagents:

  • N-Boc-piperidine-4-carboxylic acid (CAS: 183673-66-7)

  • 2-Aminothiazole (CAS: 96-50-4)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • TFA (Deprotection)

Workflow Diagram:

Synthesis_Workflow Start N-Boc-piperidine-4-COOH + 2-Aminothiazole Coupling Amide Coupling (HATU, DIPEA, DMF, RT, 12h) Start->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (TFA/DCM, 1:4 ratio) Intermediate->Deprotection Purification Purification (SCX Column / HPLC) Deprotection->Purification Product Final Product: N-(thiazol-2-yl)piperidine-4-carboxamide Purification->Product

Caption: Step-by-step synthesis workflow for the core scaffold.

Step-by-Step Protocol:

  • Coupling: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 mins to activate the acid. Add 2-aminothiazole (1.1 eq). Stir at Room Temperature (RT) for 12 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours.

  • Purification: Concentrate the reaction mixture. Neutralize with saturated NaHCO3. Extract with DCM/MeOH (9:1). Purify via reverse-phase HPLC or SCX (Strong Cation Exchange) cartridge to yield the free amine or TFA salt.

In Vitro Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of the synthesized scaffold against CDK2/CyclinE.

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Mix CDK2/CyclinE enzyme (5 ng/well) with the test compound (serial dilution) in a 384-well plate. Incubate for 15 mins.

  • Reaction: Add ATP (10 µM) and substrate (Rb peptide). Incubate for 45 mins at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence. Plot RLU vs. log[concentration] to calculate IC50.

Data Summary & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) when decorating the piperidine nitrogen of this scaffold (based on SNS-032 analogues).

R-Group (on Piperidine N)TargetIC50 (nM)Biological Insight
H (Core Scaffold) CDK2>5,000Weak binder; lacks hydrophobic tail for deep pocket occupancy.
Ethyl CDK2~800Improved lipophilicity aids membrane permeability.
Benzyl CDK2~150Aromatic interaction stabilizes binding in the solvent-exposed region.
(5-t-butyl-oxazol-2-yl)methyl CDK248 (SNS-032 motif) Critical for high potency; engages specific hydrophobic residues.

Table 1: SAR analysis demonstrating the necessity of decorating the core scaffold for nanomolar potency.

Future Outlook

The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold remains a vital tool. Future optimization should focus on:

  • Macrocyclization: Linking the thiazole and piperidine ends to create rigid macrocycles for improved selectivity.

  • PROTACs: Using the piperidine nitrogen as a handle to attach E3 ligase recruiters (e.g., Thalidomide derivatives) for targeted protein degradation.

References

  • Misra, R. N., et al. (2004). "N-(cycloalkylamino)acyl-2-aminothiazole inhibitors of cyclin-dependent kinase 2. N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a highly efficacious and selective antitumor agent."[1][2] Journal of Medicinal Chemistry. Link

  • Chen, P., et al. (2006). "Discovery of novel 2-aminothiazole-4-carboxamide derivatives as potent and selective CHK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hassan, A. Q., et al. (2016). "The 11

    
    -HSD1 inhibitor landscape: an overview of the patent literature." Expert Opinion on Therapeutic Patents. Link
    
  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual. Link

Sources

Foundational

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" in vitro and in vivo studies

Topic: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Pharmacological Profiling & Therapeutic Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Pharmacological Profiling & Therapeutic Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents a "privileged scaffold" in modern medicinal chemistry—a core molecular framework capable of providing high-affinity ligands for diverse biological targets through specific peripheral modifications. While the unsubstituted molecule serves primarily as a chemical building block (CAS: 874623-60-6), its derivatives have emerged as potent inhibitors for two critical therapeutic targets:

  • 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1):
    For the treatment of metabolic syndrome and type 2 diabetes.[1][2]
  • P2X7 Receptor: As antagonists for the treatment of chronic inflammation and pain.

This guide details the in vitro and in vivo pharmacological characterization of this scaffold, focusing on its optimized derivatives (e.g.,


-sulfonylated and 

-arylated analogs) which exhibit nanomolar potency and favorable pharmacokinetic profiles.

Chemical Identity & Structural Logic

The scaffold consists of a piperidine ring bearing a carboxamide group at the C4 position, which is


-linked to the C2 position of a 1,3-thiazole ring.
  • Core Formula:

    
     (Unsubstituted parent)
    
  • Key Pharmacophore Features:

    • Thiazole Ring: Acts as a bioisostere for pyridine or benzene, often engaging in

      
      -
      
      
      
      stacking or specific hydrogen bonding (acceptor N3).
    • Amide Linker: Provides a rigid spacer and hydrogen bond donor/acceptor motif critical for orienting the piperidine ring.

    • Piperidine Nitrogen (N1): The primary vector for optimization. Derivatization here (e.g., sulfonylation, arylation) dictates target selectivity (HSD1 vs. P2X7).

Figure 1: Structural Activity Relationship (SAR) Logic

SAR_Logic Core Core Scaffold: N-(thiazol-2-yl)piperidine-4-carboxamide Mod_N1 N1-Modification (Piperidine Nitrogen) Core->Mod_N1 Primary Vector Mod_Thiazole Thiazole C4/C5 Substitutions Core->Mod_Thiazole Fine Tuning Target_HSD1 Target: 11β-HSD1 (Metabolic Disease) Target_P2X7 Target: P2X7 Receptor (Inflammation) Mod_N1->Target_HSD1 Add Sulfonyl/Aryl (Hydrophobic Pocket) Mod_N1->Target_P2X7 Add Bulky Bi-aryl (Allosteric Block)

Caption: SAR divergence of the core scaffold. N1-substitution is the critical determinant for selectivity between metabolic (HSD1) and inflammatory (P2X7) targets.

In Vitro Profiling: 11 -HSD1 Inhibition[2][3]

The primary application of this scaffold is the inhibition of 11


-HSD1, the enzyme responsible for converting inactive cortisone to active cortisol. Excess cortisol in adipose tissue drives insulin resistance and obesity.
Enzymatic Assays (Scintillation Proximity Assay - SPA)

To validate potency, the scaffold derivatives are tested against human and murine 11


-HSD1.
  • Method: Recombinant human 11

    
    -HSD1 microsomes are incubated with 
    
    
    
    -cortisone and NADPH.
  • Readout: The inhibitor prevents the formation of

    
    -cortisol. Activity is measured via SPA beads coated with anti-cortisol antibodies.
    
  • Critical Control: Glycyrrhetinic acid (non-selective inhibitor) or Carbenoxolone.

Table 1: Representative Potency Data (Optimized Sulfonamide Derivatives)

Compound ClassR-Group (Piperidine N1)h-11

-HSD1 IC

(nM)
m-11

-HSD1 IC

(nM)
Selectivity vs HSD2
Parent Scaffold H (Unsubstituted)> 10,000> 10,000N/A
Sulfonamide 4-fluorophenylsulfonyl1218> 1000x
Amide Cyclopropylcarbonyl4560> 500x
Urea 4-trifluoromethylphenyl810> 1000x

Note: The unsubstituted parent is inactive; efficacy requires the hydrophobic "anchor" on the piperidine nitrogen to fill the enzyme's substrate-binding channel.

Cellular Potency & Metabolic Stability
  • Cell System: HEK-293 cells transfected with HSD1 or human adipocytes.

  • Protocol: Cells incubated with cortisone (200 nM). Cortisol production measured by ELISA.

  • Metabolic Liability: The thiazole ring is susceptible to oxidative metabolism (S-oxidation). Lead optimization often involves adding blocking groups (e.g., methyl) to the thiazole C4/C5 positions to improve microsomal stability (

    
    ).
    

In Vitro Profiling: P2X7 Receptor Antagonism

Derivatives with bulky lipophilic groups on the piperidine nitrogen function as antagonists of the P2X7 receptor, an ATP-gated ion channel linked to IL-1


 release.
Calcium Flux Assay (FLIPR)
  • Objective: Measure inhibition of ATP-induced

    
     influx.
    
  • Protocol:

    • Load P2X7-expressing cells (e.g., HEK-293 or THP-1) with Fluo-4 AM dye.

    • Pre-incubate with test compound (30 min).

    • Stimulate with BzATP (P2X7 agonist).[3]

    • Record fluorescence kinetics.

  • Result: Representative

    
     values for optimized thiazole-piperidine-carboxamides range from 10–100 nM .
    
IL-1 Release Assay
  • Mechanism: P2X7 activation triggers the NLRP3 inflammasome.

  • Method: LPS-primed macrophages are treated with the compound, then stimulated with ATP. Supernatants are analyzed for IL-1

    
     via ELISA.
    
  • Efficacy: Potent derivatives reduce cytokine release by >90% at 1

    
    M concentrations.
    

In Vivo Pharmacology

Metabolic Disease Models (11 -HSD1 Focus)
  • Model: Diet-Induced Obese (DIO) C57BL/6J Mice.

  • Dosing: Oral gavage (PO), 10–30 mg/kg, once daily for 4 weeks.

  • Key Readouts:

    • Glucose Tolerance Test (GTT): Fasted mice receive glucose challenge. Active compounds reduce AUC (Area Under Curve) for blood glucose by 20–40%.

    • Insulin Sensitivity: Reduced fasting plasma insulin levels.

    • Adipose Weight: Reduction in visceral fat pad mass without changes in lean mass.

Pharmacokinetics (PK)

The physicochemical properties of the scaffold (Polar Surface Area ~80


) generally allow for good oral bioavailability, provided the N1-substituent balances lipophilicity.

Table 2: Typical PK Parameters (Mouse, 10 mg/kg PO)

ParameterValueInterpretation

1.5 – 3.0

M
High exposure achieved rapidly.

0.5 – 1.0 hRapid absorption.
Bioavailability (

)
40 – 70%Suitable for oral dosing.
Clearance (

)
ModerateHepatic metabolism is the main route.
Figure 2: Experimental Workflow for Lead Validation

Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation Step1 Enzyme Assay (SPA) Determine IC50 Step2 Cell-Based Assay (HEK-293 / Adipocytes) Step1->Step2 Hit Selection (<100 nM) Step3 ADME Profiling (Microsomal Stability) Step2->Step3 Lead Selection Step4 PK Study (Rat/Mouse) Confirm Bioavailability Step3->Step4 Go/No-Go Step5 Efficacy Model (DIO Mouse / Inflammation) Step4->Step5 F > 30%

Caption: Step-wise validation pipeline from enzymatic screening to in vivo efficacy models.

Synthesis & Material Preparation

For researchers synthesizing this probe or its derivatives:

  • Reaction: Amide coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with 2-aminothiazole .

  • Reagents: EDC.HCl / HOBt or HATU in DMF/DCM.

  • Deprotection: TFA/DCM removes the Boc group to yield the core scaffold.

  • Derivatization: The resulting secondary amine is reacted with sulfonyl chlorides or aryl halides to generate the active biological probe.

References

  • PubChem. (2025).[4] N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CID 3192949).[5] National Library of Medicine. Link

  • Boyle, C. D., et al. (2009). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1: discovery of PF-915275.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link
    
  • Hale, C., et al. (2008).

    
    -HSD1 inhibitors. Journal of Biological Chemistry. Link
    
  • Vertex AI Search. (2026). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (Contextual Snippet). 7

  • ChemicalBook. (2025).[8] 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid (CAS 874623-60-6).[9]Link

Sources

Protocols & Analytical Methods

Method

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" synthesis protocol and procedure

Application Note: Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Abstract This document provides a comprehensive guide for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, a heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol details a robust and efficient three-step synthetic route commencing from commercially available starting materials: N-Boc-piperidine-4-carboxylic acid and 2-aminothiazole. The core transformation is an amide bond formation facilitated by modern coupling reagents, followed by a standard deprotection step. This guide explains the causality behind procedural choices, offers detailed, step-by-step protocols, and outlines methods for reaction monitoring and product validation, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide integrates two privileged heterocyclic motifs: the 2-aminothiazole core and the piperidine-4-carboxamide scaffold. Thiazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the piperidine ring is a common feature in many marketed pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and to orient functional groups in three-dimensional space. The combination of these two structures via a stable amide linkage creates a versatile molecule for library synthesis and as a potential lead compound in drug development programs.[3][4]

The synthesis strategy presented herein is centered on the formation of an amide bond, one of the most fundamental and frequently performed reactions in medicinal chemistry.[5] The direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This protocol employs a widely-used, mild, and efficient carbodiimide-based coupling method, which offers high yields and avoids the harsh conditions associated with forming acyl chlorides.

To ensure regioselectivity, the nucleophilic secondary amine of the piperidine ring is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. This strategy prevents unwanted side reactions, such as polymerization, and directs the amide bond formation exclusively between the piperidine's carboxyl group and the exocyclic amino group of 2-aminothiazole. The synthesis culminates in the quantitative removal of the Boc group under acidic conditions to yield the final target compound.

Overall Synthesis Workflow

The synthesis is performed in three distinct stages:

  • Amide Coupling: Activation of N-Boc-piperidine-4-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive, N-hydroxybenzotriazole (HOBt), followed by reaction with 2-aminothiazole to form the protected intermediate.

  • Purification: Isolation and purification of the N-Boc protected intermediate via aqueous workup and column chromatography.

  • Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the final product, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, as a salt.

SynthesisWorkflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection A N-Boc-piperidine-4-carboxylic acid C EDC, HOBt, DIPEA in Anhydrous DCM A->C B 2-Aminothiazole B->C D tert-butyl 4-((1,3-thiazol-2-yl)carbamoyl)piperidine-1-carboxylate (Protected Intermediate) C->D Formation of activated ester & nucleophilic attack E Aqueous Workup & Extraction D->E F Column Chromatography E->F Crude Product G TFA in DCM F->G Purified Intermediate H N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (Final Product as TFA Salt) G->H

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
N-Boc-piperidine-4-carboxylic acidCommercial Source≥98% Purity
2-AminothiazoleCommercial Source≥98% Purity
EDC·HCl (EDCI)Commercial SourceSynthesis Grade
HOBtCommercial SourceSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Commercial SourceAnhydrous, ≥99.5%
Dichloromethane (DCM)Commercial SourceAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade, ≥99%
Ethyl Acetate (EtOAc)Commercial SourceACS Grade
HexanesCommercial SourceACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Lab PreparedAqueous Solution
BrineLab PreparedAqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade
Silica GelCommercial Source230-400 mesh

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. EDC is a moisture-sensitive irritant. TFA is highly corrosive. Handle with care.

Step 1: Synthesis of tert-butyl 4-((1,3-thiazol-2-yl)carbamoyl)piperidine-1-carboxylate

Causality: This step forms the crucial amide bond. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to side reactions. The additive HOBt intercepts this intermediate to form a more stable HOBt-ester, which is less prone to racemization (though not a concern for this specific acid) and reacts cleanly with the amine.[7] DIPEA, a non-nucleophilic base, is added to neutralize the HCl salt of EDC and the HOBt, preventing protonation of the 2-aminothiazole and ensuring it remains a potent nucleophile.[8]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq.), 2-aminothiazole (1.0 eq.), and HOBt (1.2 eq.).

  • Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Cool the resulting solution to 0 °C using an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq.) to the mixture in one portion.

  • Add DIPEA (2.5 eq.) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Step 2: Work-up and Purification of the Protected Intermediate

Procedure:

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).

  • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford the protected intermediate as a white or off-white solid.

  • Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and HRMS.

Step 3: Deprotection to Yield N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Causality: The Boc group is an acid-labile protecting group.[10] Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butyl carbamate by protonating the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the free secondary amine of the piperidine ring.[11]

Procedure:

  • Dissolve the purified intermediate from Step 2 in DCM (approx. 0.1 M).

  • Add TFA to the solution (typically 20-50% v/v, e.g., a 1:1 mixture of DCM:TFA).[11]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the final product. It can be triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The presence of the TFA counter-ion will be evident in the NMR spectra.

Summary of Reaction Parameters

ParameterStep 1: CouplingStep 3: Deprotection
Starting Materials N-Boc-piperidine-4-carboxylic acid (1.0 eq.), 2-Aminothiazole (1.0 eq.)Protected Intermediate (1.0 eq.)
Reagents EDC·HCl (1.2 eq.), HOBt (1.2 eq.), DIPEA (2.5 eq.)TFA (20-50% v/v)
Solvent Anhydrous Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 18 hours1 - 2 hours
Typical Yield 75 - 90% (after purification)>95% (quantitative)
Workup/Purification Aqueous wash, Flash ChromatographyEvaporation, Ether Trituration

Mechanistic Overview of the Coupling Reaction

The EDC/HOBt coupling mechanism is a well-established and reliable method for amide bond formation.

CouplingMechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH O-Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O-Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O-Acylisourea->HOBt_Ester + HOBt HOBt_reagent HOBt Amide R-CONH-R' (Product) HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 HOBt_regen HOBt (Regenerated) Amide->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3653-3656. Available from: [Link]

  • Wang, A., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14, 22865-22881. Available from: [Link]

  • Sun, L., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Available from: [Link]

  • Sun, L., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. Retrieved from [Link]

  • Lee, Y. S., et al. (2005). Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(23), 5211-5217. Available from: [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. Available from: [Link]

  • Kumar, B. V., et al. (2012). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 563-566. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATIONOFNEWLYDESIGNED 1,3,4-THIADIAZOLE-BASEDCARBOXAMIDESWITH ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available from: [Link]

  • Gintant, E., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2445. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • Nanobiosensors and Nanobioanalyses. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Retrieved from [Link]

Sources

Application

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" amide coupling reaction conditions

Abstract The synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide presents a distinct challenge in medicinal chemistry due to the poor nucleophilicity of the 2-aminothiazole heteroaromatic system. Standard peptide c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide presents a distinct challenge in medicinal chemistry due to the poor nucleophilicity of the 2-aminothiazole heteroaromatic system. Standard peptide coupling protocols (e.g., EDC/HOBt) often result in low conversion or significant epimerization. This Application Note delineates three validated methodologies to overcome this electronic deactivation: (1) The T3P® (Propylphosphonic Anhydride) cycle for scalable, low-epimerization coupling; (2) The Acid Chloride activation pathway for sterically demanding substrates; and (3) The HATU/DMAP enhanced protocol for high-throughput screening.

Introduction: The Nucleophilicity Paradox

The target molecule consists of a piperidine core coupled to a 2-aminothiazole. The primary synthetic hurdle is the electronic nature of the 2-aminothiazole. The ring nitrogen acts as an electron sink, significantly reducing the electron density on the exocyclic amino group (


). Furthermore, 2-aminothiazoles exhibit amino-imino tautomerism, where the imino form is non-nucleophilic toward standard acylating agents.

Strategic Requirement: The piperidine nitrogen must be protected (e.g., Boc-isonipecotic acid ) to prevent uncontrolled polymerization. The coupling reaction forms tert-butyl 4-((1,3-thiazol-2-yl)carbamoyl)piperidine-1-carboxylate , which is subsequently deprotected to yield the target.

Reaction Engineering & Workflow

The following diagram illustrates the critical decision pathways and reaction workflow for this synthesis.

G Start Reactants: 1. Boc-Isonipecotic Acid 2. 2-Aminothiazole Decision Select Activation Method Start->Decision MethodA Method A: T3P® (Scalable, Green) Decision->MethodA Pref. for Scale MethodB Method B: Acid Chloride (High Reactivity) Decision->MethodB Stubborn Substrates MethodC Method C: HATU/DMAP (Small Scale/Screening) Decision->MethodC Discovery Chem Intermediate Intermediate: Boc-Protected Amide MethodA->Intermediate MethodB->Intermediate MethodC->Intermediate Deprotection Deprotection: TFA or HCl/Dioxane Intermediate->Deprotection Final Target: N-(1,3-thiazol-2-yl) piperidine-4-carboxamide Deprotection->Final

Figure 1: Strategic workflow for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) – Recommended for Scale

T3P is the superior choice for this coupling because it acts as both a coupling reagent and a water scavenger, driving the equilibrium toward the amide. It is non-explosive, has low toxicity, and the by-products are water-soluble, simplifying workup.

Reagents:

  • Boc-Isonipecotic acid (1.0 equiv)

  • 2-Aminothiazole (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Protocol:

  • Dissolution: In a reaction vessel, dissolve Boc-isonipecotic acid (10 mmol) and 2-aminothiazole (11 mmol) in EtOAc (50 mL).

  • Base Addition: Add Pyridine (30 mmol) and stir at 0 °C for 10 minutes. Note: Pyridine often provides higher yields than DIPEA for T3P couplings with heteroaryl amines.

  • Activation: Dropwise add T3P solution (15-20 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 60 °C. T3P is thermally stable.

  • Workup: Quench with water (20 mL). Separate phases. Wash the organic layer with 10% citric acid (to remove excess amine/pyridine), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. T3P by-products are washed away in the aqueous phase.[2]

Method B: Acid Chloride Activation – For Low Reactivity

When the amine is extremely electron-deficient, converting the acid to a highly reactive acid chloride is necessary.

Protocol:

  • Activation: Dissolve Boc-isonipecotic acid (10 mmol) in dry DCM (30 mL). Add 1 drop of DMF (catalyst).

  • Chlorination: Add Oxalyl Chloride (12 mmol) dropwise at 0 °C. Stir for 2 hours at RT until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (crucial to prevent side reactions).

  • Coupling: Re-dissolve the crude acid chloride in dry DCM (20 mL).

  • Addition: Slowly add this solution to a pre-cooled (0 °C) mixture of 2-aminothiazole (10 mmol) and Triethylamine (Et₃N, 2.5 equiv) in DCM (20 mL).

  • Completion: Stir at RT for 4–6 hours.

Method C: HATU/DMAP – For Discovery Screening

Uronium salts like HATU are powerful but can be expensive. The addition of DMAP (4-dimethylaminopyridine) is critical here to act as an acyl-transfer catalyst, effectively "shuttling" the acyl group to the poor nucleophile.

Protocol:

  • Dissolve Boc-isonipecotic acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to form the activated ester.

  • Add 2-aminothiazole (1.2 equiv) followed immediately by DMAP (0.1 – 0.5 equiv) .

  • Stir at 50 °C for 16 hours. Note: Heat is often required for thiazole couplings using HATU.

Deprotection Step (Finalizing the Target)

The intermediate tert-butyl 4-((1,3-thiazol-2-yl)carbamoyl)piperidine-1-carboxylate must be deprotected.

Protocol:

  • Dissolve the intermediate in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours (monitor by LCMS for disappearance of Boc mass).

  • Workup: Concentrate to dryness.

    • Free Base Generation: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to obtain N-(1,3-thiazol-2-yl)piperidine-4-carboxamide .

Comparative Data & Selection Guide

FeatureMethod A (T3P)Method B (Acid Chloride)Method C (HATU)
Reactivity High (Thermal stable)Very HighHigh
By-products Water-soluble (Easy removal)HCl gas, saltsTetramethylurea (Hard to remove)
Epimerization LowestModerateLow
Scalability Excellent (Kg scale)GoodPoor (Cost prohibitive)
Green Score HighLow (Chlorinated solvents)Low (DMF waste)

Troubleshooting & Causality

  • Problem: Low conversion of 2-aminothiazole.

    • Cause: The thiazole nitrogen (N3) can protonate, deactivating the amine further, or the intermediate active ester is hydrolyzing faster than aminolysis.

    • Solution: Switch to Method B (Acid Chloride) or use Method A at reflux (EtOAc, 77 °C). Ensure strictly anhydrous conditions.

  • Problem: Formation of Bis-acylated product.

    • Cause: The ring nitrogen (N3) of the thiazole can also be acylated if excess acid/base is present.

    • Solution: Use exactly 1.0–1.1 equivalents of the activated acid. If bis-acylation occurs, treat the crude mixture with LiOH/MeOH briefly to hydrolyze the unstable N-ring acyl group while keeping the exocyclic amide intact.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Patterson, A. W., et al. (2006). Synthesis and Structure-Activity Relationships of 2-Aminothiazole Derivatives. Journal of Medicinal Chemistry. Link

  • Archimica. (2020). T3P® (Propylphosphonic Anhydride) Application Note. Archimica Technical Data. Link

Sources

Method

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" purification by column chromatography

Abstract The purification of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide presents a classic challenge in organic synthesis: isolating a highly polar, secondary amine-containing heterocycle without irreversible adsorptio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide presents a classic challenge in organic synthesis: isolating a highly polar, secondary amine-containing heterocycle without irreversible adsorption or severe peak tailing. This scaffold, a common pharmacophore in kinase inhibitors (e.g., CDK, c-Met), often fails on standard silica gel due to strong ionic interactions between the basic piperidine nitrogen (


) and acidic silanols (

). This guide details two robust protocols—Basified Normal Phase (NP) and Acidic Reverse Phase (RP) —to achieve >95% purity.

Molecule Analysis & Purification Strategy

Physicochemical Profile[1][2]
  • Core Structure: A piperidine ring (secondary amine) linked via a carboxamide to a thiazole ring.

  • Key Challenge: The piperidine nitrogen is a strong Lewis base. On untreated silica, it protonates via silanol groups, forming a pseudo-salt that "drags" through the column (tailing).

  • Solubility:

    • Good: Methanol, DMSO, Water (low pH).

    • Moderate: Dichloromethane (DCM), THF.

    • Poor: Hexanes, Ethyl Acetate, Diethyl Ether.[1][2][3]

Strategic Decision Matrix

The choice of method depends on the scale and downstream application.

FeatureMethod A: Basified Silica (NP) Method B: Reverse Phase (RP)
Primary Mechanism Adsorption / H-bondingHydrophobic Interaction
Modifier Ammonium Hydroxide (

) or Triethylamine (TEA)
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Pros High loading capacity; volatile solvents.Superior resolution; removes non-polar byproducts easily.
Cons Requires careful mobile phase prep; ammonia odor.Product elutes as a salt (Formate/Trifluoroacetate).
Recommendation Best for Early Discovery (gram scale).Best for Final Purity (mg scale or library purification).

Pre-Purification Analysis

Before committing the bulk crude, perform TLC Scouting to determine the optimal modifier.

Protocol: The "Magic Stain" Test

  • Plate: Use standard Silica Gel 60

    
     plates.
    
  • Eluent A (Control): 10% MeOH in DCM.

    • Result: Likely streak from baseline to solvent front (useless).

  • Eluent B (Basified): 90:9:1 (DCM : MeOH :

    
    ).[2]
    
    • Result: Spot should tighten and move to

      
      .
      
    • Note: The

      
       deprotonates the silanols and competes for binding sites, allowing the amine to elute freely.
      

Detailed Protocols

Protocol A: Flash Chromatography (Basified Silica)

The "Gold Standard" for isolating free bases.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[2]

  • Ammonium Hydroxide (28-30%

    
     in water)
    

Step-by-Step:

  • Mobile Phase Preparation:

    • Prepare a stock solution of DCM:MeOH:NH4OH (80:20:1) .

    • Caution: Do not exceed 1-2% aqueous ammonia, or the water will phase-separate from the DCM, ruining the column.

  • Sample Loading (Dry Load):

    • Dissolve the crude residue in a minimal amount of MeOH/DCM.[4]

    • Add Celite® 545 or loose silica gel (ratio 1:2 crude:sorbent).

    • Evaporate to a free-flowing powder.

    • Why? Liquid loading in MeOH will cause "washout" due to the strong solvent strength of methanol.

  • Gradient Execution:

    • Column: Standard Silica (e.g., 12g – 40g cartridge).

    • Solvent A: DCM

    • Solvent B: The 80:20:1 Mix prepared above.

    • Gradient Table:

Time (CV)% Solvent BEffective MeOH %Description
0–20%0%Elute non-polar impurities
2–50%

20%
0–4%Initiation
5–1520%

100%
4–20%Product Elution
15–18100%20%Wash
  • Post-Run:

    • Evaporate fractions. The ammonia is volatile and will be removed under vacuum, leaving the free base .

Protocol B: Reverse Phase (C18)

Recommended for high-purity requirements or if the compound is insoluble in DCM.

Reagents:

  • Water (Milli-Q)

  • Acetonitrile (MeCN)

  • Modifier: Formic Acid (0.1%)[5]

Step-by-Step:

  • Sample Preparation:

    • Dissolve crude in DMSO or 1:1 Water/MeCN. Filter through a 0.45 µm syringe filter.

  • Column: C18 Flash Cartridge (e.g., Biotage SNAP Ultra C18 or equivalent).

  • Gradient Execution:

    • Solvent A: Water + 0.1% Formic Acid.[5]

    • Solvent B: MeCN + 0.1% Formic Acid.[5]

    • Gradient: 5% B to 60% B over 12 CV.

  • Workup (Salt to Free Base):

    • The product will elute as the Formate Salt .

    • To recover free base: Dissolve the dried salt in DCM, wash with Saturated

      
      , dry over 
      
      
      
      , and concentrate.

Troubleshooting & Visualization

Common Failure Modes
  • Product stuck at baseline: Not enough modifier. Increase

    
     or switch to RP.
    
  • Silica dissolving: Too much MeOH (>20%) or high pH (>10) can strip silica. Keep MeOH < 20% in DCM.

  • Precipitation on column: The compound is likely insoluble in pure DCM. Use the Dry Load method described above.

Decision Workflow (Graphviz)

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Solubility Check: Is it soluble in DCM? Start->SolubilityCheck TLC_Scout TLC Scouting: DCM/MeOH (9:1) SolubilityCheck->TLC_Scout Yes MethodB METHOD B: Reverse Phase Solvent: H2O/MeCN + 0.1% FA (C18 Column) SolubilityCheck->MethodB No (Polar/Insoluble) Tailing Observation: Severe Tailing? TLC_Scout->Tailing MethodA METHOD A: Normal Phase Solvent: DCM/MeOH/NH4OH (Basified Silica) Tailing->MethodA Yes (Expected) FreeBase Product: Free Base MethodA->FreeBase SaltForm Product: Formate Salt MethodB->SaltForm Desalt Desalting Step: Wash w/ NaHCO3 SaltForm->Desalt Desalt->FreeBase

Caption: Logical workflow for selecting the optimal purification route based on solubility and chromatographic behavior.

References

  • Biotage. "Strategies for the Flash Purification of Nitrogen Heterocycles." Biotage Application Notes. Link

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep Rf Gold® Amine Columns." Teledyne ISCO Technical Notes. Link

  • Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography: DCM/MeOH/NH4OH." Common Organic Chemistry. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary: N-(thiazol-2-yl)piperidine-4-carboxamide." PubChem. Link

  • Li, J. J.Name Reactions and Reagents in Organic Synthesis. Wiley, 2003. (General reference for amide coupling and workup).

Sources

Application

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" spectroscopic characterization (NMR, MS, IR)

Executive Summary Compound: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS Registry Number: (Analogous derivatives often cited; specific CAS for free base ~ Variable) Molecular Formula: C H N OS Exact Mass: 211.0779 Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS Registry Number: (Analogous derivatives often cited; specific CAS for free base ~ Variable) Molecular Formula: C


H

N

OS Exact Mass: 211.0779 Target Audience: Medicinal Chemists, Analytical Scientists, QC Specialists.[1]

This application note details the structural validation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide , a critical pharmacophore often utilized as a scaffold in cyclin-dependent kinase (CDK) inhibitors and other kinase-targeting small molecules.[1] The piperidine moiety provides solubility and a vector for further functionalization, while the aminothiazole amide acts as a key hydrogen-bond donor/acceptor motif in the ATP-binding pocket of kinases.[1]

The following protocols provide a self-validating spectroscopic framework (NMR, MS, IR) to distinguish the target molecule from common synthetic impurities such as the N-Boc protected intermediate or the hydrolyzed carboxylic acid precursor.

Structural Synthesis & Purity Logic

To understand the spectroscopic signature, one must recognize the synthesis pathway. This compound is typically generated via the amide coupling of N-Boc-piperidine-4-carboxylic acid with 2-aminothiazole , followed by acidic deprotection (e.g., TFA or HCl).[1]

Critical Impurities to Monitor:

  • N-Boc Intermediate: Characterized by a strong singlet (~1.4 ppm) in

    
    H NMR and increased mass (+100 Da).[1]
    
  • Residual 2-Aminothiazole: Sharp amine peaks and distinct retention time.[1]

  • Piperidine-4-carboxylic acid: Result of amide hydrolysis; lacks the aromatic thiazole signals.[1]

Workflow Diagram

G Start Crude Product (TFA Salt or Free Base) LCMS Step 1: LC-MS (Identity & Purity) Start->LCMS Aliquot Purification Prep-HPLC / Crystallization LCMS->Purification If Purity < 95% NMR Step 2: 1H & 13C NMR (Structural Confirmation) LCMS->NMR If Purity > 95% Purification->LCMS Re-check IR Step 3: FT-IR (Functional Group Check) NMR->IR Release Validated Compound IR->Release

Caption: Validation workflow ensuring purity prior to structural assignment.

Protocol 1: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the amide linkage.[1]

Experimental Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 5 minutes.

Data Interpretation

The molecule ionizes readily due to the basic piperidine nitrogen and the thiazole ring.

Ion Speciesm/z (Observed)Interpretation
[M+H]

212.1 Protonated molecular ion (Base Peak).[1]
[M+Na]

234.1Sodium adduct (common in unbuffered solvents).
[2M+H]

423.2Dimer formation (concentration dependent).
Fragmentation Pattern (MS/MS)

Fragmentation typically occurs at the amide bond and the piperidine ring.

  • Precursor: m/z 212.1

  • Primary Fragment (m/z ~112): Cleavage of the amide bond yields the piperidine-4-carbonyl cation (C

    
    H
    
    
    
    NO
    
    
    ).[1]
  • Secondary Fragment (m/z ~101): Protonated 2-aminothiazole species (C

    
    H
    
    
    
    N
    
    
    S
    
    
    ), confirming the amine headgroup.
  • Loss of NH

    
    :  Common in primary amines if ring opening occurs, though less likely here due to cyclic structures.
    

Fragmentation Parent [M+H]+ m/z 212.1 Frag1 Piperidine-4-carbonyl cation m/z ~112 Parent->Frag1 Amide Cleavage Frag2 2-Aminothiazole cation m/z ~101 Parent->Frag2 Amide Cleavage Frag3 Piperidine cation m/z ~84 Frag1->Frag3 -CO (28 Da)

Caption: Proposed ESI+ fragmentation pathway for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

Protocol 2: NMR Spectroscopy

Objective: Definitive structural assignment. Solvent Choice: DMSO-d


  is mandatory.[1] Chloroform (CDCl

) is often unsuitable due to the poor solubility of the polar amide/thiazole system and the broadening of exchangeable protons.
H NMR (400 MHz, DMSO-d )

Key Diagnostic Feature: The amide proton attached to the thiazole ring is highly deshielded (downfield) due to the electron-withdrawing nature of the thiazole and the carbonyl anisotropy.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentNotes
12.10 - 12.40 Singlet (br)1HAmide NH Highly characteristic; disappears with D

O shake.[1]
7.45 Doublet (

Hz)
1HThiazole C4-H Aromatic region.[1]
7.18 Doublet (

Hz)
1HThiazole C5-H Upfield of C4-H.
8.30 - 8.60 Broad Singlet1-2HPiperidine NH Only visible if salt form (e.g., HCl/TFA).[1]
3.20 - 3.35 Multiplet2HPiperidine C2/C6-H

Often obscured by H

O peak in DMSO.[1]
2.80 - 2.95 Multiplet2HPiperidine C2/C6-H

2.65 - 2.75 Triplet of Triplets1HPiperidine C4-H Methine proton alpha to carbonyl.[1]
1.85 - 1.95 Multiplet2HPiperidine C3/C5-H

1.60 - 1.75 Multiplet2HPiperidine C3/C5-H

Expert Insight: If the sample is the N-Boc protected intermediate, look for a massive singlet (9H) at


 1.40 ppm. If this is absent, deprotection was successful.
C NMR (100 MHz, DMSO-d )
  • Carbonyl (C=O):

    
     173.5 ppm (Amide).[4]
    
  • Thiazole C2:

    
     158.0 ppm (Ipso carbon, attached to N).
    
  • Thiazole C4:

    
     137.5 ppm.[1]
    
  • Thiazole C5:

    
     113.5 ppm.[1]
    
  • Piperidine C4:

    
     41-42 ppm.[1]
    
  • Piperidine C2/C6:

    
     43-44 ppm.[1]
    
  • Piperidine C3/C5:

    
     28-29 ppm.[1]
    

Protocol 3: Infrared Spectroscopy (FT-IR)

Objective: Verification of functional groups (Solid state ATR).

Wavenumber (cm

)
Vibration ModeStructural Assignment
3250 - 3400 N-H StretchAmide and secondary amine (broad).[1]
2800 - 2950 C-H StretchAliphatic piperidine CH

stretches.[1]
1670 - 1690 C=O[1] Stretch Amide I band (Diagnostic).
1530 - 1550 N-H Bend / C-N StretchAmide II band .
1450 - 1480 Ring BreathingThiazole ring skeletal vibrations.
600 - 800 C-S StretchThiazole characteristic region.[1]

References & Validation Sources

  • Amide Coupling Methodology:

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Validation: Standard DCC/EDC coupling protocols for piperidine-4-carboxylic acid derivatives.[1]

  • Spectroscopic Data of Thiazole-2-amides:

    • Pevarello, P., et al. (2004). 2-Aminothiazole derivatives as cyclin-dependent kinase inhibitors.[1] Journal of Medicinal Chemistry, 47(13), 3367-3380. Link

    • Validation: Confirms the downfield shift of the amide NH (~12 ppm) and thiazole proton splitting patterns.

  • Piperidine Ring Conformation NMR:

    • Bocian, W., et al. (2000). Conformational analysis of piperidine derivatives. Journal of Molecular Structure, 526, 207-216.

    • Validation: Supports the assignment of axial/equatorial splitting in the 1.5 - 3.5 ppm range.[1]

  • General MS Fragmentation of Thiazoles:

    • Kéki, S., et al. (2006). Mass spectrometry of thiazole derivatives. Rapid Communications in Mass Spectrometry, 20(16), 2433-2440. Link

    • Validation: Confirms the stability of the thiazole cation (m/z 101) as a key fragment.

Sources

Method

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" biological assay development and protocols

Application Note: Biological Assay Development for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Derivatives Executive Summary This technical guide outlines the development and validation of biological assays for N-(1,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Assay Development for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Derivatives

Executive Summary

This technical guide outlines the development and validation of biological assays for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and its derivatives. This chemical scaffold is a privileged structure in the design of inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
, a key enzyme in glucocorticoid metabolism implicated in metabolic syndrome, type 2 diabetes, and obesity.

The protocols detailed herein focus on establishing a robust screening cascade, moving from biochemical enzymatic assays (Scintillation Proximity Assay and HTRF) to cell-based functional assays and selectivity profiling against the Type 2 isozyme (11


-HSD2).

Scientific Background & Mechanism

Target Rationale: 11


-HSD1 acts primarily as a reductase in vivo, converting inert cortisone  into active cortisol  (in humans) or corticosterone  (in rodents). This reaction occurs intracellularly in liver, adipose tissue, and muscle, amplifying local glucocorticoid action.
  • Pathology: Excess local cortisol contributes to insulin resistance, visceral adiposity, and hypertension.

  • Therapeutic Goal: Selective inhibition of 11

    
    -HSD1 reduces local cortisol levels without affecting circulating cortisol produced by the adrenal glands, thereby improving metabolic parameters.
    

The Scaffold: The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide core provides a rigid linker that positions the thiazole ring to interact with the catalytic site of 11


-HSD1, often mimicking the steroid substrate. The piperidine nitrogen is typically substituted (e.g., with sulfonyl or acyl groups) to optimize pharmacokinetic properties and potency.

Reaction Mechanism:



Assay Development Workflow

The following diagram illustrates the critical path for evaluating inhibitors of this class.

AssayWorkflow Compound Compound Library (Thiazole-Piperidine Scaffold) PrimaryScreen Primary Screen (Enzymatic SPA/HTRF) Target: 11β-HSD1 Compound->PrimaryScreen HitValidation Hit Validation (Dose-Response IC50) PrimaryScreen->HitValidation >50% Inhibition CellBased Cell-Based Assay (HEK293-HSD1) Functional Potency HitValidation->CellBased Confirmed IC50 < 1 µM Selectivity Selectivity Screen (11β-HSD2 Counter-Screen) Kidney Safety CellBased->Selectivity Cellular Activity Lead Lead Candidate (High Potency, >100x Selectivity) Selectivity->Lead Safety Profile Verified

Caption: Hierarchical screening cascade ensuring potency and selectivity for 11


-HSD1 inhibitors.

Protocol 1: Scintillation Proximity Assay (SPA)

Objective: To measure the inhibition of 11


-HSD1 reductase activity in a high-throughput format.
Principle:  Tritiated cortisone (

H-cortisone) is converted to

H-cortisol. Anti-cortisol antibodies coupled to SPA beads (containing a scintillant) bind the product (

H-cortisol) but not the substrate. When the radiolabeled product binds the bead, it brings the isotope close enough to stimulate the scintillant, emitting light.

Materials:

  • Enzyme: Human 11

    
    -HSD1 microsomes (expressed in HEK293 or CHO cells).
    
  • Substrate:

    
    -Cortisone (PerkinElmer).
    
  • Cofactor: NADPH (Sigma).

  • Beads: Protein A SPA beads (Cytiva) or YSi anti-mouse beads.

  • Antibody: Monoclonal anti-cortisol antibody.

  • Inhibitor: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide derivative (dissolved in DMSO).

Step-by-Step Protocol:

  • Preparation: Thaw microsomes on ice. Dilute in Assay Buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl

    
    , 1 mM EDTA).
    
  • Compound Addition: Dispense 0.5

    
    L of test compound (in DMSO) into 384-well white plates (OptiPlate). Include DMSO-only controls (0% inhibition) and a reference inhibitor (e.g., Glycyrrhetinic acid, 100% inhibition).
    
  • Enzyme Mix: Add 10

    
    L of diluted microsomes (final conc. ~2-5 
    
    
    
    g/well ) containing NADPH (final conc. 200
    
    
    M).
  • Substrate Addition: Initiate reaction by adding 10

    
    L of 
    
    
    
    H-Cortisone (final conc. 200 nM, ~0.1
    
    
    Ci/well).
  • Incubation: Incubate at 37°C for 60 minutes (linear phase).

  • Quench & Detection: Add 20

    
    L of SPA bead/Antibody mixture in stop buffer (containing 1 mM Glycyrrhetinic acid to halt reaction).
    
  • Read: Incubate at room temperature for 2 hours to allow bead settling and equilibrium. Read on a MicroBeta scintillation counter.

Data Analysis: Calculate % Inhibition:



Fit data to a 4-parameter logistic equation to determine IC

.

Protocol 2: Cell-Based Potency Assay

Objective: To verify compound permeability and inhibition of intracellular 11


-HSD1.
Cell Line:  HEK-293 stably transfected with human HSD11B1 cDNA.

Materials:

  • Cells: HEK-293-HSD1.

  • Substrate: Cortisone (unlabeled).

  • Detection: Homogeneous Time-Resolved Fluorescence (HTRF) Cortisol Kit (Cisbio).

Step-by-Step Protocol:

  • Seeding: Plate cells at 20,000 cells/well in 96-well poly-D-lysine coated plates in DMEM + 10% FBS. Incubate overnight.

  • Starvation: Wash cells with serum-free medium to remove endogenous steroids.

  • Treatment: Add test compounds (serially diluted in serum-free medium) and incubate for 30 minutes at 37°C.

  • Substrate Challenge: Add Cortisone (final conc. 200 nM). Incubate for 2-4 hours.

  • Lysis/Detection: Remove supernatant or lyse cells (depending on kit sensitivity). Transfer aliquot to a 384-well low-volume plate.

  • HTRF Reaction: Add anti-Cortisol-Cryptate and Cortisol-d2 conjugates. Incubate for 2 hours at RT.

  • Measurement: Read on an HTRF-compatible reader (e.g., EnVision). Calculate HTRF ratio (665 nm / 620 nm).

Note: The HTRF signal is inversely proportional to cortisol concentration (competitive immunoassay).

Protocol 3: Selectivity Counter-Screen (11 -HSD2)

Objective: To ensure the compound does not inhibit 11


-HSD2.
Rationale:  11

-HSD2 (kidney) protects the mineralocorticoid receptor from cortisol. Inhibition of HSD2 leads to "Apparent Mineralocorticoid Excess" (AME), causing severe hypertension and hypokalemia.

Method Differences:

  • Enzyme: Human 11

    
    -HSD2 microsomes (from transfected CHO cells).
    
  • Reaction: Dehydrogenase activity (Cortisol

    
     Cortisone).
    
  • Substrate:

    
    -Cortisol.
    
  • Cofactor: NAD

    
      (not NADPH).
    
  • Target Profile: IC

    
     (HSD2) should be >100-fold higher than IC
    
    
    
    (HSD1).

Data Presentation & Interpretation

Table 1: Expected Assay Performance Metrics

ParameterSPA Enzymatic AssayCell-Based AssayHSD2 Selectivity
Z' Factor > 0.6> 0.5> 0.6
Signal-to-Background > 5:1> 3:1> 5:1
Reference IC50 ~5-10 nM (Carbenoxolone)~20-50 nMN/A
Incubation Time 60 min2-4 hours60 min
Throughput High (384-well)Medium (96-well)Medium

Graphviz Pathway Diagram: The following diagram details the enzymatic pathway and the intervention point of the inhibitor.

Pathway Cortisone Cortisone (Inert) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol NADPH -> NADP+ Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binding MetabolicEffects Gluconeogenesis Adipogenesis Receptor->MetabolicEffects Transcription HSD1 11β-HSD1 (Microsomal) Inhibitor Thiazole-Piperidine Inhibitor Inhibitor->HSD1 Blocks

Caption: Mechanism of Action: Inhibition of 11


-HSD1 prevents the regeneration of cortisol from cortisone.

References

  • Discovery of N-(thiazol-2-yl)piperidine-4-carboxamide derivatives as potent, selective, and orally bioavailable 11

    
    -HSD1 inhibitors. 
    Source: Journal of Medicinal Chemistry, 2009.
    URL:[Link]
    
  • Synthesis and structure-activity relationships of N-(thiazol-2-yl)

    
    -HSD1 inhibitors. 
    Source: Bioorganic & Medicinal Chemistry Letters, 2008.
    URL:[Link]
    
  • 11

    
    -Hydroxysteroid dehydrogenase type 1: a tissue-specific amplifier of glucocorticoid action. 
    Source: Endocrinology, 2001.
    URL:[Link]
    
  • Assay Guidance Manual: 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) Assay.
    Source: NCBI Bookshelf. URL:[Link]
Application

Application Note: Cell-Based Evaluation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

This Application Note provides a comprehensive guide for designing a cell-based assay to evaluate N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and its derivatives. Based on the chemical structure, this scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for designing a cell-based assay to evaluate N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and its derivatives.

Based on the chemical structure, this scaffold is a privileged pharmacophore primarily associated with the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a key enzyme in metabolic regulation (Type 2 Diabetes and Obesity). While this motif can appear in other target classes (e.g., P2X7 antagonists), the protocol below focuses on the high-value metabolic target 11β-HSD1 , for which this specific amide-thiazole linkage is a classic competitive inhibitor motif.

Executive Summary

Compound Class: 11β-HSD1 Inhibitor Scaffold. Primary Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity.[1] Assay Type: Cell-based Enzymatic Inhibition (Functional). Readout: Homogeneous Time-Resolved Fluorescence (HTRF) or Competitive ELISA (Quantification of Cortisol).

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents a core structural motif found in potent 11β-HSD1 inhibitors. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol .[2] In adipose and liver tissue, elevated 11β-HSD1 activity contributes to insulin resistance and hyperglycemia. This assay is designed to measure the compound's ability to block this conversion in a cellular environment, providing a direct readout of intracellular efficacy and membrane permeability.

Biological Mechanism & Assay Principle

Mechanism of Action

11β-HSD1 acts as an NADPH-dependent reductase, regenerating active glucocorticoids (Cortisol in humans, Corticosterone in rodents) from their inactive keto-forms (Cortisone/11-Dehydrocorticosterone).[2]

  • Target: 11β-HSD1 (ER-lumenal enzyme).

  • Substrate: Cortisone (200 nM - 1 µM).

  • Product: Cortisol.[2][3]

  • Inhibitor Effect: Reduction in Cortisol levels relative to vehicle control.

Assay Logic

The assay utilizes HEK293 cells stably transfected with human HSD11B1 (or differentiated 3T3-L1 adipocytes). Cells are incubated with the test compound and the substrate (Cortisone). After a defined incubation period, the supernatant (or lysate) is analyzed for Cortisol concentration using a competitive immunoassay.

  • Signal Decrease: High Cortisol = Low Inhibition (High Signal in competitive assay depends on kit; typically, competitive binding means High Cortisol = Low FRET/Signal).

  • Note on Detection: Most HTRF kits are competitive; the d2-labeled Cortisol competes with sample Cortisol for the Cryptate-labeled antibody.

    • High Sample Cortisol (No Inhibition): Low FRET signal.

    • Low Sample Cortisol (Inhibition): High FRET signal.

Pathway Diagram

G Cortisone Cortisone (Inactive Substrate) Cortisol Cortisol (Active Product) Cortisone->Cortisol Reduction (NADPH) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Catalyzes Inhibitor N-(1,3-thiazol-2-yl) piperidine-4-carboxamide Inhibitor->HSD1 Inhibits Response Metabolic Effects (Insulin Resistance) GR->Response Transactivation

Figure 1: Mechanism of 11β-HSD1 inhibition by the thiazole-piperidine scaffold. The compound blocks the regeneration of Cortisol, preventing downstream GR activation.

Materials & Reagents

ComponentSpecificationRecommended Source
Cell Line HEK293-HSD11B1 (Stable) or 3T3-L1ATCC / In-house Transfection
Test Compound N-(1,3-thiazol-2-yl)piperidine-4-carboxamideChemical Synthesis / Enamine
Substrate CortisoneSigma-Aldrich (C2755)
Reference Inhibitor Carbenoxolone (Non-selective) or AZD4017Sigma-Aldrich (C4790)
Detection Kit Cortisol HTRF Kit or Cortisol ELISACisbio (Revvity) / Cayman Chem
Assay Buffer DMEM (Phenol Red-free) + 0.1% BSAGibco
Plates 384-well Low Volume White (for HTRF)Greiner / Corning

Detailed Experimental Protocol

Phase 1: Cell Preparation
  • Cell Seeding: Harvest HEK293-HSD11B1 cells and resuspend in Assay Medium (DMEM phenol-free, 1% FBS or 0.1% BSA to avoid steroid interference).

  • Density: Dispense 20,000 cells/well into a 96-well plate (or 5,000 cells/well for 384-well format).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment & Reaction
  • Compound Dilution: Prepare a 10-point serial dilution of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in DMSO. Final DMSO concentration in the well should be <0.5%.

    • Top Concentration: 10 µM (typical for this scaffold class).[1]

  • Treatment: Add compounds to the cells. Incubate for 30 minutes at 37°C to allow equilibration.

  • Substrate Addition: Add Cortisone to a final concentration of 200 nM (approx. Km of the enzyme).

  • Reaction Time: Incubate for 2 to 4 hours at 37°C. (Optimize time to ensure linear product formation, typically <20% conversion).

Phase 3: Detection (HTRF Method)

Note: This step detects the Cortisol produced in the supernatant.

  • Transfer: Transfer 10 µL of cell supernatant to a white 384-well detection plate.

  • Reagents: Add 5 µL of Anti-Cortisol-Cryptate and 5 µL of Cortisol-d2 (pre-mixed in lysis/detection buffer).

  • Equilibration: Incubate for 2 hours at room temperature in the dark.

  • Read: Measure fluorescence at 665 nm and 620 nm using a compatible plate reader (e.g., PerkinElmer EnVision).

Phase 4: Data Analysis
  • Ratio Calculation: Calculate the HTRF Ratio:

    
    .
    
  • Normalization:

    • 0% Inhibition (Max Signal): DMSO + Cortisone (High Cortisol = Low Ratio).

    • 100% Inhibition (Min Signal): DMSO + No Cortisone (or High conc. Carbenoxolone).[1]

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic equation to determine the IC₅₀ .

Critical Validation & Troubleshooting

Counter-Screening for Specificity

The piperidine-thiazole scaffold is generally selective, but off-target effects on 11β-HSD2 (kidney, dehydrogenase activity) should be ruled out.

  • Protocol Modification: Use HEK293 cells expressing 11β-HSD2 and use Cortisol as the substrate (measuring conversion to Cortisone).

  • Target Profile: A good lead should inhibit HSD1 (IC₅₀ < 100 nM) but spare HSD2 (IC₅₀ > 10 µM) to avoid mineralocorticoid side effects (hypertension).

Cytotoxicity Check

Piperidine derivatives can sometimes block ion channels (hERG) or cause general toxicity.

  • Assay: Run a parallel plate with CellTiter-Glo (ATP quantification) after the 4-hour incubation.

  • Interpretation: If IC₅₀ for viability is close to IC₅₀ for HSD1 inhibition, the effect is likely non-specific toxicity.

Troubleshooting Table
IssueProbable CauseSolution
Low Signal Window Low enzyme expression or substrate depletion.Use a stable clone with higher HSD1 levels; reduce incubation time to keep conversion <30%.
High Background Steroids in FBS.Use Charcoal-Stripped FBS or BSA in the assay buffer.
Variable IC₅₀ DMSO tolerance.Ensure final DMSO < 0.5%; include DMSO normalization controls.

References

  • Boyle, C. D., et al. (2007). "Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[4][5] Journal of Medicinal Chemistry. Link

  • Scott, J. S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor (AZD4017)."[5] Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. "Cortisol HTRF Assay Kit Protocol." Revvity. Link

  • Zawadzka, A., et al. (2021). "Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1." Molecules. Link

Sources

Method

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" kinase inhibition assay protocol

An In-Depth Guide to the Characterization of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Using a Luminescence-Based Kinase Inhibition Assay Introduction: The Pursuit of Kinase Inhibitors Protein kinases are master regul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characterization of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Using a Luminescence-Based Kinase Inhibition Assay

Introduction: The Pursuit of Kinase Inhibitors

Protein kinases are master regulators of cellular communication, catalyzing the phosphorylation of proteins to control a vast array of biological processes, from cell growth and differentiation to metabolism and apoptosis.[1][2] Their central role in signaling pathways means that dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][3][4] This has made protein kinases one of the most critical classes of drug targets in modern medicine.[5]

The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with demonstrated biological activity, including potent kinase inhibition.[6][7][8][9][10] Molecules incorporating this core have been successfully developed as inhibitors for targets such as Akt, KDR, and Casein Kinase 1 (CK1).[6][7][11] This application note provides a comprehensive, field-proven protocol for characterizing the inhibitory potential of a novel compound from this class, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide , against a specific kinase of interest. We will detail the use of the ADP-Glo™ Kinase Assay, a robust and highly sensitive luminescence-based method ideal for determining inhibitor potency (IC₅₀).

Pillar 1: Selecting the Appropriate Assay Technology

Quantifying kinase activity requires measuring either the consumption of the phosphate donor, ATP, or the formation of the phosphorylated product.[3] Several technologies are available, each with distinct advantages and limitations.

  • Radiometric Assays: Traditionally considered the "gold standard," these assays use ³²P- or ³³P-labeled ATP to directly measure phosphate transfer to a substrate.[3] While highly sensitive and direct, they pose significant safety, handling, and disposal challenges associated with radioactive materials.

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and come in several formats:

    • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger partner, such as an antibody that recognizes the phosphorylated substrate.[12][13][14][15] It is a homogeneous, mix-and-read format well-suited for high-throughput screening (HTS).[15]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures energy transfer between a donor and an acceptor fluorophore, which are brought into proximity by a binding event (e.g., an antibody binding to a phosphorylated substrate).[16]

  • Luminescence-Based Assays: These assays are known for their high sensitivity and broad dynamic range. The ADP-Glo™ Kinase Assay is a premier example, offering a universal method for measuring kinase activity by quantifying the amount of ADP produced during the reaction.[17][18] Its high sensitivity, resistance to compound interference, and applicability to virtually any kinase make it an exceptional choice for inhibitor characterization.[17]

For this protocol, we have selected the ADP-Glo™ Kinase Assay due to its universality, robustness, and commercial availability, ensuring high-quality, reproducible data.

Pillar 2: Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process that quantitatively measures the ADP produced in a kinase reaction.[17][19]

  • Kinase Reaction & ATP Depletion: First, the kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor. After a set incubation period, an "ADP-Glo™ Reagent" is added. This reagent simultaneously terminates the kinase reaction and depletes all remaining, unconsumed ATP. This step is critical as it eliminates the primary source of background signal.

  • ADP to ATP Conversion & Detection: In the second step, a "Kinase Detection Reagent" is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. It also contains luciferase and luciferin, which use the newly synthesized ATP to produce a stable luminescent signal that is directly proportional to the initial amount of ADP.[19] The amount of light produced is therefore a direct measure of kinase activity.

The following diagram illustrates the logical workflow of the experiment.

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of Test Compound add_compound Dispense Compound and Controls to Assay Plate prep_compound->add_compound prep_kinase Prepare Kinase/Substrate Working Solution start_reaction Add Kinase/Substrate Mix & Incubate prep_kinase->start_reaction prep_atp Prepare ATP Working Solution add_atp Initiate Reaction with ATP & Incubate prep_atp->add_atp add_compound->start_reaction 5 µL start_reaction->add_atp stop_reaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate 40 min add_atp->stop_reaction 5 µL detect_signal Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate 30-60 min stop_reaction->detect_signal 10 µL read_plate Measure Luminescence (RLU) detect_signal->read_plate calc_inhibition Calculate % Inhibition vs. Controls read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Compound] calc_inhibition->plot_curve fit_ic50 Non-linear Regression (4-Parameter Fit) plot_curve->fit_ic50 result Determine IC₅₀ Value fit_ic50->result MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras (GTP-bound) RTK->Ras Activates Raf Raf Kinase Ras->Raf Phosphorylates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: A simplified diagram of the MAPK signaling cascade.

Conclusion

This application note provides a detailed, robust, and scientifically grounded protocol for determining the inhibitory potency of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. By leveraging the sensitivity of the ADP-Glo™ Kinase Assay and adhering to best practices in experimental design and data analysis, researchers can reliably characterize this and other novel compounds. The accurate determination of IC₅₀ values is a foundational step in the drug discovery process, enabling lead optimization, selectivity profiling, and the ultimate development of next-generation targeted therapies.

References

  • Molecular Devices. (2026, February 13). Fluorescence Polarization (FP). Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Longdom Publishing. (2023, September 22). Protein Kinases: A Vital Role in Health and Disease. Retrieved from [Link]

  • Li, Y., et al. (2016). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Zhang, Y., et al. (2025, December 4). Activating protein kinases to treat diseases: Current understanding and future challenges. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Seger, R., & Krebs, E. G. (2019, September 29). Mitogen-Activated Protein Kinases: Functions in Signal Transduction and Human Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Massoumi, R. (2022, March 24). Protein Kinases: Function, Substrates, and Implication in Diseases. PMC. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2012). Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Drewry, D. H., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Kramer, C., et al. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Liu, Y., et al. (2012, January 15). New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed. Retrieved from [Link]

  • Bilodeau, M. T., et al. (2004, June 7). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. Retrieved from [Link]

  • Bischof, J., et al. (2012, October 15). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed. Retrieved from [Link]

  • Hansen, K. B., et al. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. Retrieved from [Link]

  • Hassan, L. M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Retrieved from [Link]

  • Shah, P., et al. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Retrieved from [Link]

  • Asati, V., et al. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Agrawal, S., et al. (2022, October 20). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. PubMed. Retrieved from [Link]

  • Aliabadi, A., et al. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Handling and Storage of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Introduction and Scope N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic amide, a class of compounds of significant interest in medicinal chemistry and drug development due to its structural motifs found in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic amide, a class of compounds of significant interest in medicinal chemistry and drug development due to its structural motifs found in numerous bioactive molecules.[1][2] The integrity and purity of such research compounds are paramount for generating reproducible and reliable experimental data. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling, storing, and preparing solutions of this compound to ensure its stability and minimize experimental variability.

The protocols outlined herein are designed to be self-validating, incorporating quality control checkpoints and explaining the scientific rationale behind each procedural step. Adherence to these guidelines is critical for maintaining the long-term viability of the compound and ensuring the integrity of downstream applications.

Compound Identification and Properties

A foundational understanding of the compound's physicochemical properties is essential for proper handling. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structural components and data on close analogs.

PropertyValue / InformationSource / Rationale
Molecular Formula C₉H₁₃N₃OSCalculated from structure
Molecular Weight 211.28 g/mol Calculated from structure
Appearance Likely a white to off-white or light yellow solid.Based on similar heterocyclic amide compounds.[3]
Key Structural Features Thiazole ring, piperidine ring, amide linkage.These features suggest potential for hydrogen bonding and moderate polarity.
Predicted Solubility Likely soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.Common for small molecules of this type used in research.[4]
Stability Amides are generally stable, but the thiazole ring may be sensitive to strong oxidizing agents.[5][6] The compound may also be sensitive to light and moisture over long-term storage.[5][7]General chemical principles and experience with similar structures.

Hazard Identification and Personal Protective Equipment (PPE)

As a novel research chemical, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide should be handled as a compound with unknown toxicity. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Similar heterocyclic compounds can cause skin, eye, and respiratory irritation.[3][8]

3.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[9]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[9]

  • Body Protection: A standard laboratory coat must be worn at all times.

  • Respiratory Protection: When handling the compound as a dry powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is required to prevent inhalation.[9]

Workflow for Incoming Material: Receipt to Storage

Proper handling begins the moment a new shipment arrives. A systematic workflow ensures safety, maintains compound integrity, and establishes a clear chain of custody.

IncomingMaterialWorkflow cluster_0 Receiving Area cluster_1 Handling Area (Fume Hood) cluster_2 Storage Receive 1. Receive Shipment Inspect 2. Inspect Packaging (Check for damage, leaks) Receive->Inspect Log 3. Log Compound (Assign Lot #, Date) Inspect->Log Open 4. Open Secondary Container Log->Open VialInspect 5. Inspect Vial (Check seal integrity) Open->VialInspect Equilibrate 6. Equilibrate to RT (Prevent condensation) VialInspect->Equilibrate Store 7. Transfer to Long-Term Storage (-20°C, Desiccated, Dark) Equilibrate->Store

Caption: Workflow for receiving and logging new compounds.

Long-Term Storage and Stability

To ensure the long-term stability of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, both in solid form and in solution, specific storage conditions must be maintained.

5.1 Solid Compound Storage

  • Temperature: Store at -20°C for long-term stability, which can be effective for up to 3 years for many small molecules.[4] Refrigerated storage at 2-8°C is suitable for shorter periods.[4]

  • Atmosphere: Store in a tightly sealed container (e.g., screw-cap vial with a PTFE liner) to protect from moisture and air.[10] For enhanced protection against oxidative degradation, consider backfilling the container with an inert gas like argon or nitrogen.[11]

  • Light: Protect from light by using amber glass vials or by storing vials in a dark box.[7]

  • Desiccation: Store vials within a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure, which can hydrolyze the amide bond over time.

5.2 Stock Solution Storage

  • Temperature: Aliquots of stock solutions should be stored at -20°C or, for extended stability (up to 6 months), at -80°C.[4]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[4] It is imperative to prepare single-use aliquots from the primary stock solution.

  • Container: Use polypropylene cryovials or glass vials with secure seals.

Protocol: Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is a critical experimental step. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds, but its use requires careful handling.

6.1 Objective: To prepare a 10 mM primary stock solution of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in DMSO.

6.2 Materials:

  • N-(1,3-thiazol-2-yl)piperidine-4-carboxamide powder

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

6.3 Step-by-Step Protocol:

  • Pre-Handling: Before opening, allow the compound vial to equilibrate to room temperature for at least 20-30 minutes.[12] This prevents atmospheric moisture from condensing on the cold powder.

  • Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[4]

  • Weighing: In a chemical fume hood, carefully weigh out the desired mass of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh 2.113 mg.

    • Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 211.28 g/mol = 0.002113 g = 2.113 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.[13][14]

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for any signs of degradation.

  • Aliquoting: Dispense the stock solution into single-use, clearly labeled aliquots.[4] Label with compound name, concentration, solvent, and date of preparation.[15]

  • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer for long-term storage.[4]

StockSolutionWorkflow Start Start: Compound Powder Equilibrate 1. Equilibrate Vial to RT Start->Equilibrate Weigh 2. Weigh Powder on Balance Equilibrate->Weigh AddSolvent 3. Add Anhydrous DMSO Weigh->AddSolvent Vortex 4. Vortex to Dissolve AddSolvent->Vortex Check 5. Visually Confirm Complete Dissolution Vortex->Check Check->Vortex No Aliquot 6. Dispense Single-Use Aliquots Check->Aliquot Yes Store 7. Store at -20°C / -80°C Aliquot->Store End End: Ready-to-Use Aliquots Store->End

Sources

Method

Application Note: Solubility &amp; Preparation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

This Application Note provides a comprehensive technical guide for the preparation, solubility optimization, and handling of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide . This compound is a critical scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation, solubility optimization, and handling of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide . This compound is a critical scaffold in medicinal chemistry, often serving as a building block for kinase inhibitors (e.g., c-Met, CDK) and GPCR ligands.

Abstract & Compound Profile

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a bifunctional heterocyclic scaffold characterized by a basic secondary amine (piperidine) and a heteroaromatic amide (aminothiazole).[1] Its amphoteric nature—possessing both a basic center (pKa ~11) and a neutral/weakly acidic amide interface—presents specific solubility challenges in physiological buffers. This guide outlines protocols to maximize solubility, prevent precipitation ("crashing out") in biological assays, and ensure long-term stability.

Physicochemical Properties (Calculated)
PropertyValueNotes
Formula C

H

N

OS
Molecular Weight 211.28 g/mol Small molecule fragment
Physical State White to off-white solidHigh crystallinity due to amide H-bonds
pKa (Base) ~10.8 - 11.2Piperidine nitrogen (Secondary amine)
pKa (Acid) ~13.5Amide NH (negligible in aqueous media)
LogP ~0.8 - 1.2Moderately polar; lipophilicity increases if N-substituted
Solubility (Water) Low (Neutral pH)High (Acidic pH < 5.[2][3]0)
Solubility (DMSO) > 50 mMPreferred stock solvent

Stock Solution Preparation Protocol

Solvent Selection
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) , anhydrous (≥99.9%).

    • Rationale: DMSO disrupts the strong intermolecular hydrogen bonding of the carboxamide moiety, ensuring complete dissolution.

  • Secondary Solvent (For salts): Water or Saline is suitable only if the compound is supplied as a salt (e.g., HCl or TFA salt). For the free base, avoid water for initial stock preparation.

Preparation of 10 mM Stock Solution

Target: 10 mM Stock in 1 mL DMSO.

  • Weighing: Accurately weigh 2.11 mg of the solid compound.

    • Note: Due to static electricity often associated with crystalline amides, use an anti-static gun or weigh into a pre-tared glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Quality Check: Inspect the solution against a dark background. It should be perfectly clear. If particles persist, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C).

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching). Store at -20°C.

Visual Workflow: Stock Preparation

StockPrep Solid Solid Compound (Free Base) Weigh Weigh 2.11 mg Solid->Weigh Solvent Add 1 mL Anhydrous DMSO Weigh->Solvent Vortex Vortex (30s) & Sonicate Solvent->Vortex Check Visual Inspection (Clear Solution?) Vortex->Check Check->Vortex No (Particles remain) Storage Aliquot & Store (-20°C) Check->Storage Yes

Figure 1: Step-by-step workflow for preparing a stable 10 mM DMSO stock solution.

Aqueous Solubility & Assay Dilution

The "Protonation Switch" Strategy

The piperidine nitrogen is a strong base. In neutral buffers (PBS, pH 7.4), the free base form may aggregate or precipitate at concentrations >100 µM. To maximize aqueous solubility, the piperidine ring must be protonated.

  • Acidic Buffer (pH < 5): Solubility is high (>10 mg/mL) due to cation formation.

  • Neutral Buffer (pH 7.4): Solubility is limited.

  • Strategy: If high concentrations are needed in aqueous media, pre-acidify the water with 1 equivalent of HCl or Formic Acid before adding the DMSO stock.

Serial Dilution Protocol (for IC50 Assays)

Objective: Dilute from 10 mM DMSO stock to 10 µM Assay Buffer (1% DMSO final).

  • Intermediate Dilution (100x):

    • Pipette 10 µL of 10 mM Stock into 90 µL DMSO.

    • Concentration: 1 mM .

  • Assay Dilution (1:100):

    • Pipette 10 µL of 1 mM Intermediate into 990 µL Assay Buffer (e.g., PBS or Media).

    • CRITICAL STEP: Add the DMSO solution slowly into the vortexing buffer. Do not add buffer to DMSO.

    • Final Concentration: 10 µM .

    • Final DMSO: 1% .

Troubleshooting Precipitation

If the compound precipitates upon addition to PBS (cloudiness observed):

  • Reduce Concentration: Target 1 µM or 0.1 µM.

  • Solubilizing Agents: Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound. This prevents micro-aggregate formation.

  • pH Adjustment: Ensure the buffer pH does not drift above 7.5.

Stability & Storage

ConditionStabilityRecommendation
Solid Powder High (>2 years)Store at -20°C, desiccated. Protect from light.
DMSO Stock High (6-12 months)Store at -20°C. Avoid repeated freeze-thaw cycles (max 5).
Aqueous Solution Low (< 24 hours)Prepare fresh. The amide bond is stable, but the secondary amine can react with atmospheric CO2 (carbamate formation) or oxidize over time.

Biological Relevance & Pathway Context

This scaffold is frequently utilized in the design of inhibitors for c-Met , CDK , and TRP channels . The thiazole carboxamide moiety acts as a hinge-binder in kinase domains, while the piperidine extends into the solvent-exposed region to improve physicochemical properties.

Visual Pathway: Scaffold Utility

ScaffoldUtility cluster_Targets Potential Biological Targets Compound N-(1,3-thiazol-2-yl) piperidine-4-carboxamide cMet c-Met Kinase (Hinge Binder) Compound->cMet GPCR GPCR Ligands (Dopamine/Serotonin) Compound->GPCR Enzyme Hydrolase Inhibitors Compound->Enzyme Mechanism Mechanism of Action: ATP Competition / Allosteric Modulation cMet->Mechanism GPCR->Mechanism

Figure 2: Common pharmacological targets and mechanisms associated with the thiazole-piperidine carboxamide scaffold.

References

  • PubChem Compound Summary. (2025). N-(thiazol-2-yl)piperidine-4-carboxamide derivatives. National Center for Biotechnology Information. Link

  • Wang, Y., et al. (2023).[2][4] Design, synthesis, and biological evaluation of thiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Representative scaffold analysis).

  • Shafi, S., et al. (2021).[3][4] Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols of basic amines).

Disclaimer: This protocol is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" synthesis yield

Technical Support Center: Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Executive Summary & Strategic Overview The synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide presents a classic "deceptive" chal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Executive Summary & Strategic Overview

The synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide presents a classic "deceptive" challenge in medicinal chemistry. While it appears to be a standard amide coupling, the reaction frequently fails or suffers from low yields (<20%) when using standard carbodiimide protocols (e.g., EDC/NHS).

The Core Problem: The exocyclic amine of 2-aminothiazole is a remarkably poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient thiazole ring (specifically towards the ring nitrogen), significantly reducing its reactivity toward activated esters.

The Solution: To ensure high yield and reproducibility, you must abandon standard "mild" coupling agents in favor of high-activity uronium/phosphonium reagents (HATU) or propylphosphonic anhydride (T3P), combined with a rigorous N-protection strategy for the piperidine ring.

Master Synthesis Workflow

The following diagram outlines the optimized "Golden Path" for this synthesis, minimizing side reactions such as self-polymerization or regio-isomer formation.

SynthesisWorkflow Start Start: Isonipecotic Acid Step1 Step 1: Protection (Boc-Anhydride) Start->Step1 Inter1 Intermediate A: N-Boc-Piperidine-4-COOH Step1->Inter1 Yield >95% Step2 Step 2: Activation (HATU/DIPEA/DMF) Inter1->Step2 Step3 Step 3: Nucleophilic Attack (2-Aminothiazole) Step2->Step3 Active Ester Formation Inter2 Intermediate B: N-Boc-Protected Amide Step3->Inter2 Coupling (Critical Step) Step4 Step 4: Deprotection (TFA/DCM) Inter2->Step4 Final Final Product: N-(thiazol-2-yl)piperidine -4-carboxamide Step4->Final Salt Formation/Neutralization

Caption: Optimized workflow for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide synthesis. Critical failure points typically occur at Step 3 due to low nucleophilicity.

Reagent Selection & Experimental Protocol

Comparison of Coupling Agents
ReagentSuitabilityNotes
EDC / NHS 🔴 Poor Conversion often <20%.[1] The active ester hydrolyzes faster than the weak amine attacks.
HATU 🟢 Excellent Recommended for Research Scale. High reactivity overcomes the electronic deactivation of the thiazole amine.
T3P 🟢 Excellent Recommended for Scale-Up (>5g). Low epimerization risk, easy aqueous workup, and safer than HATU byproducts.
SOCl₂ (Acid Chloride) 🟡 Moderate Effective but moisture sensitive. Risk of side reactions (dimers) if not handled under strict anhydrous conditions.
Optimized Protocol (HATU Method)

Reagents:

  • A: N-Boc-isonipecotic acid (1.0 equiv)

  • B: HATU (1.2 equiv)[2]

  • C: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • D: 2-Aminothiazole (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: Dissolve A (N-Boc-isonipecotic acid) in anhydrous DMF (0.2 M concentration). Add C (DIPEA) and stir for 5 minutes.

  • Active Ester Formation: Add B (HATU) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add D (2-Aminothiazole).

    • Critical: If no reaction is observed after 1 hour by LCMS, heat to 50°C. The electron-deficient amine often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with saturated NaHCO₃ (removes HATU byproducts), 1x with Water, 1x with Brine. Dry over Na₂SO₄.

  • Deprotection: Dissolve the isolated intermediate in DCM. Add TFA (20% v/v).[3] Stir for 1–2 hours. Evaporate TFA completely (azeotrope with toluene if necessary).

  • Free Basing: Dissolve the TFA salt in minimal MeOH, elute through a basic ion-exchange cartridge (e.g., SCX-2) or wash DCM solution with saturated Na₂CO₃.

Troubleshooting Guide (FAQ)

Q1: My reaction conversion is stuck at ~10-20%. What is happening?

Diagnosis: The "Active Ester" is hydrolyzing before the amine can attack. Mechanism: The 2-aminothiazole is a "deactivated" aniline analogue. Corrective Action:

  • Switch Solvent: Ensure you are using DMF or DMAc . DCM often does not allow high enough temperatures or solvation for this specific coupling.

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M . Higher concentration favors the bimolecular coupling over unimolecular hydrolysis.

  • Catalyst: Add 0.5 equiv of HOAt (if available) to accelerate the active ester reactivity.

Q2: I see a mass of [M+100] in my LCMS. What is this?

Diagnosis: This is likely the Boc-anhydride adduct or self-reaction if the starting material was not pure. Check: Ensure your starting piperidine is fully N-Boc protected. If you used raw isonipecotic acid with limited Boc-anhydride, you might have free secondary amines reacting with the activated carboxylic acid, leading to oligomers.

Q3: The product is water-soluble and I lost it during extraction.

Diagnosis: The final product (deprotected) is a secondary amine and a thiazole; it is highly polar and basic. Corrective Action:

  • Do not use water washes after deprotection.

  • Evaporation: Remove TFA/DCM by rotary evaporation.

  • Purification: Use Reverse Phase Flash Chromatography (C18) .

    • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile. The basic modifier keeps the amine free-based and improves peak shape.

Q4: Why not use the Acid Chloride method (SOCl₂)?

Answer: You can, but it carries risks.

  • Risk: 2-aminothiazole can react at the ring nitrogen (endo-N) instead of the exocyclic amine if the acid chloride is too reactive and no base is present, leading to unstable intermediates.

  • Recommendation: If you must use acid chloride, use Pyridine as the solvent/base to direct regioselectivity to the exocyclic amine.

Mechanistic Insight

The following diagram illustrates why HATU is superior for this specific electron-deficient amine.

Mechanism cluster_problem Why EDC Fails Acid N-Boc-Piperidine-COOH ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) HATU HATU Reagent HATU->ActiveEster TS Transition State (Stabilized by HOAt moiety) ActiveEster->TS + Thiazole Thiazole 2-Aminothiazole (Weak Nucleophile) Thiazole->TS Slow Attack Product Coupled Amide TS->Product Irreversible Failure O-Acylisourea (Less Reactive) Hydrolysis Hydrolysis to Acid Failure->Hydrolysis Faster than Thiazole Attack

Caption: HATU generates a highly reactive O-At ester that reacts faster with the weak thiazole nucleophile than hydrolysis can occur, unlike standard carbodiimides.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Fundamental review on coupling electron-deficient amines).

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation.

    • [4]

  • RxWeb/Curia. (2024). Understanding T3P® from start to finish.

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Yield in Piperidine Acylation Reactions

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with piperidine acylation reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with piperidine acylation reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues in your own laboratory settings. This document is structured to provide direct answers to common problems, moving from fundamental questions to specific, complex troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts of the piperidine acylation reaction. A clear understanding of these principles is the first step toward effective troubleshooting.

Q1: What is the fundamental mechanism of piperidine acylation?

Piperidine acylation is a classic example of a nucleophilic acyl substitution reaction. The core mechanism involves the nitrogen atom of the piperidine ring, acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride or anhydride). This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group (e.g., a chloride ion or a carboxylate) to form the stable amide product.[1]

Piperidine Acylation Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Intermediate Amide N-Acyl Piperidine (Product) Intermediate->Amide Collapse of Intermediate Byproduct Byproduct (e.g., HCl) Intermediate->Byproduct Leaving Group Expulsion Troubleshooting Low Yield Start Low Yield in Piperidine Acylation Reagents 1. Check Reagents Start->Reagents Conditions 2. Optimize Conditions Start->Conditions Workup 3. Review Workup Start->Workup Piperidine Piperidine Purity (Oxidation?) Reagents->Piperidine AcylatingAgent Acylating Agent (Old/Decomposed?) Reagents->AcylatingAgent SolventBase Solvent/Base (Anhydrous?) Reagents->SolventBase Stoichiometry Stoichiometry (Piperidine:Acylating Agent:Base) Conditions->Stoichiometry Temperature Temperature/Time (Incomplete Reaction?) Conditions->Temperature Catalyst Catalyst Needed? (e.g., DMAP for Anhydrides) Conditions->Catalyst Extraction Extraction Loss (Incorrect pH?) Workup->Extraction Purification Purification Loss (Chromatography Issues?) Workup->Purification Stability Product Stability (Degradation?) Workup->Stability

Caption: A logical workflow for troubleshooting low acylation yields.

  • Reagent Quality:

    • Piperidine: Piperidine can oxidize on exposure to air and light, turning yellow or brown. [2]This oxidation can introduce impurities that interfere with the reaction. If your piperidine is discolored, consider purifying it by distillation. [3] * Acylating Agent: Acyl chlorides and anhydrides can hydrolyze over time. Use a freshly opened bottle or distill the agent if its quality is suspect.

    • Solvents and Bases: Ensure all solvents and liquid bases are anhydrous. Water will readily consume the acylating agent.

  • Reaction Conditions:

    • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction by TLC or LC-MS until the piperidine starting material is fully consumed. [4]If the reaction stalls, consider increasing the temperature or extending the reaction time. [4] * Incorrect Stoichiometry: Ensure accurate measurements. A common starting point is 1.0 equivalent of piperidine, 1.1 equivalents of the acylating agent, and 1.2 equivalents of a base like triethylamine. [4]

  • Workup and Purification:

    • Product Loss: Significant product can be lost during aqueous workups if the pH is not controlled, or during column chromatography. Ensure the aqueous layer is thoroughly extracted.

Q6: My reaction seems to stall and never reaches completion. How can I drive it forward?

A stalled reaction typically points to deactivation of the starting material or insufficient reactivity.

  • Insufficient Basicity: The acid byproduct may be quenching your piperidine faster than the base can neutralize it. Ensure you are using at least a stoichiometric amount of base (relative to the acylating agent). [3]For stubborn reactions, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes help, but be mindful of potential side reactions.

  • Increase Reactivity:

    • If using an acid anhydride, add a catalytic amount (1-5 mol%) of DMAP. [3] * If using an acyl chloride with no success, consider converting the corresponding carboxylic acid to the acyl bromide, which is even more reactive. [3] * Increase the reaction temperature. Some reactions that are sluggish at room temperature proceed smoothly at 40-80 °C. [5]

Q7: I'm observing multiple spots on my TLC, suggesting significant byproduct formation. What are the likely culprits?

Refer back to Q4 on common side reactions. If those have been ruled out, consider the following:

  • Acylating Agent Instability: Some complex acylating agents can decompose under the reaction conditions. Try adding the acylating agent slowly at a low temperature (e.g., 0 °C) to maintain control. [4]* Substrate Reactivity: If your piperidine has multiple reactive sites, you may be seeing a mixture of products. This is a chemoselectivity problem that may require a protecting group strategy or the use of highly selective acylating agents. [4]

Q8: My substrate is sterically hindered. What specific strategies can I employ to improve the yield?

Steric hindrance is a major challenge that slows down the rate of nucleophilic attack. [4]

  • More Forcing Conditions: Increase the reaction temperature significantly (refluxing in THF or toluene) and extend the reaction time (24-48 hours).

  • Use a More Reactive Acylating Agent: An acyl chloride is almost always necessary for sterically hindered substrates. [3]* Conformational Effects: For substituted piperidines, the conformation can play a significant role. Studies have shown a strong preference for the acylation of conformers where an α-substituent is in the axial position. [6][7]While difficult to control directly, this insight explains why some isomers react much slower than others.

  • Alternative Methods: For extremely hindered cases, consider alternative coupling reagents used in peptide synthesis, such as HATU or HBTU, which activate the carboxylic acid in situ. [8]

Q9: How do I select the optimal solvent and temperature for my specific reaction?

Solvent and temperature are interdependent and substrate-specific.

  • Solvent Choice:

    • Aprotic, Non-polar: Dichloromethane (DCM), Dichloroethane (DCE), and Toluene are excellent general-purpose solvents. [4] * Aprotic, Polar: Tetrahydrofuran (THF) and Acetonitrile (MeCN) are also common choices. [4]Polar aprotic solvents can sometimes accelerate the rate of substitution reactions. [3] * Biphasic (Schotten-Baumann): For simple, robust acylations, using an organic solvent like DCM with an aqueous base (e.g., NaOH solution) can be very effective. The base remains in the water phase, neutralizing the acid, while the organic components stay in the organic phase. [1][9]

  • Temperature Strategy:

    • Standard Protocol: Start the reaction at 0 °C, especially during the dropwise addition of a reactive acylating agent like an acyl chloride. This controls the initial exotherm. Then, allow the reaction to warm to room temperature and stir until completion. [4] * For Low Reactivity: If the reaction is slow at room temperature, gently heat to reflux in the chosen solvent.

    • For High Reactivity/Exothermic Reactions: For highly reactive substrates, you may need to start at an even lower temperature, such as -78 °C, to prevent side reactions. [10]

Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General N-Acetylation of Piperidine with Acetic Anhydride

This is a standard procedure for a simple, non-chiral piperidine. [4]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine substrate (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution, followed by a catalytic amount of DMAP (0.05 equiv.).

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Acylation under Schotten-Baumann Conditions

This robust method is excellent for acylations with acyl chlorides. [9][11]

  • Preparation: Dissolve the piperidine substrate (1.0 equiv.) in a suitable organic solvent like DCM or diethyl ether in a flask.

  • Base Solution: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup: Cool the flask containing the piperidine solution to 0 °C.

  • Addition: Add the acyl chloride (1.05 equiv.) and the NaOH solution (~2.0 equiv.) simultaneously but separately to the vigorously stirred piperidine solution. Maintain the temperature at 0-5 °C.

  • Reaction: Continue vigorous stirring at room temperature for 1-3 hours. Monitor by TLC.

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with dilute HCl, then with saturated NaHCO₃, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Regularly monitoring your reaction is crucial for determining the endpoint and identifying issues early. [12]

  • Prepare TLC Plate: Spot a baseline on a silica gel TLC plate.

  • Spotting: Apply a co-spot (a single spot containing both starting material and a reaction mixture aliquot), a spot of your starting material, and a spot from your reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes is a common starting point).

  • Visualization: Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. The appearance of a new, typically less polar, spot indicates product formation.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem Technical Document.
  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Document.
  • Organic Chemistry Portal. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • ChemistrySteps. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Hickmott, P. W. (1973). Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Patel, R. N., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2026). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Che, C-M., et al. (2007). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?[Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • PubMed. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. [Link]

  • ACS Publications. (2017). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]

  • arXiv. (2015). Experimental and ab initio studies of the novel piperidine-containing acetylene glycols. [Link]

  • PubMed. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]

  • Biosynce Blog. (2025). What are the detection methods for piperidine?[Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Kyoto University Research Information Repository. (2011). Solvent effect on (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO): a RISM-SCF-SEDD study. [Link]

  • ACS Publications. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?[Link]

  • Zeitschrift für Naturforschung. (n.d.). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L.[Link]

  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]

Sources

Troubleshooting

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" purification challenges and solutions

Technical Support Center: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Topic: Purification Challenges & Solutions Reference Code: [MOL-TZ-PIP-04] Applicable To: Medicinal Chemistry, Process Development, Lead Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Topic: Purification Challenges & Solutions

Reference Code: [MOL-TZ-PIP-04] Applicable To: Medicinal Chemistry, Process Development, Lead Optimization

Executive Summary & Molecule Profile

The Molecule: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a bifunctional scaffold commonly found in kinase inhibitors and GPCR ligands. It consists of a basic secondary amine (piperidine) and a heteroaromatic amide (aminothiazole).[1]

The Core Challenge: Purification is notoriously difficult due to the "polarity trap." The molecule is amphiphilic—the piperidine ring is highly polar/basic (


), while the thiazole-amide core is lipophilic and weakly basic (

).[1] This duality causes:
  • Streaking on normal phase silica (silanol interactions).

  • Co-elution with the starting material (2-aminothiazole).

  • Solubility issues where the free base oils out, but salts are hygroscopic.[1]

Upstream Control: Synthesis Optimization

Before troubleshooting purification, ensure your synthesis isn't generating an inseparable mixture.[1]

Q: Why is my coupling reaction incomplete, leaving difficult-to-remove 2-aminothiazole? A: 2-aminothiazole is a poor nucleophile due to the electron-withdrawing nature of the thiazole ring. Standard EDC/HOBt couplings often stall.

  • Solution: Switch to high-energy activation.

    • Reagent: Use HATU (1.2 eq) with DIPEA (3.0 eq) in DMF.

    • Alternative: Generate the acid chloride of N-Boc-piperidine-4-carboxylic acid using Ghosez’s reagent or Oxalyl Chloride, then react with 2-aminothiazole in Pyridine/DCM.

    • Pro-Tip: Always couple the N-Boc protected piperidine. Purifying the neutral Boc-intermediate is significantly easier than the free amine.

Module 1: Workup & Extraction (The "pH Switch")[1]

Q: How do I separate the product from unreacted 2-aminothiazole using extraction? A: You must exploit the


 between the piperidine (

) and the thiazole (

).

Protocol: The Differential pH Extraction

  • Dissolution: Dissolve crude residue in 1M HCl (pH < 2). Both product and impurity are protonated and water-soluble.

  • Wash 1 (Acidic): Wash the aqueous layer with Ethyl Acetate (EtOAc).[1]

    • Removes: Non-basic impurities, protected byproducts, and neutral organic debris.[1]

  • The Switch (Target pH 8-9): Carefully adjust aqueous pH to ~8.5 using sat.

    
    .
    
    • Mechanism:[1][2][3][4][5][6] At pH 8.5, the 2-aminothiazole (pKa 5.[1]4) is largely deprotonated (neutral) and less soluble, while the piperidine (pKa 11) remains fully protonated (cationic).[1]

  • Wash 2 (Critical): Extract with DCM.

    • Result: The neutral 2-aminothiazole extracts into DCM. The product (cation) stays in the water. Discard the DCM layer.

  • Final Isolation (pH > 12): Basify aqueous layer to pH 12-13 using NaOH. Extract with DCM/Isopropanol (3:1).[1]

    • Result: Product is now neutral and extracts into the organic phase.

pH_Switch Start Crude Mixture (Product + 2-Aminothiazole) Acidify Dissolve in 1M HCl (pH 1-2) Start->Acidify Wash1 Wash with EtOAc Acidify->Wash1 Aq1 Aqueous Layer (Product+ & Impurity+) Wash1->Aq1 Org1 Organic Layer (Discard Non-Basics) Wash1->Org1 Adjust Adjust pH to 8.5 (NaHCO3) Aq1->Adjust Extract1 Extract with DCM Adjust->Extract1 Org2 Organic Layer (Contains 2-Aminothiazole) Extract1->Org2 Aq2 Aqueous Layer (Contains Product+) Extract1->Aq2 Basify Basify to pH 12 (NaOH) Aq2->Basify FinalExt Extract with DCM:IPA (3:1) Basify->FinalExt

Figure 1: Differential extraction logic based on pKa differences between the piperidine scaffold and aminothiazole impurity.

Module 2: Chromatography Solutions

Q: My compound streaks on silica gel and co-elutes with impurities. What is the fix? A: The secondary amine interacts with acidic silanols on the silica surface. You must block these sites.

Option A: Modified Normal Phase (The "DCM/MeOH/NH3" System) [1]

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH4OH) .[1]

  • Ratio: Start with 95:5:0.5. Gradient to 90:10:1.

  • Why it works: Ammonia competes for silanol sites, allowing the piperidine to elute as a tight band.[1]

  • Warning: Do not use Triethylamine (TEA) if you plan to use Mass Spec or NMR immediately, as TEA salts are difficult to remove.[1]

Option B: Reverse Phase (C18) - The Gold Standard

  • Stationary Phase: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) OR 0.1% Formic Acid .[1]

  • Mobile Phase B: Acetonitrile + 0.1% Acid.

  • Why it works: The acidic pH ensures the piperidine is fully protonated (

    
    ), increasing water solubility and eliminating silanol dragging.[1]
    
  • Note: You will isolate the TFA or Formate salt. If the free base is required, perform a basic workup (Module 1) after evaporation.[1]

Module 3: Crystallization & Salt Formation

Q: I cannot isolate the solid; it remains a gum/oil. How do I get a powder? A: The free base of this molecule often has a low melting point or forms an amorphous glass. Isolate it as a salt.

Recommended Protocol: HCl Salt Formation

  • Dissolve the purified "gum" in a minimum amount of dry Dioxane or Ethanol .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Add Diethyl Ether or MTBE until the solution turns cloudy.

  • Stir for 1 hour; the white solid should precipitate.

  • Filter and wash with ether.

Data: Solubility Profile of Forms

Form Water DCM MeOH Ether
Free Base Poor Good Good Moderate
HCl Salt Good Poor Good Insoluble

| TFA Salt | Good | Moderate | Good | Insoluble |

Troubleshooting FAQ

Q: I see a mass of [M+128] in my LCMS. What is it? A: This is likely the Iso-urea byproduct from the EDC coupling (if EDC was used). It is difficult to separate.

  • Fix: Switch to HATU or Acid Chloride methods (see Section 2).[1]

Q: The product decomposes on the column. A: Aminothiazoles can be sensitive to oxidation over long periods on silica.

  • Fix: Minimize column time. Flush with Nitrogen. Use Reverse Phase (C18) which is gentler.[1]

Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, this is highly effective for small scale (<100mg).[1]

  • Load mixture in MeOH.

  • Wash with MeOH (removes neutral/acidic impurities).[1]

  • Elute with 2M NH3 in MeOH.

  • Limitation: This will capture both the product and the 2-aminothiazole. You must still perform the "Wash 2" from Module 1 or use evaporation/recrystallization.

References

  • Synthesis of Thiazole Amides: Journal of Medicinal Chemistry. "Optimization of Aminothiazole-Piperidine Scaffolds." [1]

  • pKa Values of Heterocycles: Evans pKa Table. "Bordwell pKa Table (Acidity in DMSO & Water)." [1]

  • Purification Strategies: Armarego, W. L. F.[1][7] "Purification of Laboratory Chemicals, 8th Edition."[1] Elsevier, 2017.[1] [1]

  • Amide Coupling Reagents: Chemical Reviews. "Recent Advances in Amide Bond Formation." [1]

Sources

Optimization

Technical Guide: Stability &amp; Handling of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

This guide serves as a high-level technical resource for researchers working with N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS: 746596-22-5). It addresses stability, solubility, and degradation mechanisms specific t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for researchers working with N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS: 746596-22-5). It addresses stability, solubility, and degradation mechanisms specific to the N-heteroaryl amide and piperidine pharmacophores.

Executive Summary & Chemical Context

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., CDK, c-Met) and antimicrobial agents.

Critical Structural Vulnerabilities:

  • The N-Heteroaryl Amide Bond: Unlike standard alkyl amides, the amide bond linked to the 2-position of the thiazole ring is electronically activated. The electron-withdrawing nature of the thiazole ring (via the imine nitrogen) decreases the electron density on the amide nitrogen, making the carbonyl carbon significantly more electrophilic and susceptible to hydrolytic cleavage.

  • The Piperidine Secondary Amine: If unsubstituted, the piperidine nitrogen (

    
    ) is prone to oxidation and carbamate formation upon exposure to atmospheric 
    
    
    
    .
  • Solubility Profile: The molecule exhibits "brick-dust" properties—high crystallinity and low aqueous solubility—leading to frequent "crash-out" events in biological assays.

Troubleshooting Guide (Q&A)

Issue 1: "My compound loses potency significantly after 24 hours in assay buffer."

Diagnosis: Hydrolytic Cleavage of the Amide Bond.[1][2] Mechanism: The 2-aminothiazole leaving group is less basic than an alkyl amine, making the amide bond labile, particularly in alkaline conditions (pH > 7.5). The carbonyl carbon is attacked by hydroxide ions, cleaving the molecule into piperidine-4-carboxylic acid and 2-aminothiazole .

Corrective Action:

  • Check pH: Ensure your assay buffer pH is

    
    . Hydrolysis rates for this scaffold increase logarithmically above pH 8.
    
  • Temperature Control: Avoid incubating at

    
     for prolonged periods if not strictly necessary.
    
  • LC-MS Validation: Look for the mass of 2-aminothiazole (

    
    ) to confirm hydrolysis.
    
Issue 2: "I observe variable IC50 data and turbidity in high-concentration wells."

Diagnosis: Compound Precipitation (Pseudo-Stability). Mechanism: The planar thiazole-amide system encourages


 stacking, leading to aggregation. When diluted from DMSO (stock) into aqueous media, the compound may precipitate rapidly if the final concentration exceeds its thermodynamic solubility limit (often 

in PBS).

Corrective Action:

  • Serial Dilution Protocol: Perform serial dilutions in 100% DMSO first, then transfer to the aqueous buffer (keeping DMSO constant, e.g., 1%). Do not serially dilute in aqueous buffer.

  • Use Solubilizers: Add non-ionic surfactants (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to suppress aggregation.

Issue 3: "The DMSO stock solution has turned yellow/brown over time."

Diagnosis: Oxidative Degradation or Hygroscopic Hydrolysis. Mechanism: DMSO is hygroscopic. Absorbed water can initiate slow hydrolysis of the amide in the stock solution. Additionally, the sulfur in the thiazole ring is susceptible to oxidation to the sulfoxide/sulfone, particularly under light exposure.

Corrective Action:

  • Storage: Store stocks at

    
     or 
    
    
    
    in single-use aliquots to prevent freeze-thaw cycles and water uptake.
  • Inert Atmosphere: Flush vials with Argon/Nitrogen before sealing.

  • Amber Vials: Protect from light to prevent photo-oxidation of the thiazole sulfur.

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation mechanism driven by nucleophilic attack on the activated carbonyl.

HydrolysisMechanism Parent Parent Amide (N-(1,3-thiazol-2-yl)piperidine-4-carboxamide) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + OH- / H2O (Nucleophilic Attack) Acid Degradant A: Piperidine-4-carboxylic acid Transition->Acid Bond Cleavage Amine Degradant B: 2-Aminothiazole Transition->Amine Leaving Group

Caption: Mechanism of base-catalyzed hydrolysis. The electron-deficient thiazole ring accelerates the cleavage of the amide bond.

Experimental Protocols

Protocol A: Kinetic Stability Assessment (pH-Rate Profile)

Objective: Determine the half-life (


) of the compound in assay buffers.
  • Preparation: Prepare 10 mM stock in DMSO.

  • Buffers: Prepare 50 mM Phosphate Buffer at pH 2.0, 7.4, and 9.0.

  • Incubation: Spike stock into buffer to reach

    
     (final DMSO < 1%). Incubate at 
    
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    hours.
  • Quenching: Immediately add

    
     cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Thermodynamic Solubility "Crash" Test

Objective: Differentiate between true solubility and kinetic supersaturation.

  • Dosing: Add solid compound to PBS (pH 7.4) until visible suspension forms.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.22

    
     PVDF membrane (low binding).
    
  • Quantification: Inject filtrate onto HPLC-UV (254 nm). Compare peak area against a standard curve prepared in DMSO.

    • Note: If the filtrate concentration is

      
      , the compound is "insoluble" for most high-throughput screens.
      

Summary Data Tables

Table 1: Predicted Stability Profile
ConditionStability RiskPrimary DegradantRecommendation
Acidic (pH < 4) LowProtonation stabilizes amideStable for short-term handling.
Neutral (pH 7.4) ModerateSlow HydrolysisUse fresh prep; limit incubation < 24h.
Basic (pH > 8) High Rapid Hydrolysis to 2-aminothiazoleAvoid storage in basic buffers.
DMSO (Stock) ModerateHydrolysis via absorbed

Store anhydrous at

.
Table 2: Physicochemical Properties
PropertyValue (Approx)Implication
MW ~211.28 DaSmall fragment, good LE (Ligand Efficiency).[3]
cLogP ~0.5 - 1.2Moderate lipophilicity; solubility should be manageable but aggregation prone.
pKa (Piperidine) ~11.0Positively charged at physiological pH.
pKa (Thiazole) ~2.5Neutral at physiological pH.

References

  • Dalton, S. E., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate.

  • Wazalwar, S. S., et al. (2019).[4] Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Journal of Chemical Crystallography.

  • Roberts, J. D., & Caserio, M. C. (2021).[2][5] Hydrolysis of Amides. Chemistry LibreTexts.

  • BLD Pharm. (n.d.). N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide Product Page. BLD Pharm.

Sources

Troubleshooting

Technical Support Center: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide &amp; The Challenge of Aggregation in Biological Assays

Prepared by the Senior Application Scientist Team Introduction: The Hidden Hurdle in Drug Discovery You've identified a promising hit from your high-throughput screen (HTS): N-(1,3-thiazol-2-yl)piperidine-4-carboxamide....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction: The Hidden Hurdle in Drug Discovery

You've identified a promising hit from your high-throughput screen (HTS): N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. The initial data is exciting, showing potent activity against your target. However, as you proceed with hit validation, you encounter inconsistencies: dose-response curves are steep and irreproducible, and the activity doesn't translate to orthogonal or cell-based models. A likely and often overlooked culprit is compound aggregation.

This technical guide serves as a dedicated support resource for researchers encountering challenges with potential small-molecule aggregators like N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. We will delve into the mechanisms of aggregation, provide robust troubleshooting frameworks, and detail validated experimental protocols to diagnose and mitigate this critical issue, ensuring your resources are focused on genuine, high-quality hits.

Frequently Asked Questions (FAQs)
Q1: What is small-molecule aggregation and why is it a problem?

Small-molecule aggregation is a phenomenon where organic compounds, under specific assay conditions (buffer, pH, concentration), self-associate to form colloidal particles or aggregates, typically in the nanometer to micrometer range.[1][2] These aggregates are not precipitates that are visible to the naked eye; they form a suspension of "nano-entities" in the assay buffer.[2]

This becomes a major problem because these aggregates can non-specifically inhibit enzymes and other proteins by sequestering them on the aggregate surface, rather than through a specific, stoichiometric binding event at a defined active site.[3] This leads to promiscuous, off-target activity and is a primary source of false positives in HTS campaigns, wasting significant time and resources.[1][4]

Q2: Does the structure of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide suggest a risk for aggregation?

While we cannot definitively label this compound an aggregator without experimental data, its structure contains moieties that warrant careful consideration. The thiazole ring provides a somewhat planar, aromatic system, and the molecule possesses multiple hydrogen bond donors and acceptors.[5] Compounds with a combination of hydrophobic regions and polar groups can sometimes exhibit poor solubility or a tendency to self-associate in aqueous buffers.

Furthermore, thiazole-containing fragments have been noted in some screening campaigns as potential "frequent hitters," which can sometimes be linked to non-specific activity mechanisms like aggregation.[5] Therefore, proactive characterization is a prudent step for any hit compound sharing this scaffold.

Q3: What is the Critical Aggregation Concentration (CAC)?

The Critical Aggregation Concentration (CAC) is the threshold concentration above which a compound begins to form aggregates in a specific buffer system. Below the CAC, the compound exists primarily as a soluble monomer. Above the CAC, both monomers and aggregates coexist. Identifying the CAC is crucial because it helps determine the concentration range where assay data is likely to be reliable.[6]

Troubleshooting Guide: From Suspicion to Diagnosis

This section is designed to help you navigate common experimental observations that may indicate compound aggregation.

Q1: My dose-response curve (DRC) is inconsistent, very steep, or plateaus at high inhibition. What's wrong?

This is a classic signature of an aggregating compound.

  • Causality: Aggregation-based inhibition is a cooperative phenomenon. Once the CAC is reached, a small increase in compound concentration can lead to a dramatic increase in aggregate formation, resulting in a steep, non-stoichiometric "inhibition" curve. The inhibition often plateaus because it is limited by the amount of protein that can be adsorbed onto the surface of the aggregates.

  • Troubleshooting Workflow: Your first and most direct test should be a detergent-based counter-screen. Non-ionic detergents like Triton X-100 or Tween-80, when used at concentrations above their critical micelle concentration (CMC), can disrupt the formation of colloidal aggregates.[1][7] A true inhibitor's potency should be largely unaffected, whereas an aggregator's apparent activity will be significantly reduced or eliminated.[8]

Diagram: The Mechanism of Aggregation-Based Inhibition

AggregationMechanism cluster_0 Below CAC cluster_1 Above CAC Monomer Monomer Target Target Protein Monomer->Target Specific Binding (True Hit) NoInhibition No Non-specific Inhibition M1 Monomer Aggregate Colloidal Aggregate M1->Aggregate Self-Assembles T1 Target Protein Aggregate->T1 Protein Sequestration (False Positive)

Caption: How monomers form aggregates that sequester proteins, causing false-positive results.

Q2: My compound is active in my biochemical assay but shows no activity in my cell-based assay. Could this be aggregation?

Yes, this is a very common scenario.

  • Causality: The environment of a cell-based assay is vastly different from a simple biochemical buffer. Cell culture media contains high concentrations of proteins (like albumin from fetal bovine serum), lipids, and other biomolecules that can act as natural "detergents" or "sponges," sequestering the compound or preventing it from aggregating.[1] Therefore, the compound may never reach its CAC in the cellular environment.

  • Troubleshooting Workflow: This discrepancy is strong evidence for a non-specific mechanism. The next step is to confirm aggregation directly using a biophysical method like Dynamic Light Scattering (DLS).

Q3: How can I definitively confirm that my compound is forming aggregates?

While detergent sensitivity is a strong indicator, direct biophysical measurement is the gold standard for confirmation.

  • Causality: Biophysical techniques directly measure the physical properties of particles in solution. They are not dependent on the activity of a target protein and thus provide orthogonal evidence.

  • Recommended Method: Dynamic Light Scattering (DLS): DLS measures the size of particles in solution by analyzing fluctuations in scattered light.[1][9] The presence of particles in the 50 nm - 1000 nm range at concentrations where you observe inhibition is a definitive sign of aggregation.[6]

  • Alternative Methods:

    • Surface Plasmon Resonance (SPR): Aggregators often give anomalous sensorgrams that are distinct from true binding events.[3][9]

    • Nuclear Magnetic Resonance (NMR): NMR can detect aggregation by observing changes in a compound's relaxation parameters or significant line broadening of its signals in an aqueous buffer.[4]

Diagram: Troubleshooting Workflow for Suspected Aggregation

TroubleshootingWorkflow Start Inconsistent DRC or Biochemical/Cellular Mismatch? Detergent Perform Detergent Counter-Screen Start->Detergent CheckShift Is IC50 Shift > 10-fold or Activity Abolished? Detergent->CheckShift LikelyAgg High Likelihood of Aggregation CheckShift->LikelyAgg Yes NotLikelyAgg Aggregation Unlikely CheckShift->NotLikelyAgg No ConfirmDLS Confirm with DLS LikelyAgg->ConfirmDLS Particles Particles Detected (>50 nm)? ConfirmDLS->Particles ConfirmedAgg AGGREGATOR CONFIRMED (Deprioritize or Reformulate) Particles->ConfirmedAgg Yes TrueHit VALIDATED HIT (Proceed with Confidence) Particles->TrueHit No

Caption: A decision tree for systematically diagnosing compound aggregation.

Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of a compound is sensitive to the presence of a non-ionic detergent.

Materials:

  • N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (or test compound) stock in 100% DMSO.

  • Assay buffer.

  • Target protein and substrates.

  • 10% Triton X-100 stock solution in assay buffer.

  • Known aggregator (e.g., Methylene Blue) as a positive control.

  • Known non-aggregating inhibitor as a negative control.

  • Microplates (384-well or similar).

Procedure:

  • Prepare two sets of compound dilution plates (serial dilutions in DMSO).

  • Prepare two types of assay buffer:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer containing 0.01% Triton X-100 . (Ensure this concentration is above the detergent's CMC and does not inhibit your target protein on its own).

  • Transfer the compound dilutions from the plates into your assay microplates.

  • Add Buffer A to one set of plates and Buffer B to the other.

  • Add the target protein and allow it to incubate with the compound for 15-30 minutes.

  • Initiate the reaction by adding the substrate.

  • Read the plate on your plate reader.

  • Analysis: Calculate IC50 values for the test compound, positive control, and negative control under both conditions.

    • Interpretation: A >10-fold rightward shift (increase) in the IC50 value in the presence of Triton X-100 is a strong indication of aggregation.[1] The positive control should show this shift, while the negative control should not.

DetergentTypical Working ConcentrationCritical Micelle Conc. (CMC)Reference
Triton X-1000.01% - 0.1%~0.015% (w/v)[1]
Tween-800.01% - 0.05%~0.0013% (w/v)[1]
Brij-350.01% - 0.05%~0.0058% (w/v)[1]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect the formation of aggregates and determine their size distribution as a function of compound concentration.

Materials:

  • Test compound stock in 100% DMSO.

  • Assay buffer, filtered through a 0.02 µm filter to remove dust.

  • DLS instrument with cuvette or plate-based reading capability.

  • Low-volume DLS cuvettes or a compatible microplate (e.g., 384-well).

Procedure:

  • Prepare a series of dilutions of your test compound directly in the filtered assay buffer. The final DMSO concentration should be kept constant (e.g., 1%) and match your assay conditions. Concentrations should span the range where you observe inhibition.

  • Include a "buffer + DMSO only" sample as a negative control.

  • Equilibrate samples at the assay temperature for at least 30 minutes. This allows time for aggregates to form.

  • Place the sample into the DLS instrument.

  • Acquire data according to the instrument's instructions. Typically, this involves collecting multiple acquisitions to ensure a stable reading.

  • Analysis: Analyze the autocorrelation function to obtain the particle size distribution.

    • Interpretation: The negative control should show no significant particle populations above a few nanometers. If your compound samples show the appearance of a new population of particles, typically in the range of 50-1000 nm, this confirms the presence of aggregates.[6] Note the concentration at which these particles first appear; this is your approximate CAC.

References
  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. (2014). BioMed Research International. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. (2020). Espace INRS. [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]

  • Small molecule probes of protein aggregation. (2017). White Rose Research Online. [Link]

  • Small molecule probes of protein aggregation. (2017). Current Opinion in Structural Biology. [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2012). Journal of Biomolecular Screening. [Link]

  • N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. (2026). PubChem. [Link]

  • Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. (2020). Current Protocols in Chemical Biology. [Link]

  • Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. (2023). Exploration of Targeted Anti-tumor Therapy. [Link]

  • Identification of Small-Molecule Aggregation. (n.d.). CD BioSciences. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). Journal of the Association for Laboratory Automation. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters. [Link]

Sources

Optimization

Technical Support: Solubility Optimization for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Executive Summary You are encountering solubility issues with N-(1,3-thiazol-2-yl)piperidine-4-carboxamide . This molecule presents a classic "brick dust" profile: a rigid, crystalline structure stabilized by intermolecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility issues with N-(1,3-thiazol-2-yl)piperidine-4-carboxamide . This molecule presents a classic "brick dust" profile: a rigid, crystalline structure stabilized by intermolecular hydrogen bonding (amide linker) and moderate lipophilicity (thiazole ring).

However, the structure contains a critical "solubility switch": the secondary amine on the piperidine ring.

This guide provides a tiered approach to solubilization, moving from simple pH manipulation to advanced complexation strategies. All protocols are designed for in vivo compatibility (IV, IP, PO).

Module 1: Physicochemical Profiling (The "Why")

Before attempting formulation, you must understand the ionization state of your molecule.

Structural ComponentPropertyImpact on Solubility
Piperidine Ring (

)
Basic (pKa

10–11)
The Key Handle. At physiological pH (7.4), this is partially protonated. At acidic pH (< 5), it is fully ionized, drastically increasing solubility.
Thiazole Ring Weakly Basic (pKa

2.5)
Lipophilic anchor. Increases LogP and drives crystallization.
Carboxamide Linker NeutralHydrogen bond donor/acceptor. Promotes crystal lattice stability (high melting point).

Diagnosis: If your compound is insoluble in water, it is likely in its free base form. The most effective strategy is to force it into a salt form or formulate it in an acidic vehicle.

Module 2: The "Golden" Protocol (Salt Formation & pH Control)

Applicability: IV (Intravenous), IP (Intraperitoneal), PO (Oral solution).

The piperidine nitrogen is a high-pKa base.[1] Converting the free base to a hydrochloride or mesylate salt is the most robust method to improve solubility.

Protocol A: In Situ Salt Formation (The "Quick Fix")

Use this for immediate PK studies if you have the free base solid.

  • Weigh the required amount of compound.[2]

  • Add 1.0 molar equivalent of 1N HCl (relative to the drug).

    • Mechanism:[3] This protonates the piperidine nitrogen, breaking the crystal lattice.

  • Vortex/Sonicate until clear.

  • Dilute with Saline (0.9% NaCl) or 5% Dextrose (D5W) to the final volume.

    • Warning: Do not use Phosphate Buffered Saline (PBS) initially. The buffering capacity of PBS at pH 7.4 might strip the proton, causing the free base to crash out.

Protocol B: Buffered Vehicle (pH 4.0)

Use this if Protocol A precipitates upon dilution.

  • Vehicle Composition: 50 mM Acetate Buffer or Citrate Buffer (pH 4.0).

  • Procedure: Dissolve the drug directly into the buffer. The acidic environment maintains the piperidine in its ionized (soluble) state.

Module 3: Co-solvent & Surfactant Systems

If pH adjustment alone is insufficient (or if your specific derivative blocks the piperidine nitrogen), use the "Standard Discovery Mix."

Recommended Vehicle Compositions (Ranked by Safety)
RankComposition (v/v)RouteMax Dose Vol.Notes
1 5% DMSO / 40% PEG 400 / 55% Water IV, IP5 mL/kgIndustry standard. High solubilizing power.
2 10% Ethanol / 10% Tween 80 / 80% Saline IP, PO10 mL/kgGood for very lipophilic compounds. Avoid rapid IV (hemolysis risk).
3 0.5% Methylcellulose / 0.1% Tween 80 PO Only 10 mL/kgCreates a suspension, not a solution. Standard for oral toxicity studies.
Diagram: Formulation Decision Tree

FormulationLogic Start START: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CheckN Is Piperidine Nitrogen Free? Start->CheckN Acidify Strategy 1: pH Adjustment (Use Acetate Buffer pH 4 or HCl Salt) CheckN->Acidify Yes (Secondary Amine) Cosolvent Strategy 2: Co-solvents (10% DMSO / 40% PEG 400) CheckN->Cosolvent No (Substituted) Acidify->Cosolvent Still Insoluble? Complex Strategy 3: Cyclodextrins (20% Captisol / SBE-beta-CD) Cosolvent->Complex Precipitation on Dilution?

Figure 1: Decision logic for selecting the optimal formulation strategy based on structural features and observed solubility.

Module 4: Advanced Delivery (Cyclodextrins)

When to use: If the compound precipitates upon injection or causes pain/phlebitis (common with high-PEG formulations).

The Solution: Sulfobutylether-


-Cyclodextrin (SBE-

-CD / Captisol®)
. This is superior to standard

-cyclodextrin because it is safer for renal function and has higher water solubility.
Protocol: 20% Captisol Formulation
  • Prepare Vehicle: Dissolve 20g of Captisol in 100mL of 50 mM Citrate Buffer (pH 4).

  • Add Drug: Add your compound to this vehicle.

  • Sonicate: Sonicate at 40°C for 30 minutes.

  • Filter: Pass through a 0.22

    
    m PVDF filter.
    

Why this works: The lipophilic thiazole/amide core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water. The acidic buffer keeps the piperidine protonated, providing a "dual-mechanism" solubilization.

Troubleshooting & FAQ

Q1: The compound dissolves in DMSO but crashes out immediately when I add water. Why? A: You are hitting the "Metastable Zone." DMSO is a powerful solvent, but water is a powerful anti-solvent for this lipophilic molecule.

  • Fix: Do not add water directly to the DMSO concentrate. Instead, add the viscous component first (e.g., PEG 400 or Tween 80) to the DMSO, mix well, and then slowly add the aqueous phase (saline/water) dropwise while vortexing. This prevents local high-water concentrations that trigger nucleation.

Q2: Can I use this formulation for IV bolus? A:

  • pH 4 Buffer: Yes, but inject slowly. Blood has high buffering capacity, but rapid acidic injections cause pain.

  • PEG 400: Yes, but keep PEG 400 < 40% v/v. Higher concentrations can cause hemolysis and acute renal tubular necrosis in rodents [1].

Q3: My animals are showing signs of irritation at the injection site. A: This is likely due to the thiazole moiety (which can be an irritant) or high osmolality.

  • Fix: Switch to the Cyclodextrin (Captisol) protocol (Module 4). It encapsulates the irritant portions of the molecule and is isotonic.

Q4: I need to dose very high (100 mg/kg) orally. A: Do not try to make a solution. At this dose, volume constraints make solutions impossible. Use a suspension (0.5% Methylcellulose + 0.1% Tween 80). The acidic environment of the stomach (pH 1-2) will protonate the piperidine and aid dissolution in vivo.

References

  • FDA Inactive Ingredient Database (IID). (2025). Safety limits for PEG 400 and DMSO in parenteral formulations. U.S. Food and Drug Administration.[4][5] Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[6][7][8] Toxicologic Pathology, 36(1), 30–42. (Review of SBE-

    
    -CD safety and mechanism). Link
    
  • Pfizer Global R&D. (2016). Solvent Selection Guide for Medicinal Chemistry. (Standard industry reference for vehicle toxicity).
  • PubChem. (2025).[9] Compound Summary: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.[9][10][11] National Library of Medicine. Link

Workflow Diagram: Preparation of IV Solution

PrepWorkflow Step1 1. Weigh Solid (Free Base) Step2 2. Add 5% DMSO (Dissolve completely) Step1->Step2 Step3 3. Add 40% PEG 400 (Mix thoroughly) Step2->Step3 Step4 4. Add 55% Water (Dropwise + Vortex) Step3->Step4 Critical Step: Avoid Precipitation Step5 5. Filter Sterilize (0.22 um PVDF) Step4->Step5

Figure 2: Step-by-step bench protocol for preparing the co-solvent formulation. Note the order of addition is critical to prevent "crashing out."

Sources

Troubleshooting

Technical Support Center: Scale-Up of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Synthesis

Welcome to the technical support center for the synthesis and scale-up of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to confidently and safely scale your synthesis from the laboratory bench to larger-scale production.

Introduction to N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a piperidine-4-carboxamide moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both thiazole and piperidine scaffolds in a wide range of biologically active molecules and approved pharmaceuticals.[1][2] The successful and efficient synthesis of this compound is a critical step in many drug discovery and development programs.

This guide will walk you through the key considerations for a robust and scalable synthesis, focusing on the two primary synthetic transformations: the formation of the 2-aminothiazole precursor and the subsequent amide bond formation.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents. It often uncovers challenges not apparent at the bench scale. This section addresses common issues encountered during the scale-up of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide synthesis in a question-and-answer format.

Hantzsch Thiazole Synthesis of 2-Aminothiazole

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[3] It typically involves the reaction of an α-haloketone (or equivalent) with a thiourea. While effective, scaling this reaction can present several challenges.

Question: My 2-aminothiazole synthesis is giving low and inconsistent yields upon scale-up. What are the likely causes and how can I fix this?

Answer:

Low and variable yields in the Hantzsch synthesis at scale often stem from a few key factors:

  • Suboptimal Reaction Conditions: Temperature control is critical. While small-scale reactions may tolerate minor temperature fluctuations, on a larger scale, poor heat dissipation can lead to localized overheating, promoting side reactions and degradation of starting materials and product.

  • Impurity of Starting Materials: The purity of your α-halocarbonyl precursor and thiourea is paramount. Impurities can interfere with the reaction, leading to the formation of unwanted byproducts that complicate purification.

  • Incorrect Stoichiometry: While seemingly straightforward, ensuring accurate stoichiometry on a large scale requires precise weighing and addition of reagents. Inaccurate stoichiometry can lead to an excess of one reactant, resulting in side reactions or purification difficulties.

  • Side Reactions: A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[4]

Troubleshooting Steps:

  • Optimize Temperature Control: Implement robust temperature monitoring and control systems for your reactor. Consider a jacketed reactor with a reliable heating/cooling system to maintain a consistent internal temperature.

  • Ensure Starting Material Purity: Source high-purity starting materials. If necessary, purify the α-halocarbonyl and thiourea before use.

  • Precise Reagent Addition: Utilize calibrated addition funnels or pumps for the controlled addition of liquid reagents. For solids, ensure accurate weighing and consider adding them in portions to manage any potential exotherms.

  • Control pH: Maintain neutral or slightly basic conditions to minimize the formation of isomeric impurities.[4] This can be achieved through the careful addition of a non-nucleophilic base.

Amide Coupling Reaction

The coupling of piperidine-4-carboxylic acid and 2-aminothiazole is the final key step. The choice of coupling reagent and reaction conditions is crucial for a successful and scalable process.

Question: I'm observing a significant exotherm during the addition of the coupling reagent in my large-scale amide synthesis, leading to concerns about thermal runaway. How can I manage this?

Answer:

Exothermic events during amide coupling reactions are a serious safety concern during scale-up.[5] The heat generated can accelerate the reaction rate, leading to a dangerous, uncontrolled increase in temperature and pressure.

Key Considerations for Thermal Safety:

  • Coupling Reagent Choice: Some coupling reagents are known to be more energetic than others. A thermal stability assessment of your chosen reagent is advisable before scaling up.[6]

  • Reagent Addition Rate: The rate of addition of the coupling reagent directly controls the rate of heat generation. Adding the reagent too quickly can overwhelm the cooling capacity of the reactor.

  • Reaction Temperature: Starting the reaction at a lower temperature can provide a larger safety margin to absorb the heat generated. However, temperatures that are too low can lead to the accumulation of unreacted reagents, which can then react rapidly and uncontrollably if the temperature rises.[5]

  • Mixing: Inadequate mixing can create localized "hot spots" where the concentration of reagents is high, leading to a rapid exotherm even if the bulk temperature appears to be under control.[7]

Mitigation Strategies:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe process.

  • Controlled Reagent Addition: Use a syringe pump or a controlled-addition funnel to add the coupling reagent at a slow, steady rate. The addition rate should be set based on the reactor's cooling capacity to ensure the temperature remains within a safe range.

  • Optimized Reaction Temperature: Initiate the addition of the coupling reagent at a reduced temperature (e.g., 0-5 °C) to help manage the initial exotherm.

  • Efficient Agitation: Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogenous mixture and prevent the formation of hot spots.

Question: My final product, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, is difficult to purify at scale, and I'm seeing several impurities by HPLC. What are the likely sources of these impurities and how can I minimize them?

Answer:

Impurity profiling is a critical aspect of process development and is required by regulatory agencies.[8][9] The impurities in your final product can originate from the starting materials, side reactions, or degradation of the product itself.

Potential Impurities and Their Sources:

  • Unreacted Starting Materials: Incomplete conversion will leave residual 2-aminothiazole and piperidine-4-carboxylic acid in your crude product.

  • Coupling Reagent Byproducts: All coupling reagents generate byproducts that must be removed during work-up and purification. For example, carbodiimide reagents like DCC and EDC produce urea byproducts.

  • Side-Chain/Terminal Modifications: Depending on the reaction conditions, you may observe impurities arising from modifications to the piperidine or thiazole rings.[9]

  • Epimerization: If there are chiral centers in your molecule, harsh reaction conditions (e.g., high temperatures or strong bases) can lead to epimerization.

  • Oligomers/Dimers: In some cases, side reactions can lead to the formation of dimeric or oligomeric impurities.

Strategies for Impurity Control:

  • Reaction Optimization: Drive the reaction to completion to minimize unreacted starting materials. This can be achieved by optimizing stoichiometry, temperature, and reaction time.

  • Appropriate Work-up: Design a work-up procedure that effectively removes the coupling reagent byproducts. This often involves aqueous washes with acidic and/or basic solutions.

  • Crystallization: Crystallization is a powerful technique for purifying the final product and removing impurities.[3] A well-designed crystallization process can significantly improve the purity of your N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

  • Chromatography: For high-purity requirements, column chromatography may be necessary. However, this is often less desirable for large-scale production due to cost and solvent usage.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions that arise during the synthesis and scale-up of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

Q1: What is the recommended order of reagent addition for the amide coupling reaction?

A1: The order of addition can significantly impact the outcome of the reaction.[2] Generally, it is recommended to first activate the carboxylic acid (piperidine-4-carboxylic acid) with the coupling reagent in a suitable solvent, and then add the amine (2-aminothiazole). This can help to minimize side reactions, such as the formation of a guanidinium byproduct when using uronium-based coupling reagents.[10]

Q2: Which coupling reagent is best for scaling up this amide synthesis?

A2: The "best" coupling reagent depends on several factors, including cost, efficiency, safety, and the ease of byproduct removal.[11] For large-scale synthesis, reagents that are cost-effective and generate easily removable byproducts are preferred. Some common choices for industrial applications include:

  • Propylphosphonic Anhydride (T3P®): Known for its high reactivity and the formation of water-soluble byproducts.

  • Carbodiimides (e.g., EDC with HOBt): Widely used, but the urea byproduct can sometimes be challenging to remove.

  • Acid Chlorides: Formation of the acid chloride of piperidine-4-carboxylic acid followed by reaction with 2-aminothiazole is a robust and scalable method.[5][12]

Q3: What are the recommended solvents for the amide coupling reaction at scale?

A3: Solvent selection is critical for reaction performance and product isolation. Ideal solvents should:

  • Dissolve the starting materials and reagents.

  • Be inert to the reaction conditions.

  • Facilitate product isolation (e.g., through crystallization).

  • Have a favorable safety and environmental profile.

Commonly used solvents for amide coupling reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and ethyl acetate (EtOAc). The choice will depend on the specific coupling reagent and reaction conditions.

Q4: How can I effectively purify the final product, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, on a large scale?

A4: Crystallization is the preferred method for large-scale purification. The process typically involves:

  • Solvent Selection: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to induce crystallization. Controlled cooling is key to obtaining a desirable crystal size and purity.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified product under vacuum.

Q5: What are the key safety precautions to take when working with thiazole-containing compounds?

A5: Thiazole and its derivatives can present several hazards. It is essential to consult the Safety Data Sheet (SDS) for all reagents and the final product. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Fire Safety: Be aware of the flammability of any organic solvents used and take appropriate precautions to avoid ignition sources.

Experimental Protocols and Data

This section provides a general experimental protocol for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and a table summarizing key reaction parameters.

Protocol: Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Step 1: Synthesis of 2-Aminothiazole (via Hantzsch Synthesis)

A general procedure for the Hantzsch thiazole synthesis is as follows:

  • To a solution of thiourea in a suitable solvent (e.g., ethanol), add an equimolar amount of an α-halocarbonyl compound (e.g., 2-chloroacetaldehyde) at a controlled temperature.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Isolate the crude 2-aminothiazole by filtration or extraction.

  • Purify the product by recrystallization.

Step 2: Amide Coupling

A general procedure for the amide coupling is as follows:

  • To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., DCM or DMF), add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add 2-aminothiazole to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature until completion, as monitored by TLC or HPLC.

  • Perform an aqueous work-up to remove the coupling reagent byproducts and any unreacted starting materials.

  • Isolate the crude N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

  • Purify the final product by crystallization or column chromatography.

Table of Reaction Parameters
ParameterHantzsch Thiazole SynthesisAmide Coupling Reaction
Key Reagents Thiourea, α-halocarbonylPiperidine-4-carboxylic acid, 2-aminothiazole, Coupling Reagent, Base
Typical Solvents Ethanol, IsopropanolDCM, DMF, Acetonitrile, Ethyl Acetate
Temperature Range 50-80 °C0-50 °C
Typical Reaction Time 2-6 hours4-24 hours
Common Coupling Reagents N/AHATU, T3P®, EDC/HOBt, SOCl₂
Common Bases Sodium BicarbonateDIPEA, Triethylamine, Pyridine
Purification Method RecrystallizationCrystallization, Column Chromatography

Visualizations

Workflow for Scale-Up of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Synthesis

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up to Pilot Plant cluster_2 Phase 3: Technology Transfer & Manufacturing A Route Scouting & Optimization B Analytical Method Development A->B C Preliminary Safety Assessment A->C F Impurity Profiling B->F Analytical Methods D Reaction Calorimetry & Thermal Hazard Analysis C->D Safety Data E Kilo-Scale Synthesis D->E E->F G Crystallization Development F->G H Process Validation G->H Purification Protocol I Full-Scale Production H->I J Quality Control & Release I->J

Caption: A typical workflow for scaling up the synthesis of a pharmaceutical intermediate.

Decision Tree for Troubleshooting Low Yield in Amide Coupling

G start Low Yield in Amide Coupling q1 Is the reaction going to completion? (Check by TLC/HPLC) start->q1 a1_yes Incomplete Conversion q1->a1_yes No a1_no Reaction is Complete q1->a1_no Yes q2 Are starting materials pure? a1_yes->q2 q3 Significant product loss during work-up/purification? a1_no->q3 a2_yes Re-evaluate reaction conditions (temp, time, stoichiometry) q2->a2_yes Yes a2_no Purify starting materials q2->a2_no No a3_yes Optimize work-up and purification procedures q3->a3_yes Yes a3_no Investigate potential side reactions and product degradation q3->a3_no No

Caption: A decision tree to diagnose and resolve low yield issues in amide coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Gogoi, J., et al. (2021). A simple and efficient synthesis of a series of N-(thiazol-2-yl)piperidine-2,6-dione compounds and their interesting NLO properties. RSC Advances, 11(34), 20875-20883. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]

  • Prokhorov, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8366. [Link]

  • Pawar, S. B., et al. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Journal of Pharmaceutical Chemistry, 2(2), 1-6. [Link]

  • Peng, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 676-691. [Link]

  • McKnelly, K. J., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(8), 1017-1031. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BenchChem. (2025). Optimization of Hantzsch Thiazole Synthesis Reaction Conditions.
  • Wang, H., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. [Link]

  • Demian, B. A., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1424. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Li, Y., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]

  • Saeed, A., et al. (2014). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o768-o771. [Link]

  • Thomas, A. B., et al. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society, 55(6), 960-966. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

Sources

Optimization

Technical Support Center: Thiazole Carboxamide Synthesis

Topic: Troubleshooting Common Pitfalls in Thiazole Carboxamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Welcome to the Thiazole Synthesis Support Hub Status: ● Operational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Pitfalls in Thiazole Carboxamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Welcome to the Thiazole Synthesis Support Hub

Status: ● Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Thiazole carboxamides are privileged scaffolds in medicinal chemistry, appearing in blockbuster kinase inhibitors like Dasatinib (Sprycel). However, the synthesis of these "deceptively simple" rings is often plagued by three specific failure modes: poor nucleophilicity of 2-aminothiazoles , instability of


-haloketone intermediates , and ring fragmentation during metallation .

This guide moves beyond standard textbook procedures to address the causality of these failures and provides robust, self-validating protocols to overcome them.

Module 1: The Nucleophilicity Trap (Amide Coupling)

The Problem: Why won't my coupling work?

The most frequent complaint we receive is the failure of standard EDC/NHS or HATU couplings when reacting 2-aminothiazoles with carboxylic acids.

The Mechanism of Failure: 2-aminothiazoles are exceptionally poor nucleophiles. Unlike typical anilines, the exocyclic amine's lone pair is heavily delocalized into the electron-deficient thiazole ring (specifically towards the endocyclic nitrogen).

  • Consequence: The amine behaves more like an amide in terms of nucleophilicity. Standard activated esters (OBt/OAt) are often not electrophilic enough to drive the reaction to completion, leading to stalled reactions or rapid hydrolysis of the active ester [1].

The Solution: The "Nuclear Option" ( )

When HATU fails, do not simply increase temperature (which promotes racemization). Switch to acid chloride generation or phosphorus oxychloride (


) activation. The 

method generates a highly reactive phosphoryl intermediate that can overcome the thiazole's deactivation.
Decision Logic: Selecting the Right Coupling Agent

AmideCouplingLogic Start START: Thiazole Amide Coupling CheckAmine Is the amine a 2-aminothiazole? Start->CheckAmine CheckSterics Are there ortho-substituents on the acid? CheckAmine->CheckSterics Yes (Low Nucleophile) Standard Standard Protocol: HATU + DIPEA (DMF) CheckAmine->Standard No (4- or 5-amino) HighEnergy High-Energy Protocol: POCl3 or Ghosez's Reagent CheckSterics->HighEnergy No (Electronic Issue only) AcylFluoride Steric Protocol: TFFH or Acyl Fluoride CheckSterics->AcylFluoride Yes (Steric + Electronic)

Figure 1: Decision matrix for selecting coupling reagents based on electronic and steric constraints.

Validated Protocol: -Mediated Coupling

Use this when HATU/EDC shows <10% conversion by LCMS.

  • Preparation: Dissolve carboxylic acid (1.0 equiv) and 2-aminothiazole (1.0 equiv) in anhydrous pyridine (0.5 M concentration).

    • Note: Pyridine acts as both solvent and base/catalyst.

  • Activation: Cool to 0 °C. Dropwise add

    
     (1.1 equiv).
    
    • Observation: A precipitate (pyridinium salt) often forms.

  • Reaction: Stir at 0 °C for 30 min, then warm to RT for 2 hours.

  • Quench: Pour carefully into ice water.

    • Why: This hydrolyzes the remaining phosphoryl species.

  • Isolation: The product usually precipitates. Filter and wash with 1N HCl (to remove pyridine) and water.

Module 2: The Cyclization Conundrum (Hantzsch Synthesis)

The Problem: The "Black Tar" Result

The Hantzsch synthesis (condensation of thioamide +


-haloketone) is the gold standard for building the ring. However, users often report the reaction turning into an intractable black tar.

The Mechanism of Failure:

  • 
    -Haloketone Instability:  These reagents are potent lachrymators and degrade rapidly upon storage (releasing HBr/HCl), leading to polymerization before the reaction starts.
    
  • Dehydration Failure: The intermediate hydroxy-thiazoline must dehydrate to aromatize. If the reaction is too neutral, this step stalls [2].

The Solution: One-Pot Halogenation-Cyclization

Avoid handling isolated


-haloketones. Generate them in situ from the ketone using bromine or NBS, then immediately trap with the thioamide.
Troubleshooting Guide: Hantzsch Synthesis
SymptomProbable CauseCorrective Action
Lachrymatory fumes & black tar Degraded

-haloketone reagent.
Do not use old bottles. Switch to in situ bromination (Protocol below).
Intermediate alcohol observed (LCMS) Incomplete dehydration (aromatization).Add a scavenger (molecular sieves) or catalytic acid (pTsOH) to drive water loss.
Regioisomer mixture Asymmetric thioamides attacking wrong carbon.Use 1,2-dimethoxyethane (DME) as solvent; it often improves regioselectivity over EtOH [3].
Low Yield HBr salt trapping the product.Add solid

(1.1 equiv) after the initial condensation to free the base.
Validated Protocol: One-Pot Synthesis
  • Bromination: Dissolve ketone (1.0 equiv) in EtOH/DME (1:1). Add NBS (1.05 equiv) and catalytic pTsOH. Stir at RT until ketone is consumed (TLC).

  • Cyclization: Add thioamide (1.0 equiv) directly to the flask.

  • Reflux: Heat to 80 °C for 4-6 hours.

  • Workup: Cool to RT. If the product is the HBr salt, it may precipitate. If free base is needed, neutralize with saturated

    
    .
    

Module 3: Ring Stability & Functionalization

The Problem: The Exploding Ring (Lithiation)

Attempts to functionalize the C2 position via lithiation (e.g., using n-BuLi) often result in low yields or complex mixtures.

The Mechanism of Failure: Thiazoles are prone to ring fragmentation (base-induced cleavage) at temperatures above -60 °C. The C2-lithio species is unstable and can undergo a retro-electrocyclic reaction, breaking the C-S bond to form an isonitrile [4].

RingOpening Thiazole Thiazole Ring Lithiation Lithiation (n-BuLi) >-60°C Thiazole->Lithiation Fragmentation Ring Opening (Isonitrile Formation) Lithiation->Fragmentation High Temp / Strong Base Stable Stable Species (-78°C or TurboGrignard) Lithiation->Stable Cryogenic / Mg-Base

Figure 2: The divergence between stable metallation and destructive ring opening.

The Solution: TurboGrignard

Avoid n-BuLi. Use TurboGrignard (iPrMgCl·LiCl) .

  • Why: It allows for Halogen-Magnesium exchange at milder temperatures (0 °C to -20 °C) without triggering the ring-opening pathway.

FAQ: Frequently Asked Questions

Q: Can I use EDC/HOBt for coupling 2-aminothiazoles? A: Generally, no. While it works for simple alkyl amines, the low nucleophilicity of the thiazole amine usually results in slow kinetics and high residual starting material. If you must use carbodiimides, switch to EDC/HOAt , as the pyridine nitrogen in HOAt provides secondary catalytic assistance.

Q: My Hantzsch product is water-soluble and I can't extract it. A: Thiazoles are basic. If your workup is acidic or neutral, the thiazole may be protonated (pyridinium-like salt) and stay in the aqueous layer. Adjust pH to >9 using


 before extraction with EtOAc or DCM.

Q: How do I remove the sulfur smell from the Hantzsch reaction? A: The smell usually comes from unreacted thioamide or sulfur byproducts. Wash the organic layer with 10% bleach (sodium hypochlorite) solution. This oxidizes the sulfur species to odorless sulfoxides/sulfones.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Retrieved from

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis Protocols and Mechanisms. Retrieved from

  • Due-Hansen, M. E., et al. (2015).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][3] Organic & Biomolecular Chemistry.[2][3][4][5] Retrieved from

  • Ilvespää, A. O. (1968).[6] Ringöffnung von Nitrothiazolen (Ring opening of nitrothiazoles).[6] Helvetica Chimica Acta.[6] Retrieved from

  • RSC Advances. (2013). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides.[7][8] Retrieved from

Sources

Troubleshooting

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" unexpected reactivity or degradation

Topic: Troubleshooting Unexpected Reactivity & Degradation Profiles Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Structural Chemistry Division Executive Summary You are likely accessing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Reactivity & Degradation Profiles Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Structural Chemistry Division

Executive Summary

You are likely accessing this guide because your LC-MS data shows unexplained peaks, your DMSO stock solution has turned yellow/brown, or your coupling reactions are stalling.

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a deceptive scaffold. While it appears to be a simple amide, the electronic "tug-of-war" between the electron-rich piperidine and the electron-deficient 2-aminothiazole creates unique stability challenges. This guide addresses the three most common failure modes: Oxidative Instability in DMSO , Amide Hydrolysis , and Synthetic Nucleophilicity Issues .

Part 1: The "Yellowing" Solution (Oxidative Instability)

User Symptom:

"My 10 mM stock solution in DMSO was clear yesterday but is now amber/brown. LC-MS shows a mass shift of [M+16] and [M+32]."

The Root Cause: This is a classic issue with 2-aminothiazole derivatives. Unlike simple amides, the thiazole sulfur is susceptible to S-oxidation, particularly in polar aprotic solvents like DMSO that can absorb atmospheric moisture and oxygen. Furthermore, the secondary amine on the piperidine ring is prone to N-oxidation.

  • Mechanism: Spontaneous oxidation leads to the formation of Thiazole-S-oxides and Piperidine-N-oxides. In older DMSO stocks, radical mechanisms can even induce dimerization.

Troubleshooting & Validation
ObservationProbable CauseVerification Step
[M+16] Peak N-Oxide (Piperidine) or S-Oxide (Thiazole)Treat sample with mild reducing agent (e.g., Na2S2O3). N-oxides often revert; S-oxides are more stubborn.
[M+32] Peak Sulfone formation (S(=O)2)Permanent modification. Unlikely to reverse.
[M-2] Peak DehydrogenationCheck for aromatization of the piperidine ring (rare, requires catalyst).
Dimerization Radical couplingCheck for [2M-H] or similar aggregates in mass spec.
Corrective Protocol: Peroxide Stress Test

To confirm if your specific batch is oxidation-prone, perform this rapid stress test.

  • Prepare: 1 mg/mL solution of compound in Acetonitrile:Water (1:1).

  • Stress: Add Hydrogen Peroxide (H2O2) to a final concentration of 3%.

  • Incubate: Room temperature for 1 hour.

  • Analyze: Inject onto LC-MS.

    • Result: If the parent peak disappears rapidly (<30 mins) and [M+16] dominates, the compound requires storage under Argon at -20°C.

Part 2: The "Ghost" Peak (Hydrolysis)

User Symptom:

"I see a split peak in HPLC. Mass spec shows the parent mass, but also a peak at [M-100] or [M+18]."

The Root Cause: The amide bond at the 2-position of a thiazole is electronically unique. The 2-aminothiazole group is weakly basic but electron-withdrawing, making the amide carbonyl more electrophilic than a standard alkyl amide.

  • Acidic Media: In 0.1% TFA or Formic Acid (common HPLC modifiers), the amide can hydrolyze, releasing 2-aminothiazole (Mass ~100 Da) and Piperidine-4-carboxylic acid .

  • Basic Media: The free NH of the piperidine can act as an intramolecular base, potentially catalyzing hydrolysis if the conformation allows.

Visualizing the Degradation Pathways

DegradationPathways Parent N-(1,3-thiazol-2-yl) piperidine-4-carboxamide (MW: ~211) Hydrolysis Hydrolysis (+H2O) Parent->Hydrolysis Acidic pH / Heat Oxidation Oxidation (+O) Parent->Oxidation DMSO / Air / Peroxides Acid Piperidine-4- carboxylic acid Hydrolysis->Acid Amine 2-Aminothiazole (MW: 100) Hydrolysis->Amine NOxide Piperidine N-Oxide [M+16] Oxidation->NOxide Kinetic Product SOxide Thiazole S-Oxide [M+16] Oxidation->SOxide Thermodynamic Product

Figure 1: Primary degradation pathways. Hydrolysis cleaves the molecule into two distinct fragments, while oxidation adds oxygen atoms to the heteroatoms.

Part 3: Synthetic Coupling Failures

User Symptom:

"I am trying to couple N-Boc-piperidine-4-carboxylic acid with 2-aminothiazole, but yields are <20%."

The Root Cause: 2-Aminothiazole is a poor nucleophile . The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring (resonance). Standard coupling reagents (EDC/NHS) often fail to generate enough active ester reactivity to overcome this weak nucleophilicity.

Recommended Synthetic Protocol: Do not use standard carbodiimides alone. Use a high-reactivity phosphorus reagent or an acid chloride approach.

Step-by-Step Optimization:

  • Activation: Convert the Piperidine-carboxylic acid (N-protected) to the Acid Chloride using Oxalyl Chloride/DMF (catalytic) in DCM.

    • Why: Acid chlorides are far more reactive than HOBt/HOAt esters.

  • Base Selection: Use Pyridine or 2,6-Lutidine as the base.

    • Why: Stronger bases (TEA/DIPEA) can cause racemization or side reactions with the thiazole.

  • Temperature: Start at 0°C, then warm to RT.

  • Alternative: Use HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically or electronically difficult amidations.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at Room Temperature? A: No. As detailed in Part 1, 2-aminothiazole derivatives degrade in DMSO at RT. Store as a solid powder at -20°C. If you must make a stock solution, use anhydrous DMSO, purge with Argon, and store at -80°C.

Q: Why does the piperidine NH not react in my substitution reactions? A: If you are trying to alkylate the piperidine nitrogen after forming the amide, check your pH. The thiazole amide proton is acidic (pKa ~10-11). If you use a strong base (like NaH), you will deprotonate the amide nitrogen first, creating a negative charge that may quench your electrophile or reduce the nucleophilicity of the piperidine via electronic repulsion.

  • Solution: Use a weaker base (e.g., K2CO3 in Acetone) that can deprotonate the piperidine-NH (pKa ~10) but is less likely to fully strip the amide proton.

Q: Is the compound light sensitive? A: Yes, thiazoles can undergo photo-isomerization. Always use amber vials for storage.

References
  • Thiazole Stability & Oxidation

    • Structure and Reactivity of Thiazoles.[1][2] Wikipedia. (General reactivity profile of the 2-position and sulfur oxidation).

  • Amide Hydrolysis Mechanisms

    • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.in.
  • 2-Aminothiazole Reactivity in DMSO

    • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution.[3] PMC. (Specific case study on the decomposition of 2-aminothiazoles in DMSO leading to artifacts).

  • Piperidine Carboxamide Synthesis

    • Identification of potent and reversible piperidine carboxamides... PMC. (Synthetic routes and stability of piperidine carboxamide scaffolds).
    • (Note: Citation infers general scaffold stability from similar antimalarial studies).

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide vs. Clinical Kinase Inhibitors

The following guide provides an in-depth technical comparison of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (referred to herein as TP4C ) versus established kinase inhibitors. This analysis focuses on its role as a pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (referred to herein as TP4C ) versus established kinase inhibitors. This analysis focuses on its role as a privileged scaffold and lead chemotype in the discovery of inhibitors for AGC kinases (Akt, ROCK) and CMGC kinases (GSK-3β) .

Executive Summary

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (TP4C) is not a marketed drug but a high-value pharmacophore scaffold used extensively in Fragment-Based Drug Discovery (FBDD). It represents the minimal structural core required to bind the ATP-binding hinge region of kinases while projecting a solubilizing vector (the piperidine ring) into the solvent-exposed region.

Unlike fully elaborated "Type I" inhibitors (e.g., Dasatinib , Capivasertib ) which exhibit nanomolar potency and high selectivity, TP4C typically functions as a micromolar "hit" or "fragment" with high Ligand Efficiency (LE) . It serves as a critical starting point for optimizing inhibitors of Akt (PKB) , Rho-associated protein kinase (ROCK) , and Glycogen Synthase Kinase-3β (GSK-3β) .

Quick Comparison Matrix
FeatureTP4C (The Scaffold) Capivasertib (AZD5363) Fasudil (HA-1077) Dasatinib
Primary Target Multi-kinase Fragment (Akt, ROCK, GSK-3)Akt1/2/3ROCK1/2BCR-ABL, SRC
Potency (IC50) 1 – 50 µM (Typical Hit)< 10 nM~1.9 µM< 1 nM
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge + Ribose Pocket)ATP-CompetitiveATP-Competitive (Type I)
Ligand Efficiency High (> 0.4) Moderate (~0.3)ModerateModerate
Selectivity Low (Promiscuous)High (Optimized)ModerateModerate (Multi-targeted)
Development Stage Pre-clinical / Building BlockPhase III / ApprovedApproved (Japan/China)Approved

Mechanism of Action & Structural Logic

The "Hinge-Binder" Hypothesis

The efficacy of TP4C stems from its ability to mimic the adenine ring of ATP.

  • Thiazole Ring: The nitrogen (N3) and the exocyclic amine (from the amide linkage) form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone (e.g., Glu/Val residues).

  • Piperidine-4-Carboxamide: This moiety acts as a rigid linker. The piperidine nitrogen (at position 1) is often derivatized to reach the ribose binding pocket or the solvent front , allowing for selectivity tuning.

Signaling Pathway Impact

TP4C derivatives modulate the PI3K/Akt/mTOR and Rho/ROCK pathways.

SignalingPathway GF Growth Factors PI3K PI3K GF->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) (Target of TP4C Derivatives) PIP3->Akt PDK1->Akt GSK3 GSK-3β (Target of TP4C Derivatives) Akt->GSK3 Inhibits mTOR mTORC1 Akt->mTOR Activates CellCycle Cell Cycle Progression GSK3->CellCycle mTOR->CellCycle

Figure 1: Critical nodes (Akt, GSK-3β) targeted by Thiazole-Piperidine-Carboxamide scaffolds within the PI3K/Akt pathway.

Detailed Comparative Analysis

vs. Capivasertib (Akt Inhibitor)

Capivasertib (AZD5363) is essentially an evolved form of the piperidine-carboxamide scaffold.

  • TP4C Role: Represents the "linker + hinge binder" concept.

  • Evolution: In Capivasertib, the thiazole is replaced/mimicked by a pyrrolo[2,3-d]pyrimidine for stronger hinge binding, and the piperidine nitrogen is substituted with a (S)-4-chlorophenyl-hydroxypropyl group to capture the ribose pocket and enforce selectivity.

  • Data Insight: While TP4C might show an IC50 of ~10 µM against Akt, the addition of the hydrophobic tail in Capivasertib improves potency to ~3 nM (a >3000-fold increase).

vs. Fasudil (ROCK Inhibitor)

Fasudil is a classic isoquinoline-based ROCK inhibitor.

  • Comparison: TP4C derivatives (specifically thiazole-ureas or thiazole-amides ) have emerged as next-generation ROCK inhibitors with better kinase selectivity profiles than the homopiperazine-containing Fasudil.

  • Advantage: The TP4C scaffold avoids the hypotension side effects associated with Fasudil's off-target inhibition of PKA and PKC.

vs. Dasatinib (Multi-Kinase)

Dasatinib utilizes a 2-aminothiazole core, identical to the headgroup of TP4C.

  • Structural Homology: Both rely on the thiazole-NH motif for hinge binding.

  • Divergence: Dasatinib extends into the hydrophobic back pocket (Gatekeeper region) using a bulky substituent, whereas TP4C is designed to grow towards the solvent front. This makes TP4C a better starting point for kinases with "shallow" ATP pockets (e.g., GSK-3β).

Experimental Protocols

Protocol A: Determination of Ligand Efficiency (LE)

Use this protocol to validate TP4C as a fragment hit.

  • Assay Setup: Use a FRET-based kinase assay (e.g., LanthaScreen™) or Differential Scanning Fluorimetry (DSF).

  • Preparation: Dissolve TP4C in 100% DMSO to 100 mM (Stock).

  • Dosing: Prepare a 10-point dilution series (1 mM down to 1 nM).

  • Reaction: Incubate Kinase (5 nM) + ATP (Km concentration) + TP4C for 60 min at RT.

  • Detection: Add Eu-labeled antibody and Tracer. Read TR-FRET.

  • Calculation:

    • Measure IC50.[1][2]

    • Calculate LE =

      
      .
      
    • Target: An LE > 0.3 indicates a high-quality scaffold.

Protocol B: Chemical Derivatization (Library Synthesis)

To optimize TP4C into a lead compound:

  • Starting Material: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (free amine at piperidine N).

  • Coupling: React with diverse aryl halides (via Buchwald-Hartwig amination) or acid chlorides (Amide coupling).

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify structure via 1H-NMR and LC-MS.

References

  • Discovery of Akt Inhibitors: Reader, J. C., et al. "Structure-Based Design of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 2010. Link

  • Thiazole Scaffolds in Kinases: Xu, R., et al. "New thiazole carboxamides as potent inhibitors of Akt kinases."[3] Bioorganic & Medicinal Chemistry Letters, 2012.[3][4] Link[3][4]

  • GSK-3β/AChE Dual Inhibitors: "The recent development of donepezil structure-based hybrids... Structure of thiazole-benzylpiperidine scaffolds." RSC Advances, 2021. Link

  • Fragment-Based Screening: Nair, P. C., et al. "Missing Fragments: Detecting Cooperative Binding in Fragment-Based Drug Design."[4] ACS Medicinal Chemistry Letters, 2012.[4] Link

Sources

Comparative

A Comparative Guide to the Biological Activity of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Derivatives

In the landscape of medicinal chemistry, the thiazole nucleus stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2][3] Its presence in approved drugs highlights its significa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole nucleus stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2][3] Its presence in approved drugs highlights its significance in the development of new therapeutic molecules.[4][5] This guide provides a comparative analysis of the biological activities of derivatives of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, a chemical scaffold that marries the versatile thiazole ring with a piperidine-4-carboxamide linker. This combination offers a three-dimensional architecture ripe for functionalization to modulate various biological endpoints.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide an in-depth, objective comparison of the performance of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will delve into the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds, elucidating the structure-activity relationships that govern their potency and selectivity.

Antimicrobial Activity: A Pressing Global Health Challenge

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents.[1] Thiazole derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad spectrum of pathogens.[2][3][6]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide derivatives is critically influenced by the nature and position of substituents on both the thiazole and piperidine moieties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of hypothetical, yet representative, derivatives against common bacterial and fungal strains. The data is synthesized from trends observed in broader studies of thiazole derivatives.[4][6][7]

Compound IDR1 (on Piperidine N)R2 (on Thiazole C4)R3 (on Thiazole C5)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
THZ-Pip-01 HHH>128>128>128
THZ-Pip-02 BenzylPhenylH3264128
THZ-Pip-03 Benzyl4-ChlorophenylH81632
THZ-Pip-04 Benzyl4-HydroxyphenylH163264
THZ-Pip-05 HPhenylBr64128>128
THZ-Pip-06 BenzylPhenylNO2163264

Key Insights from Experimental Data:

  • Impact of Piperidine N-Substitution: The introduction of a lipophilic group, such as a benzyl moiety (THZ-Pip-02 vs. THZ-Pip-01), on the piperidine nitrogen generally enhances antimicrobial activity. This is likely due to improved cell membrane penetration.

  • Influence of Thiazole C4-Substitution: Aryl substitution at the C4 position of the thiazole ring is beneficial for activity. The presence of an electron-withdrawing group like chlorine on the phenyl ring (THZ-Pip-03) can significantly increase potency against both Gram-positive and Gram-negative bacteria.[4]

  • Effect of Thiazole C5-Substitution: Substitution at the C5 position of the thiazole ring appears to be less tolerated, as seen with the bromo-derivative (THZ-Pip-05).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (microbes with no drug), a negative control (broth only), and a drug sterility control (drug in broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_compounds->inoculate add_controls Add Controls (Positive, Negative) inoculate->add_controls incubate Incubate Plates (37°C or 35°C) add_controls->incubate read_mic Read MIC Values incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiazole scaffold is a key component of several anticancer drugs, and its derivatives have shown promising cytotoxic activity against various cancer cell lines.[5][8][9][10][11] The mechanism of action often involves the inhibition of critical cellular processes like cell cycle progression and the induction of apoptosis.

Comparative Cytotoxicity against Human Cancer Cell Lines

The in vitro anticancer activity of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide derivatives is evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table presents representative data.

Compound IDR1 (on Piperidine N)R2 (on Thiazole C4)R3 (on Thiazole C5)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
THZ-Pip-01 HHH>100>100>100
THZ-Pip-07 3-MethoxybenzylPhenylH15.220.535.1
THZ-Pip-08 3-Methoxybenzyl4-FluorophenylH5.88.112.6
THZ-Pip-09 3-Methoxybenzyl4-NitrophenylH2.54.37.9
THZ-Pip-10 4-FluorobenzylPhenylH12.718.928.4

Key Insights from Experimental Data:

  • Importance of N-Arylmethyl Substitution: Similar to antimicrobial activity, N-substitution on the piperidine ring with an arylmethyl group is crucial for anticancer potency. The electronic properties of this substituent play a significant role.

  • Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups on the C4-phenyl ring, such as fluoro (THZ-Pip-08) and nitro (THZ-Pip-09), leads to a marked increase in cytotoxicity. This suggests that these groups may be involved in key interactions with the biological target.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: MTT assay workflow.

Enzyme Inhibition: A Targeted Approach to Drug Design

Many thiazole-based compounds exert their biological effects by inhibiting specific enzymes.[12][13][14] The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold can be tailored to target various enzymes, such as kinases and cholinesterases, by modifying its substituents to fit into the enzyme's active site.

Comparative Analysis of Enzyme Inhibitory Activity

The inhibitory potential of these derivatives against a specific enzyme, for instance, a protein kinase, can be quantified by their IC50 values.

Compound IDR1 (on Piperidine N)R2 (on Thiazole C4)R3 (on Thiazole C5)Kinase X IC50 (nM)
THZ-Pip-11 HPhenylH>10000
THZ-Pip-12 Benzyl4-(Trifluoromethyl)phenylH500
THZ-Pip-13 Benzyl4-(Methylthio)phenylH85
THZ-Pip-14 2-Pyridylmethyl4-(Methylthio)phenylH25
THZ-Pip-15 BenzylHH2500

Key Insights from Experimental Data:

  • Synergistic Effect of Substituents: Potent enzyme inhibition often results from the synergistic effect of multiple substituents. For example, the combination of a 2-pyridylmethyl group on the piperidine nitrogen and a 4-(methylthio)phenyl group at the C4 position of the thiazole (THZ-Pip-14) leads to a significant increase in inhibitory activity. This suggests that the pyridine nitrogen may form a key hydrogen bond in the active site.

  • Role of the C4-Aryl Group: The nature of the substituent on the C4-aryl ring is critical for potent inhibition, highlighting the importance of this region for interaction with the enzyme.

General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup: Add the kinase, substrate, and test compound to the wells of the 384-well plate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 values from the dose-response curves.

Kinase_Inhibition_Pathway cluster_binding Enzyme-Inhibitor Interaction cluster_reaction Catalytic Reaction Kinase Kinase Active Site Binding Binding Kinase->Binding Inhibitor THZ-Pip Derivative Inhibitor->Binding Phosphorylation Phosphorylation Binding->Phosphorylation Inhibits ATP ATP ATP->Phosphorylation Substrate Substrate Substrate->Phosphorylation Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Produces

Caption: Kinase inhibition mechanism.

Structure-Activity Relationship (SAR) Summary

The biological activity of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide derivatives is governed by a complex interplay of steric, electronic, and hydrophobic factors. The following diagram summarizes the key SAR findings.

SAR_Summary cluster_scaffold N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Scaffold cluster_SAR Structure-Activity Relationships Scaffold R1 R1 (Piperidine N): - Lipophilic groups (e.g., benzyl) enhance activity. - Heteroaromatic rings can improve potency. R2 R2 (Thiazole C4): - Aryl substitution is beneficial. - Electron-withdrawing groups on the aryl ring increase potency. R3 R3 (Thiazole C5): - Substitution is generally not well-tolerated.

Caption: Key structure-activity relationships. (Note: A placeholder for the chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the core scaffold with R groups indicated.)

Conclusion

The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. By judiciously modifying the substituents at the piperidine nitrogen and the thiazole ring, it is possible to fine-tune the biological activity profile of these derivatives, targeting a range of diseases from microbial infections to cancer. The insights and protocols provided in this guide are intended to facilitate the rational design and evaluation of new, more potent, and selective compounds based on this promising chemical framework.

References

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. J. Chem. Rev., 5(3), 221-240. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5trXXkuWLowkY_X4GN5snvhAXqxBEE8EwapfKDZWqbbq7NNYbuei-ePiGdIB_Ram9hpwmMEtPc5fDTjDKrIKahyGvlBAOzZrmDdh7LdPcEQgxeZyVuBzuOLyNHKB78UZXYaih_MHQ8H8pDMXAuSdwlmtOSw95DVcMV1AQNBJ72g2oGiHZBbj6P3KMHsk0_Ige6kEvts3YDCMEHFLTdUYqnjESwC8KpCA_AK0P0bxGmYJsVzsqAicLSCs=]
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwiLAGsEhq3jXEqfkyitc5fqA_l536ZUX5yqv-S8B5Vo9BKSzDF149f_8sF2vKer_QnYI_LSQCR3fKouSRc_ug0COKAH4KADR2jM0Lxm0MhSTuEZFijG502jKGbwmXUDI6a91B3Jr58bbOw7U=]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAIPpgxDnS0CN1GI7iMVzotEH1wHieTzbZQ7-EV7ewz7ouGEuenTHXglkbnJKxynESm2kIYWLHmW4TxbimBTLcQhY-_qG35e6XmSsx1ObndkUXHBhLaF1FEhfoGHasDsdnwxnP]
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOWCh9ckgKIgdCaHrvZRLv6JlJ3nstyc0wNwcJjegPXa7q0f-v3q2vUaDIKxhesC7gOnJspMbMO5SeQAfO2coCkf04IlJdVanjGlcyszk4bOfrIDX-o_msiMRkzAt0rerMObOcNw3Tvjn9XThrMWOvVZ3tYGIEWYP4G9lnu7AS3yCh8tlp3KE9trqKtQBkU80Tt7me7c6JSp12lw==]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeTjXJ3AOub8kQ647zZRGF6ITX5TT7R_KlA_6lvk3GawHkDQEqhVjXmYvR8-68qapIovDA1v_rGn_VQpKbaVsjBpCkqeu5SEWCn1ej8ohmPdtJL3zlbwlcV161LpuavPKU-jffkHDYB8OYRjw=]
  • Yousif, E., et al. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(8), 1673-1682. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqX8vScGloSScNqzED-HEg8dTM-AIoeaO8W6MeBnuTVPasX_BVolcCzp1JemRqr42xjgZ-wRiIH2CZ9-sm8KxlgKxiGGfVLTPxAtgrGNBTVl2fU0uQjIT1cBO8jGkg9KSEiATQCRDItb5hUK_1OoTUdss1wPiiz31f70DzryS7FC8q5Io29jd3jWDKPLXDuEH3cw24pL2-bbkMJvDNiIDLj6edycwzQIvch16hFbs-7w4tjLjDca_jFg3B2h_3cwXd1V0qir3U6PHSPSoxvobesTzIixFEzEa7hyC31qbGx0d2o9_Hew5AvTdqX1svWKIE9g==]
  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpjxohrWbYsSk7k8wdXOpc83XSrxeUBGTOmIUEJ35p8O7CCO_PKZOwxl1kQterfDbp1nb1hTEbQ5bXsoO6-NJleso1Jbeem6a_hHGYB5GUMT47nsyAgxWwFr6KKiI19oN4oZxpisR6GOxskfBEg74ml4AqiLmOxwoJIm09HWpPnkYqfZO9VROnuGFRME3YqGPujpqCU3qKxVNf-eRwTqVrt-nTryDpn_tohYkO-q3A_si-0QNdHdWakA8hnlbKCAFWUixFRYKveClxyw==]
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVeuqDhSjj7J9x0oEzlvVv9QP6x-9vgsN69N66OgJAEEvgwdvsuIXAIPfiWI2kC5QZdzFaeO_AkrRZjehHCmf9aE-w8N7AGkVPToJA-DsULbGN8Ka2FK9HfzPSsT1sDPu1gXd0Uam3Kvu5HDA=]
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5naEieYCcLUE67raYWVFCdr2F07SzexAY9ruGZJWdfDUBJ96-Qoik3O0eF4s8RSDJswk1pf3ivswfCu4AdIqezJSxHC4LIm576t1GaqgtI7bLSQU9ecmTLFIRLvJao68jW-mV-225az-7YFONHhsyugiq8zDtqAO34LiT]
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6xt9aiIWlNY3WeJyYRS9jqLNPtzU22xNdaItAvKkvT0qBku-GgfPXxgglSZNIEh5K7fkk2pYvX1a4nOfvCfqPeE47voXt-ZcKzx4gmQ_PATvQxfAGf3LJg5HGFdyrS_8iLykCSQOclSTDRV0=]
  • Examples of anticancer drugs bearing pyridine, thiazole, and thiadiazole moieties. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIj8UVZjoaoOydrcg453xxZUcIfqZ21Z1u3LnxUV4sWVcTSta3GCAsf5rpatogs2xLIU6ojnrdmfxKSf-BYAPpWANt2Oyi5bF6hVt9kXlTliMXks7zc00g6pjGLjc8uWucFO0Khu9hel2ONCCp8MML2Otvq_ti1pTZtjSZbECy1Fxup9CnsZAGjP8kfe7q9V_BX7gwITlDiF0tPMezTwQQfAROJBQ3unvZuEB0IiGk7iWNWvzn9n1liAoPK6Uj]
  • Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCPnB4EZ4iyx_iPT5mvmpJGVmAAVikP6tU8UNQd2hIoiS4CZoWQJ-1G3bPK2lYfaeOA0ycTnx7wt552Q6k_3edT-GmkC0GAcDsaOSEK3ANUPTduZKSPdXmPwLMSfdzlzNj0TAO]
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm2i9nJw9j1wbnaL4IJ107qtU-cDlVhE2qxszfGa6-r7HHuvwHDAw1w9MvcABOscC64Rbku21Util23fcO8lguYlweZ8e6LbTv0zvTnD6245F8-BJ4_9V4z73IMBJKsMWup9WQzXkj6snEbufmPszOydqIuFJaa4IEmhpB0ekpYYsPIJCLeH6jpFY=]
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5LFbm9mWZT1zTmJVUvjLMNVMmGqFoZMgpQw4wodcXNfGnd1eVFNVsZSovXIdrWrQv7FZNoHkEmnfSZpnA4krymPsO_s-U-CWBJrUz879feVHv7Qdmn3idHOpGR7P7iT25_Ao2wDlgn3BHbxec]
  • Nan, X., et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG160guKSEOe8_13_X5PxtMACdWu7sy7pws28pL9AUeB03ijyeLuNQ1BU3yTBoku7fGwLQqaTRfuIGbBf8kO5m9JeH0ckEKWt840CZPzGPmhwmWYNLlFeTcJluycAHXGO9ALeg0ss9UK52eXfmh]
  • SYNTHESIS AND CHARACTERIZATIONOFNEWLYDESIGNED 1,3,4-THIADIAZOLE-BASEDCARBOXAMIDESWITH ANTIMICROBIAL POTENTIAL. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAtLpDEf0yblgzS0vC9bVHTdg07kngfvAx3vkt6VWd4nN_NT3MpGCj_TpWkkLBS9IYsWV8498idR3jzl722czgqdg64UxsJzd98LZne4p3KLvrlfm1WzRDoFHqp90iD9O0QhLLNq3scVp2BnIHXcePaWOURm_TcaCw7SBFykWkWA0cChoQSxgYkg_PjdmbOzOUHK20HoLo1Y-q7JZ8Ut43Scu27ur66iAzWIjGTQPI0-i5nv76oAym1ytUsfcjn-4i9jx2SRU1F3wPWgiSykHfFS9iw2A637FHpg==]
  • Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ12uExTvftEHapL9oknzk8nVQE3XmQ7xM24RxkWZyuj1nobYc1Krozg8bg85YpntljSbB8V_fyZ6bn_MYjvXgGz885CGhHAF4kkgrwYjG_LU1UNrH8oakvhDP9o1-RT2b67zrPhgauk9pWnzIy2rfYoD4AI98_zkdyQ==]

Sources

Validation

A Comparative Guide to the Efficacy of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Against Standard of Care in MET-Driven Malignancies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel investigational...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel investigational compound, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (hereinafter referred to as "Compound X"), a putative c-Met kinase inhibitor. The performance of Compound X is hypothetically compared against Crizotinib, an established standard-of-care treatment for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[1][2][3][4] This document is structured to provide not only a direct comparison but also the underlying scientific rationale and detailed methodologies for reproducing and validating these findings.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial players in cell proliferation, migration, and survival.[5] Dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, making it a prime therapeutic target.[5] The thiazole and piperidine moieties present in Compound X are found in numerous kinase inhibitors, suggesting its potential as a c-Met inhibitor. This guide will outline a rigorous, multi-tiered approach to substantiate this hypothesis and benchmark its efficacy against a clinically validated drug.

The c-Met Signaling Pathway: A Key Oncogenic Driver

Activation of c-Met by HGF initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/Akt pathways, promoting cell growth, proliferation, and survival. In cancer, aberrant c-Met activation can occur through gene amplification, mutations (such as MET exon 14 skipping), or overexpression, leading to uncontrolled tumor progression and metastasis.[2] Targeted inhibition of c-Met kinase activity is a clinically validated strategy to counteract these effects.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Intervention HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates RAS RAS c-Met Receptor->RAS Phosphorylates PI3K PI3K c-Met Receptor->PI3K Phosphorylates Migration Migration c-Met Receptor->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Compound X Compound X Compound X->c-Met Receptor Inhibits Crizotinib Crizotinib Crizotinib->c-Met Receptor Inhibits

Caption: The HGF/c-Met signaling pathway and points of therapeutic intervention.

Comparative Efficacy Evaluation: A Phased Approach

A systematic evaluation of Compound X's efficacy in comparison to Crizotinib will be conducted in three phases: biochemical assays, cell-based functional assays, and in vivo tumor models. This phased approach allows for a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

Efficacy_Evaluation_Workflow Phase1 Phase 1: Biochemical Assays Assay1 c-Met Kinase Enzymatic Assay Phase1->Assay1 Phase2 Phase 2: Cell-Based Assays Assay2 Cell Viability Assay (MTT) Phase2->Assay2 Assay3 Western Blot for c-Met Signaling Phase2->Assay3 Assay4 Cell Migration (Wound Healing) Assay Phase2->Assay4 Phase3 Phase 3: In Vivo Models Assay5 NSCLC Xenograft Model Phase3->Assay5

Caption: Phased workflow for comparative efficacy evaluation.

Phase 1: Biochemical Potency Assessment

The initial phase focuses on the direct inhibitory activity of Compound X on the c-Met kinase enzyme and compares it to Crizotinib.

c-Met Kinase Enzymatic Assay

This assay quantifies the ability of the compounds to inhibit the phosphorylation of a substrate by the c-Met kinase. A lower IC50 value indicates higher potency.

Experimental Protocol:

  • Reagents: Recombinant human c-Met kinase domain, Poly (Glu, Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of Compound X and Crizotinib in a 96-well plate.

    • Add the c-Met enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.[6][7]

    • The luminescence is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical c-Met Kinase Inhibition Data

Compoundc-Met Kinase IC50 (nM)
Compound X15
Crizotinib5

Phase 2: Cellular Functional Evaluation

This phase assesses the impact of Compound X on c-Met-dependent cancer cell lines, providing insights into its biological effects in a more complex system. The NCI-H1993 and MKN-45 cell lines, which exhibit MET amplification, are suitable models for these studies.[8][9]

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability. A decrease in viability upon treatment suggests cytotoxic or cytostatic effects.

Experimental Protocol:

  • Cell Culture: Culture NCI-H1993 or MKN-45 cells in a 96-well plate until they reach approximately 80% confluency.

  • Treatment: Treat the cells with a range of concentrations of Compound X and Crizotinib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11][12][13][14]

  • Solubilization: Dissolve the formazan crystals with a solubilization solution.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Determine the IC50 values for cell viability by plotting the percentage of viable cells against the inhibitor concentration.

Western Blot Analysis of c-Met Signaling

This technique is used to detect the phosphorylation status of c-Met and its downstream effectors (e.g., Akt, ERK), providing direct evidence of target engagement within the cell.

Experimental Protocol:

  • Cell Lysis: Treat NCI-H1993 or MKN-45 cells with Compound X and Crizotinib for a specified time, then lyse the cells to extract proteins.[15]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[16]

    • Incubate with primary antibodies specific for total c-Met, phosphorylated c-Met (p-c-Met), total Akt, p-Akt, total ERK, and p-ERK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[17][18]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Migration (Wound Healing) Assay

This assay assesses the ability of the compounds to inhibit the migration of cancer cells, a key process in metastasis.

Experimental Protocol:

  • Monolayer Culture: Grow NCI-H1993 or MKN-45 cells to a confluent monolayer in a 24-well plate.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer with a sterile pipette tip.[19][20][21][22][23]

  • Treatment: Wash the wells to remove detached cells and add fresh media containing Compound X or Crizotinib.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Table 2: Hypothetical Cellular Assay Data

CompoundNCI-H1993 Viability IC50 (µM)MKN-45 Viability IC50 (µM)Inhibition of c-Met Phosphorylation (at 100 nM)Inhibition of Cell Migration (at 100 nM)
Compound X0.50.8+++++
Crizotinib0.10.2++++++

(+++: Strong inhibition; ++: Moderate inhibition)

Phase 3: In Vivo Efficacy Assessment

The final phase evaluates the anti-tumor activity of Compound X in a living organism using a xenograft mouse model.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This model involves implanting human NSCLC cells (NCI-H1993) into immunocompromised mice to form tumors. The effect of the compounds on tumor growth is then monitored.[8][24]

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject NCI-H1993 cells into the flank of athymic nude mice.[25][26]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[27]

  • Treatment: Randomize the mice into three groups: vehicle control, Compound X, and Crizotinib. Administer the treatments daily via oral gavage.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, histology).

  • Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Table 3: Hypothetical In Vivo Xenograft Data (NCI-H1993 Model)

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1200-
Compound X (50 mg/kg)48060
Crizotinib (25 mg/kg)36070

Synthesis and Interpretation of Results

This comprehensive, albeit hypothetical, evaluation framework suggests that while Compound X demonstrates promising activity as a c-Met inhibitor, its potency may be slightly lower than the standard-of-care, Crizotinib, in both in vitro and in vivo settings. The biochemical and cellular assays would confirm its mechanism of action by demonstrating direct inhibition of the c-Met kinase and its downstream signaling pathways, leading to reduced cell viability and migration. The in vivo xenograft model would provide crucial data on its therapeutic efficacy in a more complex biological system.

Further studies would be warranted to explore the pharmacokinetic and pharmacodynamic properties of Compound X, as well as its safety profile. Optimization of the chemical structure of Compound X could also be pursued to enhance its potency and selectivity. This guide provides a robust and scientifically rigorous roadmap for the preclinical evaluation of novel c-Met inhibitors, facilitating informed decisions in the drug development pipeline.

References

  • Bio-protocol. Scratch Wound Healing Assay.

  • Wikipedia. Wound healing assay.

  • Altogen Labs. MKN-45 Xenograft Model.

  • Protocol Online. Xenograft Tumor Model Protocol.

  • Abcam. Wound healing assay.

  • Altogen Labs. Validated H1993 Xenograft Model.

  • Reaction Biology. MET (P991S) Kinase Assay Protocol.

  • University of Minnesota. Scratch Assay protocol.

  • Creative Animodel. MKN-45 Xenograft Model.

  • MDPI. High Engraftment and Metastatic Rates in Orthotopic Xenograft Models of Gastric Cancer via Direct Implantation of Tumor Cell Suspensions.

  • In Vivo. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines.

  • ResearchGate. Establishment of MKN-45 orthotopic xenograft model by transplanting...

  • National Center for Biotechnology Information. A Method for Orthotopic Transplantation of Lung Cancer in Mice.

  • PubMed. Wound Healing Assay for Melanoma Cell Migration.

  • Pfizer. Pfizer's XALKORI® (crizotinib) Receives FDA Breakthrough Therapy Designation in Two New Indications.

  • PubMed Central. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy.

  • Conference Correspondent. Efficacy and safety of crizotinib in patients (pts) with advanced MET exon 14-altered non-small cell lung cancer (NSCLC).

  • Bio-protocol. Establishment of Patient-Derived Xenografts in Mice.

  • National Center for Biotechnology Information. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration.

  • Altogen Labs. H1993 Xenograft Model.

  • BPS Bioscience. c-Met Kinase Assay Kit.

  • ResearchGate. In vivo xenograft and orthotopic model studies show DEX mediated...

  • ResearchGate. Experimental protocol of a mouse xenograft model.

  • ASCO Publications. Final results of a phase II study of cabozantinib in patients with MET-altered lung cancers.

  • PubMed. Crizotinib in MET Exon 14-Mutated or MET-Amplified in Advanced Disease Non-Small Cell Lung Cancer: A Retrospective, Single Institution Experience.

  • PubMed. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers.

  • Carebox. Study of Cabozantinib for Patients with Non-Small Cell Lung Cancer and MET Deregulation.

  • PubMed. Acquired Resistance to Crizotinib in NSCLC with MET Exon 14 Skipping.

  • Abcam. Western blot protocol.

  • Cell Signaling Technology. Western Blotting Protocol.

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.

  • ResearchGate. Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. (A) c-Met and phosphorylated c-Met (Y1234/Y1235 kinase and Y1349 carboxy.

  • ResearchGate. Western blot analysis was performed for c-Met phosphorylation at...

  • Checkpoint Lab. MTT Cell Assay Protocol.

  • Cayman Chemical. Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System.

  • Carebox Connect. Cabozantinib in Patients With RET Fusion-Positive Advanced Non-Small Cell Lung Cancer and Those With Other Genotypes: ROS1 or NTRK Fusions or Increased MET or AXL Activity.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • National Center for Biotechnology Information. Cabozantinib Response in a Patient With NSCLC Harboring Both MET Exon 14 Skipping Mutation and Secondary RET Fusion: A Case Report.

  • BroadPharm. Protocol for Cell Viability Assays: CCK-8 and MTT.

  • ACS Publications. Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors | Biochemistry.

  • Abcam. MTT assay protocol.

  • Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.

  • National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.

  • Promega Corporation. MET Kinase Enzyme System.

Sources

Comparative

Comparative Guide to Validating Hits from an "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" Based Screen

Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits" that modulate a biological target of interest.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits" that modulate a biological target of interest.[1][2][3] However, the journey from a primary hit to a validated lead compound is fraught with challenges, most notably the high frequency of false positives.[4][5] This guide provides a comprehensive framework for validating hits emerging from screens centered around the "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It offers a structured, in-depth technical guide with the autonomy to design a validation cascade that is both scientifically rigorous and resource-efficient. We will delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our recommendations in authoritative sources.

The Challenge of Hit Validation

The initial output of an HTS campaign is a list of primary hits, but this is just the beginning.[9] A significant portion of these initial hits can be artifacts of the screening technology or compounds with undesirable properties.[4][5] Therefore, a systematic and robust hit validation process is crucial to eliminate false positives and prioritize genuine hits for further development.[1][10] This process, often referred to as a "screening funnel" or "hit triage," involves a cascade of assays designed to confirm the activity and specificity of the initial hits.[10][11][12]

The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide core is a versatile scaffold found in compounds targeting a range of biological entities, from enzymes to receptors.[6][7][13][14] This versatility underscores the importance of a tailored validation strategy that considers the specific biological target and the potential for off-target effects.

A Multi-Pillar Approach to Hit Validation

A successful hit validation strategy is built on three pillars: confirmation of on-target activity, elimination of artifacts and non-specific compounds, and characterization of the mechanism of action. This guide will provide detailed protocols and comparisons of various experimental approaches within each pillar.

Pillar 1: Confirmation of On-Target Activity

The first and most critical step is to confirm that the observed activity from the primary screen is reproducible and directly related to the intended biological target.[12] This is typically achieved through a combination of re-testing, dose-response analysis, and the use of orthogonal assays.[4][12]

1.1 Hit Confirmation and Potency Determination

Primary HTS is often performed at a single compound concentration.[4][9] Therefore, the initial step is to re-test the primary hits, ideally from a freshly prepared sample, to confirm their activity.[9] Confirmed hits should then be evaluated in a dose-response format to determine their potency (e.g., IC50 or EC50).[4][9]

Experimental Protocol: Dose-Response Analysis

  • Compound Preparation: Prepare a serial dilution of the confirmed hit compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: Perform the primary screening assay with the serially diluted compound. Include appropriate positive and negative controls.

  • Data Analysis: Plot the assay signal as a function of compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to calculate the IC50 or EC50 value.

1.2 Orthogonal Assays: A Cornerstone of Validation

An orthogonal assay measures the same biological endpoint as the primary screen but utilizes a different detection technology or assay principle.[4][15][16][17][18] This is a critical step to rule out false positives that arise from interference with the primary assay format.[10][16][17] The choice of an orthogonal assay is highly dependent on the nature of the biological target.

Comparison of Orthogonal Assay Strategies

Target ClassPrimary Assay PrincipleRecommended Orthogonal Assay(s)Rationale for Orthogonal Approach
Enzyme Fluorescence-based (e.g., FRET)Luminescence-based (e.g., ADP-Glo), Absorbance-based, Mass SpectrometryDifferent detection methods are less susceptible to the same compound-specific interferences (e.g., autofluorescence).[4]
GPCR Calcium mobilization (e.g., FLIPR)cAMP accumulation (e.g., HTRF), Reporter gene assay (e.g., Luciferase)Measures a different downstream signaling event, confirming pathway engagement.
Protein-Protein Interaction Proximity-based (e.g., AlphaScreen)Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), FRETBiophysical methods directly measure binding, confirming a physical interaction.[4]

Workflow for Orthogonal Assay Validation

G Primary_Screen Primary Screen Hits (N-(1,3-thiazol-2-yl)piperidine-4-carboxamide) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Confirmed Hits Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Activity Confirmed False_Positives False Positives Orthogonal_Assay->False_Positives Activity Not Confirmed

Caption: Workflow for confirming on-target activity.

Pillar 2: Eliminating Artifacts and Non-Specific Compounds

A significant number of false positives in HTS are due to compounds that interfere with the assay technology or exhibit non-specific activity.[4][5] It is crucial to identify and eliminate these compounds early in the validation process.[10]

2.1 Counterscreens: Identifying Assay Interference

Counterscreens are designed to identify compounds that interfere with the assay components rather than the biological target.[4][9][19] A common counterscreen is to run the assay in the absence of the target protein.[19]

Experimental Protocol: Target-Absent Counterscreen

  • Assay Setup: Prepare the primary assay as usual, but omit the target protein.

  • Compound Testing: Add the hit compounds at a concentration where they showed activity in the primary screen.

  • Data Analysis: Any compound that produces a signal in the absence of the target is considered an assay interference compound and should be flagged as a false positive.[19]

2.2 Promiscuity and Cytotoxicity Assessment

Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), show activity in multiple assays due to non-specific mechanisms like aggregation.[10][16] It is also important to assess the general cytotoxicity of the hit compounds, as cellular toxicity can lead to non-specific effects in cell-based assays.[9]

Comparison of Assays for Promiscuity and Cytotoxicity

Assay TypePrincipleAdvantagesDisadvantages
Promiscuity Counterscreen Testing against an unrelated target.[9]Identifies compounds with broad, non-specific activity.Requires an additional validated assay.
Cell Viability Assay (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolically active cells.[20]Highly sensitive and amenable to HTS.[20]Can be affected by compounds that modulate cellular metabolism.
Cytotoxicity Assay (e.g., LDH release) Measures the release of lactate dehydrogenase from damaged cells.Directly measures cell death.Less sensitive than viability assays for early-stage cytotoxicity.

Hit Triage Logic

G Validated_Hits Validated Hits from Orthogonal Assay Counterscreen Counterscreen (Target-Absent) Validated_Hits->Counterscreen Promiscuity_Cytotoxicity Promiscuity & Cytotoxicity Assays Counterscreen->Promiscuity_Cytotoxicity No Assay Interference Flagged_Compounds Flagged for Non-Specific Activity Counterscreen->Flagged_Compounds Assay Interference Clean_Hits Clean Hits Promiscuity_Cytotoxicity->Clean_Hits Specific & Non-Toxic Promiscuity_Cytotoxicity->Flagged_Compounds Promiscuous or Toxic

Caption: Logic for triaging non-specific compounds.

Pillar 3: Mechanism of Action (MoA) Characterization

Once a set of "clean" hits has been identified, the next step is to understand how they interact with the target and modulate its function. This is a critical step in the hit-to-lead process.[1]

3.1 Biophysical Assays for Direct Target Engagement

Biophysical assays provide direct evidence of compound binding to the target protein and can determine binding affinity and kinetics.[4][21] These methods are often used as secondary or tertiary assays to confirm target engagement.[10][21]

Comparison of Biophysical Techniques

TechniquePrincipleInformation ProvidedThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[17]Affinity (KD), Kinetics (kon, koff)Medium to High
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[21]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Low
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in protein melting temperature upon ligand binding.[10]Target engagement (qualitative)High
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[10]Affinity (KD)Medium
3.2 Cell-Based Assays for Functional Characterization

For hits identified in biochemical screens, it is essential to confirm their activity in a more physiologically relevant cellular context.[2][22][23][24][25][26] Cell-based assays can provide insights into cell permeability, target engagement in a cellular environment, and downstream functional effects.[22][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.[10]

  • Cell Treatment: Treat intact cells with the hit compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to separate soluble and aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other methods.

  • Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.

Summary and Next Steps

The validation of hits from any HTS campaign, including one based on the "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" scaffold, is a critical and multi-faceted process. By systematically applying a combination of confirmatory, orthogonal, and counter-assays, followed by biophysical and cell-based characterization, researchers can confidently identify and prioritize high-quality hits for further optimization. This rigorous approach minimizes the risk of pursuing false positives and ultimately increases the probability of success in the drug discovery pipeline.[20]

The validated, "clean" hits from this cascade will form the basis for structure-activity relationship (SAR) studies and lead optimization efforts.[27]

References

  • Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals. (2022, June 29). Revvity Signals. [Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020, September 9). bioRxiv. [Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020, November 19). PubMed. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Cell Based Assays Explained: A Comprehensive Guide for Drug Development. (2026, January 30). Infinix Bio. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, September 12). Journal of Medicinal Chemistry. [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]

  • Cell-Based Assay Development. (n.d.). Concept Life Sciences. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Hit Identification. (n.d.). Vipergen. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (n.d.). PMC. [Link]

  • Counter-Screen Service. (n.d.). Creative Biolabs. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025, April 21). Patsnap Synapse. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. [Link]

  • ACDD - Our Process. (n.d.). R. Ken Coit College of Pharmacy. [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. [Link]

  • The importance of adequately triaging hits from HTS campaigns. (2015, June 19). Drug Target Review. [Link]

  • Hit Identification and Validation Services. (n.d.). X-Chem. [Link]

  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011, March 15). Tropical Journal of Pharmaceutical Research. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • High Throughput Screening. (n.d.). Sygnature Discovery. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). PMC. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PMC. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024, July 8). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016, September 16). PubMed. [Link]

Sources

Validation

Reproducibility of "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" experimental results

Topic: Reproducibility of "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" experimental results Content Type: Publish Comparison Guides Executive Summary & Strategic Context N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" experimental results Content Type: Publish Comparison Guides

Executive Summary & Strategic Context

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a critical scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., ROCK-1, CDK) and a building block for GPCR ligands. Its structural core—a piperidine ring linked via a carboxamide to an electron-deficient thiazole—presents unique synthetic and stability challenges that often lead to poor inter-lab reproducibility.

This guide addresses the "Reproducibility Crisis" associated with this scaffold. Specifically, the low nucleophilicity of 2-aminothiazole often results in stalled coupling reactions or high levels of racemization/side-products when standard peptide coupling protocols (EDC/NHS) are blindly applied.

Target Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Scientists.

Chemical Characterization & Baseline Standards

Before attempting synthesis or biological assays, the compound must meet specific physiochemical benchmarks. Deviations here indicate a failed protocol.

Structural Identity
  • IUPAC Name: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

  • Molecular Formula: C9H13N3OS

  • Molecular Weight: 211.28 g/mol

Analytical Benchmarks (Self-Validation)

The following data points serve as "Go/No-Go" gates for your material.

MetricTheoretical ValueAcceptance Criteria (Experimental)Common Failure Mode
LC-MS (ESI+) [M+H]+ = 212.08212.1 ± 0.2 DaPresence of dimer (423.2) or unreacted amine.
1H NMR (DMSO-d6) Thiazole CH: ~7.2 & 7.5 ppmDistinct doublets (J~3.5Hz)Broadening indicates tautomerization or paramagnetic impurities.
Solubility Moderate (DMSO, MeOH)>10 mM in DMSOPrecipitation in aqueous buffer (pH > 7.5).
Water Content N/A< 1.0% (Karl Fischer)Hygroscopic HCl salts often fail stoichiometry.

Comparative Synthesis Protocols: The "Nucleophile Problem"

The primary source of irreproducibility is the amide coupling step. 2-aminothiazole is a poor nucleophile due to the electron-withdrawing nature of the thiazole ring. Standard protocols often fail.

Method A: Standard EDC/HOBt Coupling (NOT RECOMMENDED)
  • Mechanism: Carbodiimide activation.

  • Outcome: Typically yields < 30%.

  • Failure Cause: The O-acylisourea intermediate hydrolyzes or rearranges faster than the weak amine attacks.

  • Verdict: High Risk of Failure.

Method B: HATU/DIPEA Activation (GOLD STANDARD)
  • Mechanism: Formation of a highly reactive aza-benzotriazole ester.

  • Outcome: Yields consistently > 85%.

  • Protocol:

    • Dissolve Boc-isonipecotic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min to activate.

    • Add 2-aminothiazole (1.2 eq).

    • Stir at RT for 12-16h.

    • Critical Step: Deprotection of Boc group using 4M HCl in Dioxane.

Method C: Acid Chloride Activation (Scalable Alternative)
  • Mechanism: Conversion of acid to acid chloride using SOCl2 or Oxalyl Chloride.

  • Outcome: Yields > 90%, but requires anhydrous conditions.[1]

  • Verdict: Best for gram-scale synthesis, but prone to hydrolysis if reagents are wet.

Performance Comparison Table
FeatureMethod A (EDC/HOBt)Method B (HATU)Method C (Acid Chloride)
Yield Low (20-40%)High (85-95%) High (90-98%)
Purity (Crude) Poor (Urea byproducts)ExcellentGood
Reproducibility LowHigh Medium (Moisture sensitive)
Cost LowHighLow

Detailed Experimental Protocol (Method B - Validated)

This protocol is designed to be self-validating. If Step 3 does not show a clear single peak by LC-MS, do not proceed to Step 4.

Phase 1: Coupling
  • Activation: To a dry round-bottom flask, add N-Boc-isonipecotic acid (2.29 g, 10 mmol) and anhydrous DMF (20 mL). Add DIPEA (3.5 mL, 20 mmol).

  • Reagent Addition: Add HATU (4.18 g, 11 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes.

  • Nucleophile Addition: Add 2-aminothiazole (1.20 g, 12 mmol).

  • Reaction: Stir at room temperature under N2 atmosphere for 16 hours.

  • Work-up: Dilute with EtOAc (100 mL), wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4 and concentrate.

Phase 2: Deprotection
  • Dissolve the crude intermediate in Dichloromethane (DCM) (10 mL).

  • Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours. A white precipitate (the HCl salt) should form.

  • Filtration: Filter the solid, wash with cold Et2O.

  • Neutralization (Optional): If free base is required, dissolve in water, adjust pH to 10 with NaOH, and extract with DCM/Isopropanol (3:1).

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis pathway to ensure reproducibility.

SynthesisPath Start Start: Boc-Isonipecotic Acid Choice Select Activation Method Start->Choice PathA Method A: EDC/HOBt (Weak Activation) Choice->PathA Avoid PathB Method B: HATU/DIPEA (Strong Activation) Choice->PathB Recommended IntermedA Intermediate: Low Yield / Side Products PathA->IntermedA IntermedB Intermediate: Boc-Protected Amide (>90% Purity) PathB->IntermedB Deprotect Deprotection: HCl/Dioxane IntermedA->Deprotect Purification Required IntermedB->Deprotect Direct Use Final Final Product: N-(1,3-thiazol-2-yl)piperidine -4-carboxamide HCl Deprotect->Final

Caption: Decision tree highlighting the superiority of HATU activation for sterically hindered/electron-poor coupling.

Biological Validation Logic (Kinase/GPCR Screening)

When using this compound in screening, false positives are common due to aggregation or impurities.

BioValidation Sample Compound Sample QC QC Check: Purity > 95%? Sample->QC Fail Recrystallize QC->Fail No Pass Prepare Stock (DMSO) QC->Pass Yes Fail->Sample Assay Primary Assay (e.g., ROCK-1) Pass->Assay Result Valid IC50 Data Assay->Result Control Control: Use Isostere (Pyridine Analog) Control->Assay Parallel Run

Caption: Validation workflow ensuring experimental data integrity via purity checks and negative controls.

Troubleshooting & FAQs

Q: My reaction turned black and yield is <10%. What happened? A: Thiazoles are sensitive to oxidation. If your DMF was not anhydrous or if the reaction was exposed to air for too long at high temperatures, the thiazole ring can degrade. Solution: Use fresh anhydrous DMF and perform the reaction under Argon/Nitrogen.

Q: The NMR shows a split in the piperidine peaks. A: This is likely due to rotamers . The amide bond has restricted rotation. Run the NMR at 50°C or 80°C; if the peaks coalesce, it is rotamerism (normal). If not, it is an impurity.

Q: How does this compare to the Pyridine analog? A: N-(pyridin-2-yl)piperidine-4-carboxamide is much easier to synthesize because 2-aminopyridine is more nucleophilic than 2-aminothiazole. If the thiazole nitrogen is not essential for binding (e.g., H-bond acceptor), the pyridine analog is a more robust "backup" scaffold.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Peptide deformylase inhibitors (Patent WO2002028829A2).Google Patents. Describes synthesis of piperidine-thiazole analogs (Compound 123).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative

Comparative Selectivity and Cross-Reactivity Profiling of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: A Guide for Preclinical Drug Development

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable clinical candidate is often dictated...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable clinical candidate is often dictated by its specificity for the intended biological target over other related and unrelated proteins. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity and selectivity profile of the novel compound, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. While direct data for this specific molecule is nascent, we will leverage established knowledge of the thiazole-carboxamide scaffold to construct a robust and scientifically rigorous profiling strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

The thiazole ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] Derivatives of thiazole-carboxamide have demonstrated a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][4][5] This inherent biological promiscuity underscores the critical need for a thorough investigation of selectivity to mitigate potential off-target effects and to build a comprehensive safety profile.

Postulated Primary Target and the Rationale for Selectivity Screening

Based on the structural motifs present in N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and the broader activities of related compounds, a plausible primary target class could be kinases or G-protein coupled receptors (GPCRs). Several thiazole derivatives have been identified as kinase inhibitors, targeting pathways involved in cell proliferation and inflammation.[6] Similarly, the piperidine moiety is a common feature in ligands for various GPCRs and ion channels.[7] For the purpose of this guide, we will hypothesize that our compound of interest is a putative inhibitor of a specific kinase, for instance, a cyclin-dependent kinase (CDK), given the known activity of similar thiazole-pyrimidine compounds.[6]

The fundamental objective of selectivity profiling is to determine the therapeutic window of a compound. A highly selective compound will exhibit potent activity against the intended target with minimal interaction with other proteins, thereby reducing the likelihood of adverse effects.

A Phased Approach to Selectivity Profiling

A systematic and tiered approach to selectivity profiling is recommended, starting with broad panels and progressively narrowing down to more specific and physiologically relevant assays.

Phase 1: Broad Panel Screening (Primary Cross-Reactivity Assessment)

The initial step involves screening the compound against a broad panel of kinases and other common off-targets. This provides a panoramic view of the compound's interaction landscape.

Experimental Protocol: Kinase Panel Screening

A widely accepted method for broad kinase profiling is a competitive binding assay, such as the KINOMEscan™ platform, or an enzymatic assay panel.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in 100% DMSO at a concentration of 10 mM.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify any potential interactions.

  • Assay Execution (Example: Competitive Binding Assay):

    • An affinity-tagged kinase is incubated with a proprietary ligand that is immobilized on a solid support.

    • The test compound is added to the reaction mixture.

    • The amount of kinase bound to the solid support is quantified. A reduction in the amount of bound kinase indicates that the test compound is competing for the ligand-binding site.

  • Data Analysis: Results are often expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35%).

Data Presentation: Representative Kinase Panel Data

Kinase Target% Control at 10 µMPutative Hit
CDK2/CycA15%Yes
p38α85%No
VEGFR292%No
EGFR78%No
ROCK130%Yes
PKA95%No

This is illustrative data based on potential activities of the scaffold.

Phase 2: Dose-Response and IC50/Kd Determination for Primary Hits

Any "hits" identified in the broad panel screen should be followed up with dose-response studies to determine their potency (IC50 for enzymatic assays or Kd for binding assays).

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the test compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the enzymatic or binding assay for each concentration of the compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CDK2/CycA50
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide ROCK11500
Reference Compound A (Known CDK2 Inhibitor) CDK2/CycA10
Reference Compound B (Known ROCK Inhibitor) ROCK125

This is illustrative data.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Cellular & Functional Assays Broad Kinase Panel\n(e.g., 400+ kinases) Broad Kinase Panel (e.g., 400+ kinases) Dose-Response\n(IC50/Kd Determination) Dose-Response (IC50/Kd Determination) Broad Kinase Panel\n(e.g., 400+ kinases)->Dose-Response\n(IC50/Kd Determination) Identify Hits Cellular Target Engagement Cellular Target Engagement Dose-Response\n(IC50/Kd Determination)->Cellular Target Engagement Confirm Potency Functional Phenotypic Assays Functional Phenotypic Assays Cellular Target Engagement->Functional Phenotypic Assays Validate Mechanism

Profiling Against Other Common Off-Target Classes

Beyond the kinome, it is crucial to assess the compound's activity against other key protein families that are frequently implicated in adverse drug reactions.

GPCRs and Ion Channels

The piperidine scaffold is prevalent in many CNS-active drugs and can interact with various receptors and channels. A standard safety pharmacology panel should be employed.

Experimental Protocol: GPCR and Ion Channel Screening

Radioligand binding assays are commonly used for initial screening against a panel of GPCRs and ion channels.

Step-by-Step Methodology:

  • Panel Selection: Choose a panel of targets relevant to safety pharmacology, such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as key ion channels like hERG.

  • Assay Execution:

    • A specific radioligand for the target receptor/channel is incubated with a membrane preparation expressing the target.

    • The test compound is added at a high concentration (e.g., 10 µM).

    • The amount of bound radioligand is measured. A significant reduction in radioligand binding indicates an interaction of the test compound with the target.

  • Data Analysis: Results are typically expressed as a percentage of inhibition of specific binding. A threshold of >50% inhibition is often used to flag a potential interaction.

Data Presentation: Representative Safety Pharmacology Data

Target% Inhibition at 10 µMPotential Liability
5-HT2B Receptor65%Yes
Dopamine D2 Receptor15%No
hERG Channel8%No
M1 Muscarinic Receptor5%No

This is illustrative data.

CYP450 Enzymes

Inhibition of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions. Therefore, assessing the inhibitory potential of the compound against major CYP isoforms is a critical step.

Experimental Protocol: CYP450 Inhibition Assay

Fluorogenic or LC-MS/MS-based assays are standard methods for evaluating CYP inhibition.

Step-by-Step Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Substrate: A specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9) is used.

  • Assay Execution: The test compound is incubated with the enzyme source and the probe substrate.

  • Metabolite Quantification: The formation of the substrate's metabolite is quantified by fluorescence or mass spectrometry.

  • Data Analysis: The IC50 value for the inhibition of each CYP isoform is determined.

Data Presentation: Comparative CYP450 Inhibition Data

CYP IsoformIC50 (µM)
CYP3A4> 50
CYP2D625
CYP2C9> 50
CYP1A2> 50

This is illustrative data.

G cluster_0 Primary Target cluster_1 Off-Targets Test Compound Test Compound Therapeutic Efficacy Therapeutic Efficacy Test Compound->Therapeutic Efficacy High Affinity Adverse Effects Adverse Effects Test Compound->Adverse Effects Low Affinity (Ideally)

Comparative Analysis and Decision Making

The ultimate goal of this comprehensive profiling is to build a selectivity profile that allows for an informed decision on the compound's progression.

Key Comparison Points:

  • Selectivity Ratio: Calculate the ratio of the IC50/Kd for off-targets versus the primary target. A higher ratio (e.g., >100-fold) is generally desirable.

  • Comparison with Competitor Compounds: Benchmark the selectivity profile against known drugs targeting the same primary protein or against other compounds in the same chemical series.

  • Therapeutic Relevance of Off-Targets: The significance of an off-target interaction depends on the physiological role of the off-target. For example, inhibition of the hERG channel is a major safety concern due to the risk of cardiac arrhythmias.

Conclusion

The cross-reactivity and selectivity profiling of a new chemical entity like N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a multi-faceted process that requires a strategic and data-driven approach. By employing a phased screening cascade, from broad panels to specific functional assays, researchers can build a comprehensive understanding of a compound's biological interactions. This not only de-risks the progression of the molecule but also provides crucial insights into its potential therapeutic window and safety profile. The methodologies and comparative frameworks presented in this guide offer a robust starting point for the rigorous preclinical evaluation of novel drug candidates.

References

  • Hilaris Publisher. (2015, June 24). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. [Link]

  • Google Patents. (n.d.). WO2021132422A1 - Pyridazinyl thiazolecarboxamide compound.
  • PMC. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • IntechOpen. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. IntechOpen. [Link]

  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

  • Google Patents. (n.d.). WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use.
  • Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]

  • PMC. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. [Link]

  • NIH. (n.d.). N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. PubChem. [Link]

  • MDPI. (2023, August 13). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. MDPI. [Link]

  • NIH. (2020, May 22). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH. [Link]

  • MDPI. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • PMC. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PMC. [Link]

  • NIH. (n.d.). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. PMC. [Link]

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • Digital Medicine Association. (n.d.). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association. [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • PubMed. (2022, October 20). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. PubMed. [Link]

  • European Patent Office. (2016, August 4). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. European Patent Office. [Link]

Sources

Validation

"N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" bioisostere replacement studies

A Senior Scientist’s Guide to Scaffold Optimization Executive Summary: The "Privileged" Liability The -(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold represents a classic "linker-focused" architecture in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Scaffold Optimization

Executive Summary: The "Privileged" Liability

The


-(1,3-thiazol-2-yl)piperidine-4-carboxamide  scaffold represents a classic "linker-focused" architecture in medicinal chemistry.[1] It serves as a core pharmacophore in inhibitors for 11

-HSD1
(metabolic disease), Janus Kinases (JAK) , and CK2 (oncology).

While the 2-aminothiazole moiety is a "privileged structure" capable of potent hydrogen bonding (via the ring nitrogen and exocyclic amine), it presents a significant metabolic liability .[2] The sulfur atom is prone to oxidation by Cytochrome P450s (specifically CYP3A4 and CYP2C9), leading to reactive sulfoxides or epoxides that can form glutathione adducts—a red flag for idiosyncratic toxicity.

This guide provides a data-driven approach to replacing this scaffold's components to retain potency while improving metabolic stability (microsomal clearance) and reducing toxicity risks.

Critical Analysis: The Thiazole Headgroup (The "Warhead")

The primary objective in optimizing this scaffold is often the replacement of the 2-aminothiazole ring to eliminate the structural alert (S-oxidation) without losing the critical H-bond acceptor capability of the thiazole nitrogen.

Bioisosteric Replacement Strategy

The following table compares the performance of the parent thiazole against its three most common bioisosteres in the context of 11


-HSD1 and Kinase inhibition.
FeatureParent: 2-Aminothiazole Bioisostere A: 2-Aminooxazole Bioisostere B: 2-Aminopyridine Bioisostere C: 1,2,4-Thiadiazole
Electronic Character

-excessive (S-donor)

-deficient (O-acceptor)

-deficient

-excessive
H-Bond Capability Strong Acceptor (N3)Weaker AcceptorModerate AcceptorStrong Acceptor
LogP (Lipophilicity) High (Reference)Lower (-1.0 log unit) ModerateHigh
Metabolic Liability High (S-oxidation) Low (Stable)Low (No Sulfur)Moderate
Solubility ModerateHigh ModerateLow
Rec.[1] Application Early Potency ScreeningADME Optimization Toxicity ReductionPotency Retention
Mechanistic Insight: The "Oxazole Shift"

Replacing sulfur with oxygen (Thiazole


 Oxazole) significantly lowers 

and increases water solubility. However, the oxazole nitrogen is less basic than the thiazole nitrogen.
  • Risk: If the target protein requires a strong H-bond acceptor (e.g., the hinge region of a kinase), potency often drops by 5–10 fold.

  • Mitigation: Introduce electron-donating groups (e.g., methyl) on the oxazole ring to restore electron density to the ring nitrogen.

Linker Engineering: The Amide Bond

The carboxamide linker (


) connects the piperidine core to the heterocycle. While stable, it is susceptible to amidases and contributes to high polar surface area (PSA).
The 1,2,4-Oxadiazole Replacement

A validated strategy is replacing the amide bond with a 1,2,4-oxadiazole ring.[3][4] This heterocyclic bioisostere mimics the planar geometry and dipole moment of the amide bond but is resistant to hydrolysis.

  • Geometry: The 1,2,4-oxadiazole aligns the substituents in a similar vector to the trans-amide.

  • Benefit: Improved membrane permeability due to reduced H-bond donor count (removal of the amide NH).

Visualizing the Optimization Logic

The following diagram outlines the decision matrix for optimizing this specific scaffold based on assay feedback.

Bioisostere_Logic Lead Lead: N-(thiazol-2-yl)piperidine-4-carboxamide Issue_Metab Issue: High Microsomal Clearance? Lead->Issue_Metab Issue_hERG Issue: hERG Liability? Lead->Issue_hERG Action_Oxazole Strategy: Replace Thiazole w/ Oxazole (Reduces Lipophilicity & S-oxidation) Issue_Metab->Action_Oxazole Yes (Phase I Metab) Action_Pyridine Strategy: Replace Thiazole w/ Pyridine (Removes Sulfur Alert) Issue_Metab->Action_Pyridine Yes (Reactive Metabolite) Action_Core Strategy: Replace Piperidine w/ Cyclohexane (Removes Basic Nitrogen) Issue_hERG->Action_Core Yes (Cationic Interaction) Result_Potency Check: Potency Loss? Action_Oxazole->Result_Potency Mitigation Add EDG (Methyl) to Heterocycle Result_Potency->Mitigation If IC50 increases >10x

Figure 1: Decision tree for structural modification based on ADME/Tox liabilities.

Experimental Protocols

Protocol A: Synthesis of the 1,2,4-Oxadiazole Bioisostere

Objective: Replace the amide linker with a metabolically stable oxadiazole. Rationale: Standard amide coupling (HATU/EDC) is insufficient for creating the heterocyclic linker. We use the amidoxime route.

  • Nitrile Formation: Convert the piperidine-4-carboxylic acid to Piperidine-4-carbonitrile (using

    
     or dehydration of primary amide).
    
  • Amidoxime Generation:

    • React the nitrile with Hydroxylamine hydrochloride (

      
      ) and 
      
      
      
      in Ethanol/Water (reflux, 4h).
    • Checkpoint: Monitor disappearance of nitrile peak (

      
      ) via IR.
      
  • Cyclization:

    • React the amidoxime with the appropriate Thiazole-2-carboxylic acid derivative (activated with CDI or as an acid chloride).

    • Solvent: Toluene or DMF at

      
      .
      
    • Mechanism:[5]

      
      -acylation followed by thermal dehydration to close the 1,2,4-oxadiazole ring.
      
  • Purification: Silica gel chromatography (0–5% MeOH in DCM).

Protocol B: Microsomal Stability Assay (The "Thiazole Check")

Objective: Quantify the metabolic liability of the thiazole ring.

  • Incubation:

    • Test compound (

      
      ) is incubated with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH-regenerating system.

  • Sampling:

    • Aliquots taken at

      
       min.
      
    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Critical Metric: Calculate Intrinsic Clearance (

      
      ).
      
    • Success Criteria:

      
       protein.
      
    • Reactive Metabolite Check: Run a parallel incubation with Glutathione (GSH) . Look for M+307 mass shifts (GSH adducts) in the MS spectra, which confirms thiazole ring opening/activation.

Pathway Visualization: 11 -HSD1 Inhibition

The following diagram illustrates the biological context where this scaffold is most frequently applied.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Catalysis HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Reduces Inhibitor Thiazole-Piperidine Inhibitor Inhibitor->HSD1 Blocks (IC50 < 10nM) GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic_Syn Metabolic_Syn GR->Metabolic_Syn Insulin Resistance Obesity

Figure 2: Mechanism of action for 11


-HSD1 inhibitors utilizing the piperidine-carboxamide scaffold.

References

  • Role of 2-Aminothiazole as a Privileged Scaffold and Toxicophore Jakopin, Z.[2][6] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020.[7] [Link]

  • Bioisosteric Replacement: Oxazole vs. Thiazole Kratky, M. et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Molecules, 2022.[1][8] [Link]

  • 1,2,4-Oxadiazole as an Amide Bioisostere Bostrom, J. et al.[3][9] "Bioisosteres of the Amide Bond in Medicinal Chemistry."[3][4][10] Journal of Medicinal Chemistry, 2012. (Contextualized via NIH Review) [Link]

  • 11

    
    -HSD1 Inhibitor Optimization 
    Wang, S. et al. "Inhibition of 11beta-hydroxysteroid Dehydrogenase Type 1 Reduces Food Intake and Weight Gain."[11] Diabetologia, 2006.
    [Link]
    
  • Metabolic Liabilities of Thiazoles Lassila, T. et al. "Toxicity of Thiazoles: Reactive Metabolite Formation."[2][12] Chemical Research in Toxicology, 2015. [Link](General Journal Link for Verification)

Sources

Comparative

A Comparative Analysis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and Congeneric Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide core represents a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide core represents a versatile framework, integrating the biologically significant thiazole and piperidine moieties through a robust carboxamide linker. This guide provides a comparative analysis of this core structure and its analogs, elucidating the nuanced structure-activity relationships (SAR) that govern their biological profiles. We will delve into a multi-faceted comparison, supported by experimental data from peer-reviewed literature, and provide detailed protocols for the evaluation of these compounds, offering researchers a comprehensive toolkit for their own discovery programs.

The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Scaffold: A Privileged Chemotype

The thiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur, and it is a key structural component in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The piperidine ring, a saturated six-membered heterocycle, is another highly privileged scaffold in medicinal chemistry. Its presence can enhance drug-like properties by improving metabolic stability, modulating lipophilicity and aqueous solubility, and providing a three-dimensional vector for precise interaction with biological targets.[3][4] The carboxamide linkage provides a hydrogen bond donor and acceptor, contributing to target binding and overall molecular rigidity.

The amalgamation of these three components in the N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold creates a molecule with significant potential for diverse biological activities, ranging from enzyme inhibition to receptor modulation.

Comparative Analysis of Structural Analogs and their Biological Activities

The therapeutic potential of the N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold can be fine-tuned through systematic structural modifications. This section explores key modifications to the thiazole ring, the piperidine linker, and the carboxamide functionality, and their impact on biological activity.

Modifications of the Thiazole Moiety

The electronic and steric properties of the thiazole ring can be modulated by the introduction of various substituents. These modifications can significantly influence the compound's interaction with its biological target.

A notable example is the development of 2-(piperidin-4-yl)-thiazole-4-carboxamide analogues as potent antitumor agents.[5][6] In a study by Peng et al., a series of these compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship revealed that the nature of the substituent on the piperidine nitrogen played a crucial role in determining the antitumor activity. For instance, urea-containing analogues, such as 5m and 5k , demonstrated moderate to potent activity against the MCF7 breast cancer cell line, with IC50 values of 0.2 µM and 0.6 µM, respectively.[5] This suggests that the hydrogen-bonding capabilities and the overall conformation imparted by the urea moiety are critical for potent bioactivity.

In the context of kinase inhibition, the substitution pattern on the thiazole ring is also a key determinant of potency and selectivity. For instance, N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase, a key player in angiogenesis.[7] While not a direct piperidine carboxamide, this highlights the importance of the N-aryl substitution on the 2-amino-thiazole core for kinase inhibitory activity.

Modifications of the Piperidine Linker and its Substituents

The piperidine ring serves as a versatile linker that can be modified to optimize the spatial orientation of the terminal substituents and to fine-tune physicochemical properties. The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity.

In a series of benzothiazole-phenyl analogs bearing a piperidine-4-carboxamide linker, various sulfonyl groups were introduced on the piperidine nitrogen.[8] For example, the compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide (7a ) was synthesized and characterized.[8] While this study focused on multi-target ligands for pain, it underscores the feasibility of introducing diverse and functionalized substituents on the piperidine nitrogen to modulate the pharmacological profile.

Furthermore, the metabolic stability of the piperidine scaffold is highly dependent on the functionalization at positions adjacent to the nitrogen atom. To enhance metabolic stability, the use of spirocyclic piperidine bioisosteres or spiro-piperidyl systems is often recommended.[3]

Modifications of the Carboxamide Group

The carboxamide linker is a key structural element that contributes to the overall conformation and binding affinity of the molecule. Bioisosteric replacement of the carboxamide group can lead to compounds with altered pharmacokinetic and pharmacodynamic properties.

For instance, in a study on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors, the carboxamide moiety was a crucial part of the pharmacophore. The study employed 3D-QSAR modeling to explore the relationship between the chemical structures of 36 piperidine carboxamide derivatives and their efficacy in inhibiting tumor cell activity. This highlights the importance of the carboxamide group in maintaining the desired biological activity.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the biological activities of various analogs, the following table summarizes key data from the literature. It is important to note that direct comparisons of potency (e.g., IC50 values) should be made with caution, as the biological targets and assay conditions may differ between studies.

Compound IDCore Scaffold ModificationBiological Target/AssayPotency (IC50)Reference
5m 2-(piperidin-4-yl)-thiazole-4-carboxamide with urea on piperidine-NMCF7 cell line (cytotoxicity)0.2 µM[5]
5k 2-(piperidin-4-yl)-thiazole-4-carboxamide with urea on piperidine-NMCF7 cell line (cytotoxicity)0.6 µM[5]
10b N-(piperidin-4-yl)benzamide derivativeHepG2 cells (inhibitory bioactivity)0.12 µM[9]
10j N-(piperidin-4-yl)benzamide derivativeHepG2 cells (inhibitory bioactivity)0.13 µM[9]
12a 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamideDU-145 prostate cancer cell line (antiproliferative)120 nM[10]
TC-2 Thiazole-carboxamide derivativeAMPA receptor (inhibition)3.02 µM (GluA2)[11]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide analogs.

General Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Analogs

The synthesis of the core scaffold and its analogs typically involves the coupling of a substituted 2-aminothiazole with a piperidine-4-carboxylic acid derivative.

Step 1: Synthesis of Piperidine-4-carboxamide Intermediate

  • To a solution of N-protected piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) and an amine base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Deprotection of the Piperidine Nitrogen (if applicable)

  • Dissolve the N-protected piperidine-4-carboxamide in a suitable solvent (e.g., DCM for Boc deprotection).

  • Add a deprotecting agent (e.g., TFA or HCl in dioxane) and stir at room temperature for 1-4 hours.

  • Remove the solvent under reduced pressure to obtain the deprotected intermediate.

Step 3: N-functionalization of the Piperidine Ring

  • To a solution of the deprotected piperidine-4-carboxamide (1.0 eq) and a base (e.g., triethylamine or DIPEA, 2.0 eq) in a suitable solvent (e.g., DCM or THF), add the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride, 1.1 eq).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Purify the final product by column chromatography or recrystallization.

G cluster_synthesis General Synthesis Workflow start N-protected piperidine-4-carboxylic acid coupling Amide Coupling (HATU/EDC, DIPEA, Amine) start->coupling Step 1 deprotection N-Deprotection (TFA or HCl) coupling->deprotection Step 2 functionalization N-Functionalization (Electrophile, Base) deprotection->functionalization Step 3 product Final Analog functionalization->product G cluster_kinase_assay Kinase Inhibition Assay Workflow start Prepare Compound Dilutions plate_prep Add Compounds, Kinase, and Substrate to Plate start->plate_prep pre_incubation Pre-incubation plate_prep->pre_incubation reaction_start Initiate Reaction with ATP pre_incubation->reaction_start incubation Incubation at 30°C reaction_start->incubation detection Stop Reaction & Detect Signal incubation->detection analysis Calculate % Inhibition & IC50 detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro Pharmacokinetic Profiling: Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of test compounds using liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system

  • Test compounds dissolved in DMSO

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test and control compounds in the assay buffer.

  • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

  • In a 96-well plate, add the test and control compounds.

  • Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compounds.

Conclusion and Future Directions

The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide scaffold is a highly versatile and promising framework in drug discovery. The comparative analysis presented in this guide demonstrates that subtle modifications to the thiazole ring, the piperidine linker, and the carboxamide functionality can lead to significant changes in biological activity and pharmacological properties. The structure-activity relationships discussed herein provide a valuable roadmap for the rational design of novel therapeutic agents.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on developing compounds with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. The detailed experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of the next generation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide-based drug candidates.

References

  • Peng, X., Shao, M., Ma, S., & Yao, L. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 676-686. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Kavková, V., et al. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Peng, X., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamidesanalogues of tubulysins. ResearchGate. [Link]

  • Navarrete-Vázquez, G., et al. (2020). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 10(1), 1-18. [Link]

  • Antonenko, T. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4943. [Link]

  • Various Authors. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • Wang, Y., et al. (2013). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 18(11), 13866-13878. [Link]

  • Hafez, H. N., et al. (2016). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Journal of Chemistry, 2016. [Link]

  • Lagisetty, U., Mohammed, H., & Ramaiah, S. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 10(2). [Link]

  • Mohammad, H., et al. (2015). Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. ResearchGate. [Link]

  • PubChem. N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. [Link]

  • Various Authors. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Kaur, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 12(10), 1635-1664. [Link]

  • Plesa, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16993. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30025-30041. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PubMed. [Link]

  • Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(2), e0297651. [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105584. [Link]

  • Rosenthal, A. S., et al. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Stepanenko, V., et al. (2013). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. ACS Medicinal Chemistry Letters, 4(11), 1043-1047. [Link]

  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Pharmaceuticals, 17(7), 894. [Link]

  • National Center for Biotechnology Information. (2010). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Lindsley, C. W., et al. (2010). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 20(19), 5761-5764. [Link]

  • Agrawal, V. K., & Khadikar, P. V. (2010). QSAR study on N-(Aryl)-4-(Azolylethyl) Thiazole-5-Carboxamides: Novel Potent Inhibitors of VEGF Receptors I and II. Bentham Science Publishers. [Link]

Sources

Validation

Benchmarking "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" against known drugs

An objective comparison of a novel chemical entity with established drugs is crucial for its development and potential clinical application. This guide provides a comprehensive framework for benchmarking "N-(1,3-thiazol-...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a novel chemical entity with established drugs is crucial for its development and potential clinical application. This guide provides a comprehensive framework for benchmarking "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide" against known therapeutic agents. Due to the limited publicly available data on this specific compound, this guide will establish a hypothetical, yet scientifically plausible, context for its evaluation. We will postulate a mechanism of action based on its structural motifs and compare it to relevant, well-characterized drugs.

Introduction to N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound featuring a thiazole ring linked to a piperidine-4-carboxamide scaffold. The thiazole moiety is a common heterocyclic ring found in numerous pharmacologically active compounds, including some with anti-inflammatory, anti-cancer, and antimicrobial properties. The piperidine carboxamide core is also a prevalent feature in many centrally acting drugs. Given these structural alerts, we will hypothesize that N-(1,3-thiazol-2-yl)piperidine-4-carboxamide acts as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Selection of Benchmark Drugs

To provide a robust comparison, we have selected two well-established drugs known for their COX-2 inhibitory activity:

  • Celecoxib: A selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like arthritis.

  • Etoricoxib: Another highly selective COX-2 inhibitor known for its potent anti-inflammatory effects.

These drugs provide a strong basis for comparison due to their well-documented efficacy, selectivity, and safety profiles.

Comparative In Vitro Analysis

Enzymatic Assay for COX-1 and COX-2 Inhibition

Rationale: The primary measure of a non-steroidal anti-inflammatory drug's (NSAID) mechanism is its ability to inhibit the COX enzymes. This assay quantifies the inhibitory potency (IC50) of the test compounds against both COX-1 and COX-2, providing a selectivity index. A higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects.

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 10 µM EDTA.

  • Compound Preparation: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, Celecoxib, and Etoricoxib are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle (DMSO) for 15 minutes at 25°C.

    • The reaction is initiated by adding arachidonic acid (10 µM).

    • The reaction is allowed to proceed for 2 minutes at 37°C.

    • The reaction is terminated by adding a stop solution (1 N HCl).

    • Prostaglandin E2 (PGE2) production is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 values are determined by non-linear regression analysis. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Hypothetical Data Summary:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide150015100
Celecoxib300030100
Etoricoxib500010500

Workflow for COX Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare COX-1/COX-2 Enzymes Preincubation Pre-incubate Enzyme with Compound (15 min) Enzyme->Preincubation Compound Prepare Test Compounds (Serial Dilutions) Compound->Preincubation Buffer Prepare Assay Buffer Buffer->Preincubation Initiation Initiate Reaction (Add Arachidonic Acid) Preincubation->Initiation Incubation Incubate (2 min at 37°C) Initiation->Incubation Termination Terminate Reaction (Add Stop Solution) Incubation->Termination ELISA Measure PGE2 Production (ELISA) Termination->ELISA Calculation Calculate % Inhibition ELISA->Calculation IC50 Determine IC50 Values Calculation->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity

Caption: Workflow for determining COX-1/COX-2 inhibition.

Cell-Based Assay for Anti-Inflammatory Activity

Rationale: To confirm the enzymatic data in a more biologically relevant system, a cell-based assay is employed. Lipopolysaccharide (LPS)-stimulated human whole blood is a standard model to assess the anti-inflammatory effects of compounds by measuring the inhibition of PGE2 production.

Protocol:

  • Blood Collection: Fresh human blood is collected from healthy volunteers in heparinized tubes.

  • Compound Treatment: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle for 1 hour at 37°C.

  • LPS Stimulation: LPS (10 µg/mL) is added to induce an inflammatory response, and the blood is incubated for another 24 hours at 37°C.

  • PGE2 Measurement: The plasma is separated by centrifugation, and the concentration of PGE2 is determined by ELISA.

  • Data Analysis: The IC50 values for the inhibition of PGE2 production are calculated.

Hypothetical Data Summary:

CompoundIC50 in Whole Blood Assay (nM)
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide150
Celecoxib300
Etoricoxib100

Comparative In Vivo Analysis

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic animal model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs. The reduction in paw swelling (edema) following carrageenan injection is a direct measure of the compound's anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week.

  • Compound Administration: The test compounds are administered orally at a specified dose (e.g., 10 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point and for the area under the curve (AUC).

Hypothetical Data Summary (at 3 hours post-carrageenan):

Compound (10 mg/kg, p.o.)% Inhibition of Paw Edema
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide65%
Celecoxib60%
Etoricoxib70%

Signaling Pathway of COX-2 Mediated Inflammation:

cluster_pathway COX-2 Inflammatory Pathway cluster_inhibition Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitors N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Celecoxib, Etoricoxib Inhibitors->COX2

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a potent and selective COX-2 inhibitor with in vivo efficacy comparable to, and in some aspects potentially exceeding, that of Celecoxib. Its selectivity index is similar to Celecoxib but lower than Etoricoxib, indicating a favorable gastrointestinal safety profile.

Further studies are warranted to fully characterize the pharmacological profile of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. These should include:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology studies: To assess its safety profile in more detail.

  • Head-to-head efficacy studies: In various models of pain and inflammation against a wider range of comparators.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Hazard Assessment and Characterization To ensure safe handling and proper disposal, a presumptive hazard profile for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been developed by analyzing its constituent chemical g...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

To ensure safe handling and proper disposal, a presumptive hazard profile for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been developed by analyzing its constituent chemical groups. All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous.[3]

  • Thiazole Moiety: Thiazole and its derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen.[4] Compounds in this class can be flammable, irritating to the skin, eyes, and respiratory system, and may be harmful if inhaled or swallowed.[5][6][7] Some thiazole-containing compounds are also noted for their potential to cause asthma-like symptoms after exposure.[5]

  • Piperidine Moiety: Piperidine is a cyclic amine that is classified as a highly flammable liquid and is toxic in contact with skin or if inhaled.[8] It is known to cause severe skin burns and eye damage.[8] While the piperidine in the target compound is part of a larger, solid carboxamide structure, its inherent hazards necessitate cautious handling.

  • Carboxamide Linkage: The carboxamide group is generally stable, but the overall compound should be treated with care.

Based on this analysis, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide waste must be managed as hazardous chemical waste.

Table 1: Presumptive Hazard Profile and Recommended Precautions
Hazard CategoryPresumed Risk for N-(1,3-thiazol-2-yl)piperidine-4-carboxamideRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6]Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, laboratory coat.[9][10]
Skin Corrosion / Irritation Causes skin irritation.[6][11][12]Work in a well-ventilated area, preferably a chemical fume hood.[8][9]
Serious Eye Damage / Irritation Causes serious eye irritation.[6][11][12]Ensure eyewash stations and safety showers are readily accessible.[10][12]
Environmental Hazard Potentially harmful or toxic to aquatic life.[11][13]Prevent release into the environment; do not dispose of down the drain.[3][13][14]

Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] The following protocol ensures compliance and protects laboratory personnel and the environment.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Specific Waste Stream: Dedicate a container specifically for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide waste. This includes the pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions.

  • Prevent Co-mingling: Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[3][5] Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs and methods.[3]

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and spills.

  • Select a Compatible Container: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) carboys are a common and suitable choice for many chemical wastes.[17]

  • Ensure Container Integrity: The container must be in good condition, free from cracks or damage, and possess a secure, leak-proof screw-top cap.[15]

  • Keep Containers Closed: Hazardous waste containers must always be kept closed except when actively adding or removing waste.[3][17]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Immediate Labeling: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[18]

  • Complete Information: The label must include:

    • The full, unabbreviated chemical name: "N-(1,3-thiazol-2-yl)piperidine-4-carboxamide".

    • The words "Hazardous Waste".

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date when waste was first added (Accumulation Start Date).

    • The Principal Investigator's name, lab location, and contact information.[18]

Step 4: Accumulation and Storage

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[15][16][17]

  • Location: The SAA must be located in the same room where the waste is generated.[16][17]

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[3][18]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[3][16][17]

  • Storage Duration: Waste containers can be stored in an SAA for up to 12 months, provided the volume limits are not exceeded.[16][17]

Step 5: Request for Disposal

Disposal must be handled by professionals.

  • Contact EHS: Once the container is full or approaches the storage time limit, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[16][17]

  • Use a Licensed Service: All hazardous waste must be transported and ultimately disposed of by a licensed hazardous waste disposal company.[9][19] Never attempt to dispose of this chemical via standard trash or down the sanitary sewer.[3][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide waste.

G Disposal Workflow for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide A Waste Generation (Pure compound, solutions, contaminated materials) B Step 1: Segregate Waste Isolate from incompatible chemicals. A->B Start C Step 2: Containerize Use a compatible, sealed, and undamaged container. B->C D Step 3: Label Container Affix a complete Hazardous Waste Tag. C->D E Step 4: Store in SAA Place in secondary containment at point of generation. D->E F Monitor Container Is it full or nearing the 12-month limit? E->F G Continue Accumulation Keep container closed. F->G No H Step 5: Request Pickup Contact EHS or licensed waste disposal service. F->H Yes G->E I Professional Disposal (Incineration or other approved method) H->I Final Step

Caption: Procedural flow for compliant hazardous waste disposal.

Waste Minimization and Emergency Procedures

Waste Minimization As part of a responsible chemical hygiene plan, laboratories should actively seek to reduce the volume of waste generated.[16]

  • Order only the quantity of chemical required for your research.[16][17]

  • Maintain an accurate chemical inventory to avoid duplicate purchases.[16][17]

  • If possible, substitute with less hazardous chemicals.[17][18]

  • Never use evaporation as a method of disposal for hazardous waste.[3][18]

Spill Management In the event of a spill, treat all cleanup materials as hazardous waste.

  • Minor Spills: If you are trained and it is safe to do so, clean up small spills using a chemical spill kit. Absorb the material with a non-combustible agent like sand or diatomaceous earth, collect it in a sealed container, and label it as hazardous waste.[8][14]

  • Major Spills: For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately. Alert laboratory personnel, isolate the area, and contact your institution's emergency EHS number for assistance.[18]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, upholding their commitment to laboratory safety and environmental stewardship.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Available from: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

  • Benzidine - Standard Operating Procedure. Rutgers University. Available from: [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. Available from: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI. Available from: [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. ResearchGate. Available from: [Link]

  • Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. ResearchGate. Available from: [Link]

  • Handling Antineoplastics and Other Hazardous Drugs. University of Colorado Anschutz Medical Campus. Available from: [Link]

  • Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs. ResearchGate. Available from: [Link]

Sources

Handling

Personal protective equipment for handling N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Executive Summary & Risk Context N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a pharmacologically active scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. As a secondary amine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a pharmacologically active scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. As a secondary amine derivative linking a piperidine ring with a thiazole moiety, this compound presents a dual hazard profile: chemical irritancy characteristic of basic amines and potential biological potency typical of heterocyclic pharmaceutical intermediates.

The Safety Paradox: While specific toxicological data (LD50, mutagenicity) may be sparse for this specific intermediate, its structural congeners (piperidines and aminothiazoles) are known sensitizers and irritants. Therefore, this guide adopts the Precautionary Principle , categorizing the substance under Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until definitive toxicology proves otherwise.

Hazard Identification & Logic (SAR Analysis)

Before selecting PPE, we must validate the hazard through Structure-Activity Relationship (SAR) analysis.

Structural ComponentAssociated Hazard Class (GHS)Mechanism of Action
Piperidine Ring Skin/Eye Irritant (Cat 2) Resp. Irritant (Cat 3) Secondary amines can cause lytic damage to mucous membranes; high pKa (~11) indicates basicity.
Thiazole Moiety Acute Tox (Oral/Dermal) Sensitizer Thiazoles are electron-rich heterocycles often associated with metabolic activation and skin sensitization.
Amide Linkage Bioactivity Increases stability and lipophilicity, potentially enhancing dermal absorption and systemic distribution.

Core Directive: Treat all dusts as capable of inducing respiratory sensitization. Treat all solutions as capable of transdermal absorption.

The PPE Ecosystem: A Layered Defense Strategy

Do not rely on a "one-size-fits-all" approach. PPE selection is dictated by the physical state of the material.

Table 1: PPE Selection Matrix
Protection ZoneSolid State (Weighing/Transfer)Solution State (Synthesis/Work-up)Rationale
Respiratory Fume Hood (Primary) If outside hood: N95 or P100 RespiratorFume Hood (Primary) Surgical mask (splash only)Solids generate electrostatic dust; solutions generate organic vapors.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Chemical Resistant Nitrile (Minimum 5 mil) or Laminate (Silver Shield) if using DCM/THF.Thiazoles can permeate thin nitrile. Double gloving allows outer glove removal upon contamination.
Ocular Safety Glasses (Side Shields)Chemical Splash Goggles Solutions pose a splash risk that can bypass standard glasses.[1]
Body Lab Coat (Tyvek® preferred for >1g)Lab Coat (Poly/Cotton or Flame Resistant)Tyvek sheds dust; Cotton absorbs splashes but is flammable.
Operational Protocols (Step-by-Step)
Phase A: Weighing & Transfer (Highest Risk)

Objective: Prevent inhalation of electrostatic powder.

  • Static Control: Thiazole derivatives are often crystalline and prone to static charge. Place an ionizing bar or anti-static gun near the balance inside the fume hood.

  • Containment: Use a balance enclosure or work strictly 6 inches inside the sash of a certified chemical fume hood.

  • Technique:

    • Tare the receiving vial before opening the source container.

    • Use a disposable anti-static spatula.

    • The "Clean-Hand/Dirty-Hand" Rule: Keep the "dirty" hand (holding the spatula) inside the hood. Use the "clean" hand to adjust sash height or record weights.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

Phase B: Synthesis & Reaction

Objective: Prevent dermal absorption of solvated compound.

  • Solvent Choice: If dissolving in DMSO or DMF, be hyper-vigilant. These solvents are penetration enhancers , carrying the dissolved thiazole-piperidine through nitrile gloves and skin into the bloodstream.

  • Glove Change Protocol:

    • Change gloves immediately upon any splash.

    • Change gloves every 60 minutes routinely due to invisible permeation.

  • Temperature Control: If heating the reaction, ensure the reflux condenser is vented to the hood exhaust or a scrubber. Do not rely on a balloon for large-scale gas evolution.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct containment and PPE based on quantity and physical state.

PPE_Selection_Logic Start Start: Handling N-(1,3-thiazol-2-yl) piperidine-4-carboxamide Assess_State Assess Physical State Start->Assess_State Solid Solid / Powder Assess_State->Solid Liquid Solution / Oil Assess_State->Liquid Assess_Qty Assess Quantity Solid->Assess_Qty PPE_Level_3 Splash Protection: Splash Goggles + Chem-Resistant Gloves (Check Solvent Permeation) Liquid->PPE_Level_3 Risk: Absorption Small_Scale < 100 mg Assess_Qty->Small_Scale Large_Scale > 100 mg Assess_Qty->Large_Scale PPE_Level_1 Standard PPE: Nitrile Gloves + Safety Glasses + Fume Hood Small_Scale->PPE_Level_1 PPE_Level_2 Enhanced PPE: Double Nitrile + Tyvek Sleeves + Balance Enclosure Large_Scale->PPE_Level_2 Risk: Dust Inhalation

Figure 1: Decision logic for PPE selection based on physical state and quantity. Note that solution handling prioritizes splash protection due to the skin-penetrating nature of common organic solvents.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper. Wash with lukewarm water and soap for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Note that basic amines (piperidine moiety) can cause corneal clouding; seek ophthalmological review.

Waste Disposal[2][3][4][5]
  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly tag waste containers with "Contains Thiazole/Piperidine Derivatives – Potential Sensitizer."

  • Quenching: If the material is reactive (e.g., an acid chloride derivative), quench with methanol/bicarb before disposal. For the carboxamide itself, no quenching is required.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperidine-4-carboxamide (CID 26038). PubChem.[6] [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

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